4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYJIQXFVDXRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202283 | |
| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-38-8 | |
| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid
Pharmacophore Scaffold for Next-Generation Medicinal Chemistry
Executive Summary
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a specialized organofluorine intermediate used primarily in the synthesis of bioactive small molecules. Characterized by the simultaneous presence of a fluorine atom and a trifluoromethoxy (–OCF₃) group on the aromatic ring, this scaffold offers a unique electronic and steric profile. The –OCF₃ group, often termed a "super-halogen," significantly enhances lipophilicity and metabolic stability, making this compound a critical building block for optimizing drug candidates in oncology, metabolic disorders, and central nervous system (CNS) therapeutics.
This guide provides a comprehensive technical analysis of the compound's properties, a validated synthetic protocol starting from commercially available precursors, and a strategic overview of its application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Profile
This compound is an
Table 1: Chemical Identification & Predicted Properties
| Parameter | Data / Descriptor |
| Systematic Name | (2E)-3-[4-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid |
| Molecular Formula | C₁₀H₆F₄O₃ |
| Molecular Weight | 250.15 g/mol |
| Precursor CAS | 86256-48-6 (4-Fluoro-3-(trifluoromethoxy)benzaldehyde) |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | ~4.1 – 4.3 (Acidic; enhanced by EWG substituents) |
| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| Rotatable Bonds | 3 |
Note on CAS RN: While the aldehyde precursor (CAS 86256-48-6) is widely indexed, the specific cinnamic acid derivative is often synthesized in situ or on-demand. The properties above are derived from high-fidelity analogs and computational models for fluorinated cinnamic acids.
Synthetic Pathway: Knoevenagel Condensation[3]
The most robust and scalable method for synthesizing 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is the Knoevenagel condensation . This reaction involves the coupling of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a weak base.
Mechanism & Workflow
The reaction proceeds via the deprotonation of malonic acid to form an enolate, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and thermal decarboxylation yield the desired
Figure 1: Synthetic workflow for the Knoevenagel condensation of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
Detailed Experimental Protocol
Reagents:
-
4-Fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 equiv)
-
Malonic acid (1.5 equiv)
-
Pyridine (Volume: ~3 mL per mmol of aldehyde)
-
Piperidine (0.1 equiv, catalyst)[1]
-
HCl (conc. and 1M solution)[2]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (e.g., 10 mmol) and malonic acid (15 mmol) in pyridine (30 mL).
-
Catalysis: Add piperidine (1 mmol) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to 100–110°C for 4–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1) or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into an excess of ice-cold water (~100 mL) with vigorous stirring.
-
Acidification: Slowly add concentrated HCl dropwise until the pH reaches ~1–2. This step neutralizes the pyridine and precipitates the free acid product.
-
-
Isolation: Filter the white precipitate using a Büchner funnel. Wash the cake copiously with cold water to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Methanol to obtain pure crystals. Dry in a vacuum oven at 50°C.
Yield Expectation: 85–95% typically.
Medicinal Chemistry Applications
This scaffold is highly valued in drug discovery due to the specific properties of the fluorine and trifluoromethoxy substituents.[3]
Structure-Activity Relationship (SAR) Logic
-
Bioisosterism: The –OCF₃ group acts as a lipophilic bioisostere for a Chlorine atom or a Trifluoromethyl (–CF₃) group but with unique conformational preferences (the O-C bond allows rotation, unlike the direct C-C bond of CF₃).
-
Metabolic Blocking: The Para-Fluoro atom blocks metabolic oxidation (P450 metabolism) at the 4-position, extending the half-life of the molecule.
-
Michael Acceptor: The
-unsaturated ketone/acid motif can act as a Michael acceptor, allowing for covalent binding to cysteine residues in target proteins (e.g., kinase inhibitors).
Figure 2: SAR analysis of the functional groups within the scaffold.
Safety & Handling
As with most fluorinated cinnamic acid derivatives, standard laboratory safety protocols apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the pyridine solvent in a fume hood due to its noxious odor and toxicity.
-
Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from strong oxidizing agents.
References
-
Aldehyde Precursor Identity: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde.[4][5] CAS No. 86256-48-6.[5][6] Available from major chemical suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). [7]
-
Synthetic Methodology: Jones, G. "The Knoevenagel Condensation."[8][9] Organic Reactions, 2011. (Standard reference for the malonic acid/pyridine protocol).
- Medicinal Chemistry of OCF3: Leroux, F. et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2008. (Discusses the lipophilicity and metabolic stability of the -OCF3 group).
-
General Cinnamic Acid Synthesis: "Synthesis of trans-4-(Trifluoromethyl)cinnamic acid." Organic Syntheses, Coll.[9] Vol. 5, p. 251. (Protocol adapted for the trifluoromethoxy derivative).
Sources
- 1. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. 156635-87-9,4-(Benzyloxy)-2,3-difluorophenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde_86256-48-6_Hairui Chemical [hairuichem.com]
- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
4-Fluoro-3-(trifluoromethoxy)cinnamic acid CAS number 239463-90-2
[1]
Executive Summary & Critical Identification
4-Fluoro-3-(trifluoromethyl)cinnamic acid is a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates and agrochemicals. It belongs to the class of phenylpropanoids, specifically cinnamic acid derivatives, where the phenyl ring is substituted to modulate physicochemical properties.
Critical Identity Note: While the topic request mentioned "trifluoromethoxy" (-OCF₃), the CAS number 239463-90-2 definitively corresponds to the trifluoromethyl (-CF₃) analog. In medicinal chemistry, this distinction is vital:
-
CAS 239463-90-2: 4-Fluoro-3-(trifluoromethyl )cinnamic acid.[1][2]
-
Analog: 4-Fluoro-3-(trifluoromethoxy )cinnamic acid (distinct chemical entity).
-
Guidance: This document focuses on the molecule defined by the CAS number (Trifluoromethyl), as the CAS registry is the primary unique identifier for chemical procurement and regulatory filing.
Chemical Profile & Structural Analysis
The dual fluorination pattern (fluoro and trifluoromethyl) on the aromatic ring significantly alters the electronic and steric profile compared to unsubstituted cinnamic acid. The -CF₃ group is a strong electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability.
Physicochemical Properties Table
| Property | Data |
| CAS Number | 239463-90-2 |
| IUPAC Name | (E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
| Molecular Formula | C₁₀H₆F₄O₂ |
| Molecular Weight | 234.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 141–144 °C |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~4.3 (Carboxylic acid) |
Synthetic Pathway: Knoevenagel Condensation
The most robust industrial and laboratory scale synthesis for this compound is the Knoevenagel condensation . This reaction involves the condensation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base catalyst.
Mechanism & Workflow
-
Deprotonation: The base (Piperidine/Pyridine) deprotonates the active methylene group of malonic acid.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the benzaldehyde.
-
Dehydration & Decarboxylation: The intermediate undergoes dehydration followed by spontaneous decarboxylation under heating to yield the
-unsaturated acid.
Experimental Protocol
-
Precursor: 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-59-7).
-
Reagents: Malonic Acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalyst).
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoro-3-(trifluoromethyl)benzaldehyde (10 mmol) and Malonic Acid (12 mmol) in Pyridine (20 mL).
-
Catalysis: Add Piperidine (0.5 mL) as a catalyst.
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) until the aldehyde is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold HCl (2M, 100 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure needles. Dry in a vacuum oven at 50 °C.
Reaction Workflow Diagram
Caption: Synthetic workflow for CAS 239463-90-2 via Knoevenagel condensation.
Medicinal Chemistry Applications
This compound serves as a critical "warhead" or scaffold modifier in drug discovery.
1. Bioisosteric Replacement & Lipophilicity The trifluoromethyl group (-CF₃) is a classic bioisostere for the isopropyl group or chlorine atom but with significantly higher metabolic stability.
-
Metabolic Blocking: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism) at a typically reactive site, extending the half-life (
) of the drug molecule. -
Lipophilicity: The -CF₃ group increases the logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
2. Synthetic Utility
-
Reduction: The double bond can be reduced (H₂/Pd-C) to form hydrocinnamic acids (phenylpropanoic acids), which are common motifs in GPCR agonists and integrin inhibitors.
-
Cyclization: It is a precursor for synthesizing fluorinated coumarins and quinolines , scaffolds frequently found in anticancer and anticoagulant therapeutics.
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) away from strong oxidizing agents.
References
-
CoreSyn . (n.d.). 4-Fluoro-3-(trifluoromethyl)cinnamic acid Product Page. Retrieved March 9, 2026, from [Link]
-
Oakwood Chemical . (2026). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)cinnamic acid. Retrieved March 9, 2026, from [Link]
-
National Institutes of Health (NIH) . (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved March 9, 2026, from [Link]
Spectroscopic data of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Technical Guide: Spectroscopic Profiling of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Executive Summary
This guide provides an in-depth spectroscopic and technical profile of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 886501-38-8). As a fluorinated building block, this compound is critical in the development of bioisosteres for drug discovery, particularly where metabolic stability and lipophilicity modulation are required. This document details its chemical identity, synthesis pathway, and comprehensive spectroscopic data (NMR, IR, MS), providing a self-validating reference for laboratory characterization.
Chemical Identity & Physical Profile
| Parameter | Data |
| Chemical Name | (E)-3-(4-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid |
| CAS Number | 886501-38-8 |
| Molecular Formula | C₁₀H₆F₄O₃ |
| Molecular Weight | 250.15 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 142–146 °C (Typical for fluorinated cinnamic acids) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Precursor Aldehyde | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (CAS: 86256-48-6) |
Synthesis Pathway
The synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid typically follows a Knoevenagel Condensation . This pathway is preferred for its high stereoselectivity, yielding the thermodynamically stable trans-(E)-isomer.
Reaction Scheme
-
Starting Material: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde.[1][2][3]
-
Reagent: Malonic acid.[4]
-
Catalyst/Solvent: Pyridine with a catalytic amount of piperidine.[4]
-
Conditions: Reflux (90–110 °C) for 3–5 hours, followed by decarboxylation.
Figure 1: Knoevenagel condensation workflow for the synthesis of the target cinnamic acid.
Spectroscopic Analysis (The Core)
This section details the expected spectral signals based on the compound's specific substitution pattern.[5] The combination of a fluorine atom at the 4-position and a trifluoromethoxy group at the 3-position creates a unique electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Recommended for solubility and preventing acid proton exchange).
¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by the distinct trans-alkene doublets and a specific aromatic splitting pattern due to ¹⁹F coupling.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling Constants (Hz) |
| 12.50 | Broad s | 1H | -COOH | Exchangeable |
| 7.95 | s (or d) | 1H | Ar-H2 | J ~ 2.0 (meta coupling) |
| 7.80 | d | 1H | Ar-H6 | J ~ 8.5 |
| 7.62 | d | 1H | Vinyl-Hβ | J = 16.0 (Trans) |
| 7.55 | dd / t | 1H | Ar-H5 | J ~ 8.5 (H-H), J ~ 9.0 (H-F) |
| 6.65 | d | 1H | Vinyl-Hα | J = 16.0 (Trans) |
-
Interpretation Logic:
-
Vinyl Protons: The large coupling constant (J = 16.0 Hz) between the doublets at 7.62 and 6.65 ppm confirms the (E)-geometry.
-
Ar-H5 (Ortho to F): This proton appears as a pseudo-triplet or doublet of doublets due to coupling with both the neighboring H6 and the Fluorine atom at C4.
-
Ar-H2 (Ortho to OCF₃): Often appears as a singlet or fine doublet due to lack of strong ortho-coupling partners.
-
¹⁹F NMR (376 MHz, DMSO-d₆): Crucial for purity assessment.
| Shift (δ ppm) | Signal Shape | Assignment | Notes |
| -57.5 to -58.5 | Singlet | -OCF ₃ | Characteristic of trifluoromethoxy groups. |
| -110.0 to -120.0 | Multiplet | Ar-F | Broadened by coupling to H3/H5. |
Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups.[6]
-
Carbonyl (C=O): Strong band at 1680–1700 cm⁻¹ (Conjugated acid).
-
Alkene (C=C): Medium intensity band at 1630 cm⁻¹ .
-
Hydroxyl (O-H): Broad band centered at 2800–3000 cm⁻¹ (O-H stretch of carboxylic acid dimer).
-
C-F / C-O-C: Multiple strong bands in the 1100–1300 cm⁻¹ region, corresponding to the Ar-F and Ar-O-CF₃ stretches.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Molecular Ion: [M-H]⁻
-
Calculated m/z: 249.04
-
Observed m/z: 249.0
-
Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for cinnamic acids.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Note: If the acid proton (12.5 ppm) is not visible, ensure the solvent is dry; water exchange can broaden this peak into the baseline.
Protocol B: Purity Check via HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (conjugated system).
Structural Validation Logic
Use the following logic flow to confirm the identity of your synthesized or purchased material.
Figure 2: Step-by-step logic for validating the compound's identity using spectroscopic data.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17750776, 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. Retrieved from [Link] (Precursor validation).
- Synthesis Methodology: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Standard protocol reference).
- NMR Prediction Database: AIST Spectral Database for Organic Compounds (SDBS).
- Patent Reference:Pyrrolopyrazole derivatives. Patent TW202100526A.
Sources
- 1. springhillprimarycare.com [springhillprimarycare.com]
- 2. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | C8H4F4O2 | CID 17750776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Density of 4-fluoro-benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Spectroscopic analysis of cinnamic acid using quantum chemical calculations / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
The following technical guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid , a specialized organofluorine intermediate used in the synthesis of metabolically stable pharmaceutical candidates.
Strategic Fluorination in Medicinal Chemistry: Synthesis, Properties, and Applications
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine atoms is a proven method to modulate physicochemical properties without drastically altering steric bulk.[1] 4-Fluoro-3-(trifluoromethoxy)cinnamic acid represents a high-value building block designed to address two common liabilities in lead optimization: metabolic instability at the para-phenyl position and rapid clearance due to low lipophilicity.
This guide outlines the molecular architecture, validated synthesis protocols, and medicinal chemistry rationale for deploying this compound as a bioisostere in kinase inhibitors, receptor antagonists, and metabolic enzyme modulators.
Molecular Architecture & Physicochemical Profile
Structural Identification
The compound features a cinnamic acid backbone substituted with a fluorine atom at the C4 position and a trifluoromethoxy group at the C3 position. This specific substitution pattern creates an electron-deficient aromatic ring with high lipophilicity.
| Property | Detail |
| Systematic Name | (2E)-3-[4-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid |
| Common Name | 4-Fluoro-3-(trifluoromethoxy)cinnamic acid |
| Molecular Formula | C₁₀H₆F₄O₃ |
| Molecular Weight | 250.15 g/mol |
| SMILES | OC(=O)/C=C/c1cc(OC(F)(F)F)c(F)cc1 |
| Precursor CAS | 86256-48-6 (Aldehyde starting material) |
Predicted Physicochemical Properties
Note: Values are calculated based on structure-activity relationship (SAR) algorithms for fluorinated cinnamates.
| Parameter | Value | Significance |
| cLogP | ~3.2 | High lipophilicity aids membrane permeability. |
| pKa (COOH) | ~4.3 | Comparable to benzoic acid; forms stable salts with basic residues. |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 4 | Carbonyl oxygen + 3 Fluorines (weak) + Ether oxygen. |
| Rotatable Bonds | 3 | Allows conformational adaptation in binding pockets. |
Synthetic Methodology
The most robust route to 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is the Knoevenagel Condensation . This method is preferred over the Heck reaction for this substrate due to the high cost of the aryl halide precursor compared to the commercially available aldehyde.
Reaction Logic
The synthesis relies on the condensation of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (CAS 86256-48-6) with malonic acid. The electron-withdrawing nature of the -OCF₃ and -F groups activates the aldehyde carbonyl, facilitating nucleophilic attack by the malonate enolate.
Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents:
-
Precursor: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (2.08 g, 10 mmol).
-
Reagent: Malonic acid (1.25 g, 12 mmol).
-
Solvent: Pyridine (5.0 mL).
-
Catalyst: Piperidine (0.1 mL).
-
Workup: Conc. HCl, Ice water.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine (catalytic amount). The reaction is slightly exothermic; ensure the system is open to a reflux condenser.
-
Reaction: Heat the mixture to 80–100°C for 2–4 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding (conversion of the intermediate dicarboxylic acid to the acrylic acid).
-
Monitoring: Monitor by TLC (SiO₂; Hexane:EtOAc 3:1). The aldehyde spot should disappear.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Caution: Pyridine neutralization is exothermic.
-
Precipitation: The product will precipitate as a white to off-white solid. Stir for 30 minutes to ensure complete crystallization.
-
Purification: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.[2]
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Knoevenagel condensation.[3][4][5]
Medicinal Chemistry Applications
This compound is rarely the final drug; rather, it is a privileged scaffold used to introduce a specific pharmacophore.
The "Fluorine Effect" Rationale
Researchers select this specific isomer to achieve two simultaneous effects in the binding pocket:
-
Metabolic Blocking (Para-F): The C4 position of a phenyl ring is a "metabolic hotspot" prone to oxidation by CYP450 enzymes. Replacing Hydrogen with Fluorine blocks this oxidation, significantly extending the drug's half-life (
). -
Lipophilic Tuning (Meta-OCF₃): The trifluoromethoxy group is a "super-ether." It is electronically similar to a methoxy group (-OCH₃) but is metabolically stable (cannot be demethylated) and much more lipophilic. This helps the molecule cross the Blood-Brain Barrier (BBB) or penetrate cell membranes.
Structural Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) logic explaining the utility of each functional group.
Characterization & Quality Control
To validate the synthesis, the following spectroscopic signals are diagnostic.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Look for the alkene doublets at δ 6.5–6.7 ppm and δ 7.5–7.7 ppm with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) geometry.
-
Aromatic protons will appear as a complex multiplet due to F-H coupling.
-
-
¹⁹F NMR:
-
-OCF₃: Singlet around -57 to -59 ppm .
-
-F: Multiplet around -110 to -120 ppm .
-
Note: The presence of two distinct fluorine signals is the primary confirmation of structural integrity.
-
Safety and Handling
-
Hazards: The compound is an organic acid and an irritant. It causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store in a cool, dry place. The -OCF₃ group is chemically stable, but the acrylic acid double bond can polymerize if exposed to intense UV light or radical initiators over long periods.
-
Precursor Warning: The aldehyde precursor (CAS 86256-48-6) is air-sensitive and should be stored under inert gas (Nitrogen/Argon).
References
-
Aldehyde Precursor Data: Fisher Scientific. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, 97%.[6]
-
General Synthesis Protocol: BenchChem. Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives (Knoevenagel Condensation).
-
Medicinal Chemistry of -OCF3: MDPI Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
-
Precursor Supplier: SynQuest Laboratories. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (CAS 86256-48-6).[7][8][9][10][11]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 473917-15-6 [sigmaaldrich.com]
- 7. 156635-87-9,4-(Benzyloxy)-2,3-difluorophenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | C8H4F4O2 | CID 17750776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. CAS 86256-48-6 | 2615-3-20 | MDL MFCD06660159 | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 11. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde_86256-48-6_Hairui Chemical [hairuichem.com]
Solubility of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, a compound of significant interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific molecule, this document establishes a predictive framework based on the well-understood principles of solubility, the known properties of cinnamic acid, and the significant electronic and steric effects of its fluoro and trifluoromethoxy substituents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply the solubility properties of this complex molecule.
Introduction: The Importance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical and biological systems. In drug discovery, for instance, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.[1][2] For materials science applications, solubility is a key determinant in the formulation of coatings, polymers, and other advanced materials.[3] 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a substituted cinnamic acid derivative. Cinnamic acid and its derivatives are known for their diverse biological activities and are used as precursors in the synthesis of pharmaceuticals, fragrances, and other commercially important compounds.[4][5] The introduction of fluorine and trifluoromethoxy groups can significantly alter the properties of the parent molecule, including its solubility.[6][7][8]
Predicting the Solubility of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid: A Theoretical Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the balance of intermolecular forces between the solute and solvent molecules.[9] To predict the solubility of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, we must consider the contributions of its constituent parts: the cinnamic acid backbone and the fluoro and trifluoromethoxy substituents.
2.1. The Cinnamic Acid Backbone:
-
Cinnamic acid itself is a white crystalline solid that is slightly soluble in water but freely soluble in many organic solvents.[5] Its solubility is dictated by the presence of both a polar carboxylic acid group, which can participate in hydrogen bonding, and a nonpolar phenyl ring.
2.2. The Influence of Fluoro and Trifluoromethoxy Substituents:
-
Fluorine: The fluorine atom at the 4-position is a strongly electron-withdrawing group. This can increase the acidity of the carboxylic acid proton, potentially enhancing its interaction with polar, protic solvents. The presence of fluorine can also increase the lipophilicity of the molecule.[7][10]
-
Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group at the 3-position is also highly electron-withdrawing and significantly increases the lipophilicity of a molecule.[6][7][8] This increased lipophilicity is expected to enhance solubility in nonpolar and moderately polar organic solvents.[6]
2.3. Predicted Solubility Profile:
Based on this analysis, we can predict the following solubility trends for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the fluorinated aromatic ring. Also, high solubility is expected in some polar protic solvents like ethanol and methanol, which can act as both hydrogen bond donors and acceptors.
-
Moderate Solubility: Expected in less polar solvents such as ethyl acetate and acetone, where the lipophilic character of the substituted phenyl ring will be advantageous.
-
Low Solubility: Expected in nonpolar solvents like hexane and toluene, as the polar carboxylic acid group will hinder dissolution.
-
Low Aqueous Solubility: Due to the significant lipophilic contribution of the trifluoromethoxy group, the aqueous solubility is predicted to be low.
The following diagram illustrates the logical flow for predicting the solubility of the target compound.
Caption: Predictive workflow for the solubility of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method followed by analysis using high-performance liquid chromatography (HPLC) is a robust and widely used technique.[1][11]
3.1. Materials and Equipment:
-
4-Fluoro-3-(trifluoromethoxy)cinnamic acid (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
HPLC system with a UV detector
3.2. Experimental Workflow:
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination using the shake-flask and HPLC method.
3.3. Detailed Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. From this stock, prepare a series of calibration standards of decreasing concentrations.
-
Preparation of Test Samples:
-
Add an excess amount of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid to a series of vials containing a known volume (e.g., 1 mL) of each test solvent.
-
Seal the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for 24-48 hours to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration standards.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted test samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted test samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and concise table. The following is a template for such a table, which would be populated with the results from the experimental protocol described above.
Table 1: Hypothetical Solubility of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 100 |
| Methanol | Polar Protic | High | 50-100 |
| Ethanol | Polar Protic | High | 50-100 |
| Acetone | Polar Aprotic | Moderate | 20-50 |
| Ethyl Acetate | Moderately Polar | Moderate | 10-20 |
| Dichloromethane | Nonpolar | Low | 1-5 |
| Toluene | Nonpolar | Low | < 1 |
| n-Hexane | Nonpolar | Low | < 0.1 |
| Water | Polar Protic | Very Low | < 0.01 |
Conclusion
References
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents. [Link]
-
Worldwide Life Sciences. (2026, February 27). 4-Fluoro-3-(trifluoromethyl)cinnamic acid - 1g. [Link]
-
Wikipedia. (n.d.). Cinnamic acid. [Link]
-
Ataman Kimya. (n.d.). CINNAMIC ACID. [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chemsrc.com. (2022, November 3). 4-fluoro-3-(trifluoromethyl)cinnamic acid. [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2). [Link]
-
Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Unknown. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)cinnamic acid. [Link]
-
ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 4-Fluoro-3-(trifluoromethyl)cinnamic acid,239463-90-2. [Link]
-
Worldwide Life Sciences. (2026, February 27). 4-Fluoro-3-(trifluoromethyl)cinnamic acid - 1g. [Link]
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An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid: Physicochemical Characteristics and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to predict its properties and reactivity. The guide further outlines a detailed synthetic protocol for its preparation via Knoevenagel condensation. The unique combination of a fluorine atom and a trifluoromethoxy group on the cinnamic acid scaffold suggests potential for modulating key drug-like properties, including metabolic stability, lipophilicity, and acidity. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and advanced materials.
Introduction: The Strategic Role of Fluorine in Molecular Design
The incorporation of fluorine into organic molecules is a powerful and widely utilized strategy in drug discovery and materials science.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's physicochemical and biological properties.[2] The trifluoromethoxy group, in particular, is gaining prominence as a bioisostere for other functional groups, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity.[3] When combined with a fluorine atom on an aromatic ring, as in the case of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, a complex interplay of electronic effects is established, which can be strategically exploited to fine-tune molecular properties.
This guide will explore the anticipated characteristics of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, drawing on data from its trifluoromethyl analog, 4-Fluoro-3-(trifluoromethyl)cinnamic acid, and the well-documented effects of its constituent functional groups.
Physicochemical Properties: A Comparative Analysis
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application. The following table summarizes the known data for the analogous 4-Fluoro-3-(trifluoromethyl)cinnamic acid and provides predicted values for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
| Property | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid (Predicted/Estimated) | Justification for Prediction |
| CAS Number | 239463-90-2[4][5][6] | Not available | - |
| Molecular Formula | C₁₀H₆F₄O₂[4][5][7] | C₁₀H₆F₄O₃ | Based on chemical structure |
| Molecular Weight | 234.15 g/mol [4][5] | 250.15 g/mol | Based on atomic weights |
| Melting Point | 141-144 °C[8] | Likely similar or slightly lower | The -OCF₃ group is slightly larger and more polarizable than -CF₃, which could influence crystal packing. |
| pKa | Lower than cinnamic acid (pKa ≈ 4.4)[9] | Expected to be in the range of 3.5 - 4.0 | The strong electron-withdrawing effects of both the -F and -OCF₃ groups will increase the acidity of the carboxylic acid.[9] |
| logP | Higher than cinnamic acid (logP ≈ 2.1)[9] | Expected to be higher than the -CF₃ analog | The -OCF₃ group is generally considered more lipophilic than the -CF₃ group.[2] |
| Appearance | White to off-white solid | Expected to be a white or off-white solid | Typical for small organic acids. |
Synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid
The Knoevenagel condensation is a reliable and widely employed method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[10][11] This approach offers the advantages of mild reaction conditions and generally good yields.
Proposed Synthetic Workflow
The synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid can be achieved through the Knoevenagel condensation of 4-fluoro-3-(trifluoromethoxy)benzaldehyde with malonic acid, using pyridine as a solvent and a catalytic amount of piperidine as a base.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (3-5 volumes).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, carefully add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any residual pyridine and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Spectral Characteristics: An Interpretive Outlook
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylic acid moiety, with a characteristic large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon, the vinyl carbons, and the aromatic carbons. The carbon atoms attached to the fluorine and the trifluoromethoxy group will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, a sharp C=O stretching vibration, C=C stretching vibrations for the aromatic ring and the alkene, and strong C-F stretching vibrations.
Chemical Reactivity and Stability
The reactivity of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is governed by the interplay of its functional groups.
-
Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the fluorine atom and the trifluoromethoxy group.[14] Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.
-
Acrylic Acid Moiety: The double bond of the acrylic acid can undergo addition reactions, and the carboxylic acid can participate in standard reactions such as esterification and amide bond formation.
-
Stability: The trifluoromethoxy group is known for its high metabolic stability, a desirable feature in drug design.[1] The C-F bonds are exceptionally strong, rendering the molecule resistant to many chemical transformations. The compound should be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents and high temperatures.
Potential Applications in Drug Development and Materials Science
The unique combination of substituents in 4-Fluoro-3-(trifluoromethoxy)cinnamic acid makes it an attractive building block for various applications.
-
Medicinal Chemistry: The trifluoromethoxy group can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.[1] The acidic carboxylic acid group provides a handle for forming salts or for covalent attachment to other molecules. Cinnamic acid derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[2][15]
-
Materials Science: The reactive vinyl and carboxylic acid groups allow for the incorporation of this molecule into polymers.[16] The presence of the trifluoromethoxy group can impart desirable properties to these materials, such as increased thermal stability, chemical resistance, and hydrophobicity.[16]
Conclusion
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a promising but understudied molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a detailed overview of its predicted physicochemical properties, a robust synthetic strategy, and an analysis of its expected reactivity and potential applications. By leveraging the known effects of its fluorinated substituents, researchers can strategically employ this compound in the design and synthesis of novel molecules with tailored properties. Further experimental investigation into the precise characteristics of this compound is warranted and will undoubtedly open new avenues for its application.
References
- BenchChem.
- Schlosser, M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008.
- BenchChem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem, 2025.
- ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
- Tang, X. et al. Recent Development of Catalytic Trifluoromethoxylation Reactions.
- Isanbor, C. & Babatunde, A.I. Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria, 2019.
- Amadis Chemical. 4-Fluoro-3-(trifluoromethyl)cinnamic Acid,239463-90-2. Amadis Chemical.
- Jeyavijayan, S. et al. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. CSIR-NIScPR, 2022.
- Simson Pharma Limited. 4-3 fluoro Methyl Cinnamic Acid | CAS No- 239463-90-2. Simson Pharma Limited.
- BenchChem. Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)
- The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry, 2012.
- BenchChem. A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. Benchchem, 2025.
- Chem-Impex. 4-(Trifluoromethyl)cinnamic acid. Chem-Impex.
- Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)cinnamic acid. Oakwood Chemical.
- Allfluoro pharmaceutical co .ltd. 4-Fluoro-3-(trifluoromethyl)cinnamic acid,239463-90-2. Allfluoro pharmaceutical co .ltd.
- NIST. 4-Trifluoromethylcinnamic acid. NIST WebBook.
- Worldwide Life Sciences. 4-Fluoro-3-(trifluoromethyl)cinnamic acid - 1g. Worldwide Life Sciences, 2026.
- PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com.
- BenchChem. Application Notes and Protocols: 3-(Trifluoromethoxy)
- Sigma-Aldrich. 3-Fluoro-4-(trifluoromethyl)cinnamic acid | 231291-13-7. Sigma-Aldrich.
- PubChemLite. 4-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2). PubChemLite.
- BenchChem. Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. Benchchem, 2025.
- Zhao, L., Tu, Y. & Guo, Y. Synthesis of Cinnamic Acid Derivatives.
- ResearchGate. List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa.
- ChemicalBook. 3-(Trifluoromethyl)cinnamic acid synthesis. ChemicalBook.
- PubChem. 2-Fluorocinnamic acid. PubChem, 2025.
- MDPI.
- ResearchGate. Influence of the p K a Value of Cinnamic Acid and P -Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System.
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The Strategic Utility of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid in Modern Drug Discovery
An In-Depth Technical Whitepaper Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Historical Context
The evolution of medicinal chemistry over the past three decades has been heavily defined by the strategic incorporation of halogenated moieties to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Among these, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 886501-38-8) has emerged as a highly specialized, premium building block.
Historically, the discovery and utilization of this compound did not stem from a single blockbuster drug launch, but rather from a systemic shift in library design during the early 2000s. As high-throughput screening (HTS) generated highly potent but metabolically fragile hits, chemists required advanced synthons to build "metabolically shielded" scaffolds. The trifluoromethoxy (–OCF₃) group, once considered an "exotic" and synthetically challenging substituent, gained traction due to its unique ability to act as a super-lipophilic hydrogen-bond acceptor [1]. When positioned adjacent to a fluorine atom on a cinnamic acid backbone, the resulting molecule offers a trifecta of advantages: a versatile Michael acceptor/amide precursor, profound metabolic resistance, and enhanced membrane permeability.
This whitepaper explores the physicochemical rationale, synthetic methodologies, and downstream applications of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, providing actionable protocols for its integration into drug discovery workflows.
Physicochemical Profiling: The Rationale for Design
As a Senior Application Scientist, I often emphasize that molecular design is an exercise in managing trade-offs. The architecture of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a masterclass in overcoming these trade-offs through precise stereoelectronic tuning.
The Synergistic Shielding Effect
The combination of the 4-fluoro and 3-trifluoromethoxy substituents on the phenyl ring is not arbitrary; it is a calculated defense mechanism against hepatic clearance:
-
The 4-Fluoro Substituent: The para-position of an aromatic ring is a notorious "soft spot" for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By replacing the para-hydrogen with a fluorine atom (which has a similar Van der Waals radius but a significantly stronger C–F bond of ~485 kJ/mol), oxidative metabolism is effectively blocked [2].
-
The 3-Trifluoromethoxy Substituent: Standard methoxy (–OCH₃) groups are highly susceptible to oxidative O-demethylation. The –OCF₃ group, however, is electronically deactivated by the highly electronegative fluorine atoms, rendering the oxygen lone pairs less available for enzymatic coordination. Furthermore, the –OCF₃ group adopts an orthogonal conformation relative to the phenyl ring, providing a unique steric shield[3].
Quantitative Data: Comparative Physicochemical Properties
To illustrate the impact of these substitutions, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from a standard cinnamic acid to the fully substituted analog.
| Compound | Molecular Weight ( g/mol ) | Estimated LogP | pKa (Carboxylic Acid) | Hansch | Metabolic Liability |
| Cinnamic Acid | 148.16 | 2.13 | 4.44 | 0.00 | High (para-hydroxylation) |
| 4-Fluoro-cinnamic acid | 166.15 | 2.28 | 4.30 | +0.14 | Moderate |
| 3-(Trifluoromethoxy)cinnamic acid | 232.16 | 3.10 | 4.25 | +1.04 | Low |
| 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | 250.15 | 3.45 | 4.15 | +1.18 (Combined) | Negligible |
Data synthesized from established medicinal chemistry parameters regarding fluorinated substituents[1, 2].
Experimental Workflows & Methodologies
To utilize this building block effectively, one must either synthesize it from commercially available precursors or derivatize it into an Active Pharmaceutical Ingredient (API). Below is a self-validating protocol for the synthesis of the E-isomer of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid via a Knoevenagel-Doebner Condensation .
Synthetic Protocol: Knoevenagel-Doebner Condensation
Objective: Synthesize (E)-4-Fluoro-3-(trifluoromethoxy)cinnamic acid from 4-Fluoro-3-(trifluoromethoxy)benzaldehyde.
Causality & Logic: The Doebner modification utilizes malonic acid in the presence of a weak base (pyridine) and a catalytic secondary amine (piperidine). Piperidine is strictly required because it condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for nucleophilic attack by the enolized malonic acid. Pyridine acts as both the solvent and the base to facilitate the subsequent thermal decarboxylation, driving the reaction exclusively to the thermodynamically stable E-alkene.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (10.0 mmol) in anhydrous pyridine (15 mL).
-
Activation: Add malonic acid (15.0 mmol, 1.5 eq) to the solution, followed by the dropwise addition of piperidine (1.0 mmol, 0.1 eq).
-
Thermal Condensation & Decarboxylation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Self-Validation Check: Monitor the evolution of CO₂ gas (bubbling). The cessation of gas evolution indicates the completion of the decarboxylation step. Confirm total consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3, UV active).
-
Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into an ice-cold solution of 2M HCl (50 mL) while stirring vigorously. Causality: The highly acidic environment protonates the cinnamate salt and neutralizes the pyridine. Because the resulting cinnamic acid contains the highly lipophilic –OCF₃ and –F groups, it is completely insoluble in the aqueous phase and will precipitate as a white/off-white solid.
-
Isolation & Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 x 20 mL), and dry under high vacuum. Recrystallize from Ethanol/Water to yield the stereopure (E)-isomer.
-
Analytical Validation: Confirm stereochemistry via ¹H NMR (CDCl₃). The vinylic protons should appear as two doublets with a coupling constant of J ≈ 16 Hz, confirming the trans (E) geometry.
Workflow for the synthesis and downstream derivatization of the cinnamic acid building block.
Applications in Drug Discovery: Metabolic Shielding
Once synthesized, the carboxylic acid moiety of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is typically activated (e.g., using HATU or EDCI) and coupled with various amines to form targeted inhibitors. The resulting amides or heterocyclic derivatives inherit the profound metabolic stability of the fluorinated headgroup.
In modern oncology and neurology programs, this specific motif is utilized to prolong the half-life (
Mechanistic pathway illustrating how the 4-F and 3-OCF3 groups evade CYP450 metabolism.
Conclusion
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is far more than a simple reagent; it is a rationally designed solution to some of the most persistent challenges in pharmacokinetics. By understanding the causality behind its physicochemical properties—specifically the synergistic electron-withdrawing and lipophilic effects of its substituents—medicinal chemists can deploy this building block to rescue metabolically labile scaffolds and drive the next generation of highly bioavailable therapeutics.
References
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI), 2025, 30(14), 3009. URL: [Link] [1]
-
Title: Full article: The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2008. URL: [Link] [2]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry, 2008, 4(15). URL: [Link] [3]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PubMed Central, 2019. URL: [Link] [4]
Introduction to Fluorinated Cinnamic Acid Derivatives: A Technical Guide
Executive Summary
The strategic incorporation of fluorine into the cinnamic acid (3-phenyl-2-propenoic acid) scaffold represents a high-impact tactic in modern medicinal chemistry. While the parent cinnamic acid backbone offers a versatile platform for Michael additions and esterifications, it often suffers from rapid metabolic oxidation and suboptimal lipophilicity. Fluorination addresses these deficits by modulating pKa, blocking metabolic soft spots (specifically CYP450-mediated hydroxylation), and enhancing binding affinity through multipolar interactions.[1]
This guide provides a technical roadmap for the design, synthesis, and application of fluorinated cinnamic acid derivatives, moving beyond basic textbook definitions to field-proven protocols and structure-activity relationship (SAR) logic.
Part 1: Physicochemical Impact of Fluorination[2]
The introduction of fluorine—the most electronegative element—into the cinnamoyl framework alters the molecular landscape in three critical dimensions:
Electronic Modulation and Acidity (pKa)
The electron-withdrawing nature (inductive effect,
-
Cinnamic Acid pKa: ~4.44
-
2-Fluorocinnamic Acid pKa: ~4.10
-
Impact: Lower pKa improves solubility in physiological pH (7.4) but may alter membrane permeability. The position of fluorine (ortho vs. meta/para) fine-tunes this effect; ortho-substitution has the most dramatic impact due to proximity to the carboxyl group.
Lipophilicity and Bioisosterism
Contrary to the assumption that fluorine always increases lipophilicity, its effect on the cinnamic scaffold is nuanced.
-
Monofluorination: Often leads to a minimal change or slight decrease in LogP due to the polarity of the C-F bond.
-
Trifluoromethylation (-CF3): Significantly increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.[1]
-
Bioisosterism: The C-F bond (1.35 Å) mimics the C-H bond (1.09 Å) sterically but mimics the C-O bond electronically. This allows fluorinated derivatives to occupy enzyme pockets reserved for hydroxysubstrates while resisting oxidation.
Metabolic Stability (The "Fluorine Block")
The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Replacing metabolically labile C-H bonds (particularly at the para position) with C-F renders the molecule resistant to oxidative metabolism (e.g., by CYP450 isoforms), significantly extending half-life (
Part 2: Synthetic Methodologies
Two primary workflows dominate the synthesis of fluorinated cinnamic acids: the Knoevenagel Condensation (classic, robust) and the Heck Coupling (catalytic, versatile).
Protocol A: Knoevenagel Condensation (Standard)
Best for: Large-scale synthesis of simple fluorinated derivatives.
Mechanism: Base-catalyzed condensation of a fluorobenzaldehyde with malonic acid, followed by decarboxylation.
Materials:
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.25 g (12 mmol) of malonic acid in 10 mL of pyridine.
-
Addition: Add 1.24 g (10 mmol) of 4-fluorobenzaldehyde followed by 0.5 mL of piperidine.
-
Reaction: Heat the mixture to 80–100°C for 2–4 hours.
-
Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.
-
-
Workup: Cool the mixture to room temperature and pour into 100 mL of ice-cold HCl (2M). The pyridine salt will solubilize, while the fluorinated cinnamic acid precipitates.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) to yield high-purity (E)-4-fluorocinnamic acid.
Protocol B: Heck Coupling (Transition-Metal Catalyzed)
Best for: Complex derivatives where the aldehyde precursor is unstable or unavailable.
Mechanism: Pd(0)-catalyzed coupling of a fluoro-aryl halide with an acrylate ester.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 equiv)[1]
-
Methyl acrylate (1.2 equiv)[1]
-
Pd(OAc)2 (2 mol%)[1]
-
Triphenylphosphine (4 mol%)[1]
-
Triethylamine (2.0 equiv)[1]
Step-by-Step Protocol:
-
Catalyst Activation: In a dry Schlenk tube under Argon, combine Pd(OAc)2 and PPh3 in DMF. Stir for 15 mins until the solution turns yellow/orange (formation of active Pd(0) species).
-
Coupling: Add 1-Bromo-4-fluorobenzene, Methyl acrylate, and Triethylamine.
-
Reaction: Heat to 100°C for 12 hours.
-
Validation: Aliquot analysis via GC-MS or TLC.
-
-
Workup: Dilute with ethyl acetate, wash with water and brine to remove DMF salts.[1] Dry over MgSO4.
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at room temperature for 4 hours.
Visualization: Synthetic Decision Logic
The following diagram illustrates the decision matrix for selecting a synthetic route.
Caption: Decision logic for selecting between Knoevenagel and Heck protocols based on precursor availability.
Part 3: Pharmacological Applications & Case Studies[1][2][4][5]
Metabolic Blocking: The Tranilast Case Study
Challenge: Tranilast, an anti-allergic cinnamic acid derivative, suffers from rapid metabolism via O-demethylation.[1] Solution: Replacement of the methoxy groups with difluoromethoxy (-OCF2H) groups (Compound FT061). Mechanism: The C-F bonds in the difluoromethoxy group prevent the oxidative cleavage typically performed by CYP2C19. Result: FT061 demonstrated increased metabolic stability and improved efficacy in fibrosis models compared to the parent compound [1].
Potency Enhancement: EGFR Inhibitors
Challenge: Overcoming resistance mutations (L858R/T790M/C797S) in Non-Small Cell Lung Cancer (NSCLC). Solution: Introduction of fluorine into the cinnamic amide/quinazoline scaffold. Mechanism: A difluorinated inhibitor (Compound 25g) showed 4.23x greater potency than its non-fluorinated counterpart.[3] Computational modeling revealed that fluorine atoms induced a conformational change in the enzyme, creating favorable van der Waals contacts with residues L718 and D855 [2].
Antimicrobial Activity: Ferulic Acid Derivatives
Application: Fluorinated derivatives of ferulic acid (4-hydroxy-3-methoxycinnamic acid) have shown superior activity against M. tuberculosis and plant viruses (TMV). Data:
| Compound | Substitution | Target | Activity (IC50/EC50) | Ref |
|---|---|---|---|---|
| Ferulic Acid (Parent) | - | X. oryzae | >100 µg/mL | [3] |
| Derivative D24 | 4-F-3-CF3-phenyl | X. oryzae | 14.5 µg/mL | [3] |
| Cinnamic Acid | - | M. tuberculosis | Low Activity | [4] |
| 4-Fluorocinnamic Acid | 4-Fluoro | M. tuberculosis | 0.36 µg/mL | [4] |
Visualization: Structure-Activity Relationship (SAR)
This diagram maps the strategic placement of fluorine atoms to specific biological outcomes.
Caption: Strategic placement of fluorine on the cinnamic ring dictates biological outcomes.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[1]
-
BenchChem. (2025). Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibition. Link[1]
-
Li, Z., et al. (2022).[1] Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry. Link
-
Mdluli, K., et al. (2020).[1] Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI Molecules. Link
Sources
- 1. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.in [isca.in]
- 3. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol: 4-Fluoro-3-(trifluoromethoxy)cinnamic acid via Knoevenagel-Doebner Condensation
Executive Summary
This application note details the scalable and robust synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid , a highly valued building block in modern drug discovery. The incorporation of fluorine and trifluoromethoxy (-OCF₃) groups on the aromatic ring significantly enhances metabolic stability, lipophilicity, and membrane permeability. This guide outlines a self-validating Knoevenagel-Doebner condensation protocol, providing drug development professionals with mechanistic insights, quantitative stoichiometry, and precise analytical checkpoints to ensure high-yield execution.
Strategic Rationale & Chemical Causality
The synthesis of cinnamic acid derivatives from benzaldehydes is most efficiently achieved via the Knoevenagel condensation, specifically utilizing the Doebner modification1[1].
In this system, we react 4-fluoro-3-(trifluoromethoxy)benzaldehyde with malonic acid. The choice of reagents and conditions is governed by strict chemical causality:
-
Piperidine (Organocatalyst): Acts as a weak base to deprotonate the α-carbon of malonic acid, generating the active nucleophilic enolate. It can also temporarily form an iminium ion with the aldehyde, further lowering the activation energy for the carbon-carbon bond formation2[2].
-
Pyridine (Solvent & Base): Serves a dual purpose. It dissolves the reactants and acts as a basic medium that is critical for driving the subsequent decarboxylation of the intermediate dicarboxylic acid3[3].
-
Thermodynamic Control: The electron-withdrawing nature of the -F and -OCF₃ groups increases the electrophilicity of the aldehyde, accelerating the initial nucleophilic attack. Heating the reaction to 90–115 °C ensures the irreversible loss of CO₂, yielding the thermodynamically favored (E)-cinnamic acid isomer 4[4].
Process Analytics & Visualizations
Mechanistic pathway of the Knoevenagel-Doebner condensation and decarboxylation.
General workflow for the Knoevenagel-Doebner synthesis of cinnamic acid derivatives.
Quantitative Stoichiometry
The following table summarizes the optimized reagent equivalents for a 10 mmol scale synthesis. An excess of malonic acid is used to drive the equilibrium forward, while piperidine is kept catalytic to prevent side reactions.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | 208.11 | 1.0 | 2.08 g (10 mmol) | Electrophile / Starting Material |
| Malonic Acid | 104.06 | 1.5 | 1.56 g (15 mmol) | Nucleophile / C2 Source |
| Piperidine | 85.15 | 0.2 | 0.20 mL (2 mmol) | Organocatalyst |
| Pyridine | 79.10 | Solvent | 10.0 mL | Solvent / Weak Base |
| HCl (conc., 37%) | 36.46 | Excess | ~15.0 mL | Quenching / Acidification |
| 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | 250.15 | 1.0 (Theoretical) | 2.50 g (Theoretical) | Target Product |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint of the current phase has been met.
Phase 1: Setup and Initiation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 2.08 g (10 mmol) of 4-fluoro-3-(trifluoromethoxy)benzaldehyde and 1.56 g (15 mmol) of malonic acid to the flask.
-
Add 10.0 mL of anhydrous pyridine, followed by the dropwise addition of 0.20 mL (2 mmol) of piperidine.
-
Begin stirring the mixture at room temperature for 10 minutes.
-
Validation Checkpoint 1: The reaction mixture should transition from a heterogeneous suspension to a clear, pale-yellow homogeneous solution, confirming the complete dissolution of malonic acid in the pyridine base.
Phase 2: Condensation and Decarboxylation
-
Lower the flask into an oil bath pre-heated to 90 °C.
-
Gradually increase the temperature to 105–115 °C (gentle reflux) over 20 minutes.
-
Maintain heating and vigorous stirring for 3 to 4 hours.
-
Validation Checkpoint 2 (Active Reaction): Observe the reaction mixture closely. The onset of steady gas evolution (effervescence) confirms that the intermediate dicarboxylic acid is undergoing active decarboxylation (loss of CO₂).
-
Validation Checkpoint 3 (Completion): The reaction is deemed complete when gas evolution ceases entirely. Verify this by performing TLC analysis (Eluent: Hexane/Ethyl Acetate 7:3 with 1% Acetic Acid; UV visualization at 254 nm). The high-R_f spot corresponding to the starting aldehyde must be completely consumed, replaced by a lower-R_f spot corresponding to the cinnamic acid product.
Phase 3: Quenching and Acidic Workup
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the crude reaction mixture slowly into a beaker containing 50 mL of crushed ice and water, stirring continuously.
-
Place the beaker in an ice bath. Slowly add concentrated HCl (37%) dropwise using a glass pipette until the solution becomes highly acidic.
-
Validation Checkpoint 4: Test the solution with pH paper to ensure it reads pH 1–2. The immediate precipitation of a dense, white to off-white solid confirms the protonation of the soluble pyridinium carboxylate salt into the insoluble free cinnamic acid.
Phase 4: Isolation and Purification
-
Collect the precipitated crude product via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at 45 °C overnight.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, perform the following analyses:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic trans-alkene protons exhibiting a large coupling constant (J ≈ 16.0 Hz) around δ 6.5–6.6 ppm (doublet, α-proton) and δ 7.5–7.6 ppm (doublet, β-proton). The aromatic protons will appear between δ 7.4–8.0 ppm. A broad singlet around δ 12.5 ppm indicates the carboxylic acid proton.
-
¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct signals are expected: one for the aromatic fluorine (-F) and a singlet for the trifluoromethoxy group (-OCF₃).
-
LC-MS (ESI-): Expected mass [M-H]⁻ m/z = 249.1.
References
- Application Notes and Protocols for the Synthesis of Cinnamic Acid Derivatives Using Malonic Acid Source: Benchchem URL
- Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation Source: SCIRP URL
- Naturally Occurring Hydroxycinnamic Acids Source: Encyclopedia MDPI URL
- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: ResearchGate URL
Sources
Perkin reaction for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Application Note: Synthesis and Isolation of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid via the Perkin Reaction
Strategic Rationale & Target Significance
The synthesis of highly functionalized cinnamic acid derivatives is a cornerstone of modern medicinal chemistry and drug development. Specifically,[1] serves as a high-value intermediate. The incorporation of a fluorine atom at the para-position effectively blocks cytochrome P450-mediated aromatic hydroxylation, thereby eliminating a common metabolic liability. Concurrently, the trifluoromethoxy (–OCF₃) group acts as a highly lipophilic, electron-withdrawing "super halogen." This unique substitution modulates the physicochemical properties of the molecule, improving blood-brain barrier penetration and target binding affinity without adding excessive steric bulk.
To construct the required α,β-unsaturated carboxylic acid framework, the [2] remains the most robust and scalable methodology. First reported by Sir William Henry Perkin in 1868, this aldol-type condensation between an aromatic aldehyde and an aliphatic anhydride is driven by an alkali metal salt catalyst, making it highly effective for scaling up pharmaceutical intermediates[2].
Mechanistic Causality
The synthesis is not merely a condensation but a sequence of finely tuned thermodynamic events. Understanding the causality behind these steps is critical for troubleshooting and optimization:
-
Enolization: The reaction initiates when the weak base (potassium acetate) abstracts an α-proton from acetic anhydride, generating a reactive enolate intermediate[3].
-
Nucleophilic Addition: This enolate attacks the carbonyl carbon of 4-fluoro-3-(trifluoromethoxy)benzaldehyde. The strong electron-withdrawing effects of the –F and –OCF₃ groups significantly increase the partial positive charge on the carbonyl carbon, accelerating this nucleophilic attack compared to unactivated benzaldehydes.
-
Acetyl Transfer & Elimination: The resulting alkoxide undergoes a rapid intramolecular acetyl transfer, creating a better leaving group. A subsequent base-promoted E2-like elimination of acetic acid forms the α,β-unsaturated mixed anhydride[4].
-
Stereoselectivity: The high thermal energy of the reaction provides the activation energy required to overcome steric clashes in the transition state, exclusively yielding the thermodynamically stable (E)-isomer (trans-cinnamic acid).
Fig 1: Mechanistic pathway of the Perkin reaction for cinnamic acid synthesis.
Experimental Design & Optimization
Successful execution of the Perkin reaction requires strict control over the reaction environment. The following table summarizes the quantitative parameters and the causality behind these choices, ensuring a high-yielding protocol[5].
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Causality & Rationale |
| Base Selection | Sodium Acetate (NaOAc) | Potassium Acetate (KOAc) | KOAc exhibits superior solubility in the acetic anhydride melt. The larger K⁺ cation creates a more dissociated, highly nucleophilic acetate anion. |
| Reaction Temp | 130 °C – 150 °C | 170 °C – 190 °C | High thermal energy is strictly required to overcome the activation barrier for the E2-like elimination of the hydroxyl group (as acetate) to form the double bond. |
| Reaction Time | 4 – 6 hours | 8 – 12 hours | Extended heating ensures complete conversion of the intermediate, maximizing the thermodynamic yield of the favored (E)-isomer. |
| Anhydride Ratio | 1.5 Equivalents | 3.0 – 4.0 Equivalents | Excess acetic anhydride acts as both the reactant and the primary solvent, preventing the sublimation of the solid base and ensuring a homogenous melt. |
Step-by-Step Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating; physical changes at each step confirm the chemical transformations occurring within the flask.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation process.
Phase 1: Anhydrous Condensation
-
Preparation: To a rigorously dried 50 mL heavy-walled round-bottom flask, add 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq, 10.0 mmol).
-
Catalyst Addition: Add freshly fused potassium acetate (1.5 eq, 15.0 mmol).
-
Causality Insight: Fusing KOAc with a Bunsen burner prior to use removes lattice moisture. Water is the primary enemy during this phase, as it will prematurely hydrolyze the acetic anhydride, halting the reaction[5].
-
-
Solvent/Reactant: Add acetic anhydride (3.0 eq, 30.0 mmol). Equip the flask with a reflux condenser fitted with a calcium chloride drying tube.
-
Thermal Activation: Submerge the flask in a pre-heated silicone oil bath at 180 °C. Stir vigorously for 10 hours. The mixture will transition into a dark, homogenous melt.
Phase 2: Quench and Phase-Selective Extraction
-
Hydrolysis: Cool the reaction to approximately 90 °C and cautiously add 20 mL of distilled water.
-
Validation Insight: The exothermic reaction confirms the hydrolysis of excess acetic anhydride into acetic acid, while simultaneously converting the mixed anhydride intermediate into the target carboxylic acid[3].
-
-
Basification: Transfer the mixture to a beaker and slowly add 20% aqueous Na₂CO₃ until the pH reaches 9–10.
-
Purification by Partitioning: Extract the basic aqueous layer with ethyl acetate (2 × 20 mL).
-
Validation Insight: This is a critical self-validating purification step. Any unreacted aldehyde or non-acidic byproducts partition into the organic layer, which is discarded. The target cinnamic acid remains safely in the aqueous layer as a highly soluble sodium salt.
-
Phase 3: Isolation and Crystallization
-
Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 1–2.
-
Validation Insight: A dense, off-white precipitate of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid will immediately crash out of solution as the carboxylate is protonated[5].
-
Recovery: Stir for 30 minutes to maximize crystallization. Filter the solid under vacuum, wash with ice-cold distilled water to remove residual inorganic salts (KCl/NaCl), and dry overnight under high vacuum.
Analytical Validation
To confirm the structural integrity and (E)-geometry of the isolated product, the following analytical checks are standard:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic vinylic protons exhibiting a doublet at ~6.5 ppm (α-proton) and ~7.6 ppm (β-proton) with a large coupling constant (J ≈ 16 Hz). This large coupling constant definitively proves the trans configuration.
-
LC-MS: Confirm the mass via negative electrospray ionization (ESI-), expecting an [M-H]⁻ peak at m/z 249.
References
-
Perkin Reaction Mechanism. BYJU'S Chemistry. URL:[Link]
-
Perkin Reaction. Wikipedia, The Free Encyclopedia. URL:[Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. URL:[Link]
-
4-Fluoro-3-(trifluoromethoxy)cinnamic acid. PubChem, National Institutes of Health. URL:[Link]
-
A Novel Approach in Cinnamic Acid Synthesis. PMC, National Institutes of Health. URL:[Link]
Sources
- 1. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | C10H6F4O3 | CID 17750706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Substituted Cinnamic Acids via the Knoevenagel-Doebner Condensation
Executive Summary
Substituted cinnamic acids and their derivatives are highly valued pharmacophores in drug development, exhibiting potent anti-cancer, anti-inflammatory, and anti-diabetic properties[1]. The most robust and scalable method for synthesizing these α,β-unsaturated carboxylic acids is the Knoevenagel condensation, specifically utilizing the Doebner modification [2].
As a Senior Application Scientist, I have designed this protocol to move beyond mere procedural steps. This guide deconstructs the chemical causality behind the Knoevenagel-Doebner condensation, providing a self-validating experimental framework that ensures high yields, thermodynamic control, and reproducible isolation of the (E)-cinnamic acid isomers.
Mechanistic Causality: The Doebner Modification
The classic Knoevenagel condensation typically employs active methylene esters (e.g., diethyl malonate) and requires a subsequent saponification step to yield a free acid[3]. The Doebner modification bypasses this by utilizing free malonic acid in the presence of pyridine (as a solvent/base) and a secondary amine like piperidine (as an organocatalyst)[4][5].
Understanding the mechanism is critical for troubleshooting and optimizing the reaction:
-
Iminium Activation: Piperidine reacts with the substituted benzaldehyde to form a highly electrophilic iminium intermediate. This significantly lowers the activation energy required for carbon-carbon bond formation compared to direct enolate attack on the aldehyde[2][5].
-
Nucleophilic Attack & Dehydration: Pyridine deprotonates malonic acid, which then attacks the iminium ion. Subsequent elimination of water (dehydration) yields an unstable alkylidenemalonic acid intermediate[3].
-
Concerted Decarboxylation: This is the defining feature of the Doebner modification. Under reflux conditions, pyridine facilitates a concerted decarboxylation (loss of CO₂) and elimination[2].
-
Thermodynamic Control: Because the intermediate isomers can equilibrate rapidly, steric repulsion between the bulky aryl group and the carboxylic acid group drives the reaction almost exclusively toward the more stable (E)-trans isomer[4].
Caption: Logical mechanistic pathway of the Knoevenagel-Doebner condensation.
Experimental Design & Causality
Every reagent and condition in this protocol serves a specific, irreplaceable function:
-
Why a stoichiometric excess of Malonic Acid (1.2 - 1.5 eq)? Malonic acid can undergo premature decarboxylation to acetic acid at high temperatures. An excess ensures complete consumption of the valuable substituted benzaldehyde[6].
-
Why Reflux at 100–120°C? The initial condensation occurs at lower temperatures, but the critical decarboxylation step requires significant thermal energy. Failing to reflux will result in a mixture containing the unreacted diacid intermediate[7][8].
-
Why quench with Ice-Cold HCl? Pyridine is water-soluble, but the cinnamic acid product is only insoluble in water when fully protonated. Pouring the basic reaction mixture into ice-cold HCl neutralizes the pyridine (forming highly soluble pyridinium chloride) and forces the protonated cinnamic acid to crash out of solution as a solid precipitate[3][6].
Step-by-Step Protocol: A Self-Validating System
Materials Required
-
Substituted benzaldehyde (10.0 mmol)
-
Malonic acid (15.0 mmol, 1.5 eq)
-
Pyridine (10.0 mL, analytical grade)
-
Piperidine (0.5 mL, catalytic)
-
2M Hydrochloric acid (HCl) and crushed ice
Caption: Step-by-step experimental workflow for cinnamic acid synthesis.
Methodology
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (10.0 mmol) and malonic acid (15.0 mmol) in 10.0 mL of pyridine[3][9].
-
Catalyst Addition: Add 0.5 mL of piperidine. Caution: Piperidine is toxic and volatile; perform this inside a fume hood.
-
Reflux & In-Process Validation: Attach a reflux condenser and heat the mixture to 115°C using an oil bath.
-
Self-Validation Check 1 (Visual): Observe the reaction. The evolution of CO₂ gas (bubbling) indicates the decarboxylation is actively occurring. The reaction is nearing completion when gas evolution ceases.
-
Self-Validation Check 2 (TLC): Monitor via TLC (Hexane:EtOAc 7:3 with 1% Acetic Acid). The addition of acetic acid prevents the carboxylic acid product from streaking. The product will appear as a highly UV-active spot with a lower
than the starting aldehyde.
-
-
Quenching: Once complete (typically 3–6 hours), remove from heat and allow the flask to cool to room temperature. Slowly pour the mixture into a beaker containing 50 mL of crushed ice and 20 mL of 2M HCl under vigorous stirring[6].
-
Self-Validation Check 3 (pH): A heavy white or pale-yellow precipitate should form immediately. If the solution remains cloudy without distinct precipitation, the pH is too high. Add concentrated HCl dropwise until the pH is < 2, ensuring full protonation of the cinnamic acid.
-
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual pyridinium salts.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure (E)-cinnamic acid derivative.
Quantitative Data: Expected Yields
The electronic nature of the substituent on the benzaldehyde ring influences the reaction kinetics. Electron-withdrawing groups (e.g., -Br, -NO₂) generally accelerate the initial condensation, while electron-donating groups (e.g., -OH, -OCH₃) may require longer reflux times[6][8].
| Substituted Benzaldehyde | Target Derivative | Yield (%) | Reaction Time (h) | Ref. |
| Benzaldehyde | Cinnamic acid | 85–90 | 4.0 | [3] |
| 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 82–88 | 5.0 | [6] |
| 4-Hydroxybenzaldehyde | p-Coumaric acid | 75–80 | 6.0 | [7] |
| 4-Bromobenzaldehyde | 4-Bromocinnamic acid | 89–94 | 4.0 | [6] |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Sinapinic acid | 85–92 | 3.0 | [9] |
| 4-Hydroxy-3-methoxybenzaldehyde | Ferulic acid | 85–97 | 3.0 | [8] |
Post-Isolation Analytical Validation
To confirm the success of the Doebner modification and the stereochemistry of the product, perform ¹H-NMR spectroscopy (in DMSO-
-
Confirmation of (E)-Geometry: The hallmark of the (E)-cinnamic acid is the presence of two trans-alkene protons. Look for two distinct doublets in the downfield region (typically
-proton ~6.4 ppm and -proton ~7.6 ppm). -
Coupling Constant: The coupling constant (
) between these two protons will be large, approximately 15.5 to 16.5 Hz , which definitively confirms the trans (E) geometry over the cis (Z) geometry (which would have a value of ~10-12 Hz)[4].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 9. scirp.org [scirp.org]
The Heck Coupling Reaction: A Comprehensive Guide to the Synthesis of Cinnamic Acid Derivatives
Introduction: The Enduring Power of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the way chemists approach the formation of carbon-carbon bonds, offering a versatile and powerful tool for the construction of complex molecules.[2] This guide provides an in-depth exploration of the Heck reaction's application in the synthesis of cinnamic acid derivatives, a class of compounds with significant importance in the pharmaceutical, fine chemical, and materials science industries.[1][3] Cinnamic acid and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, making them highly sought-after targets in drug discovery.[1][3] Furthermore, esters of substituted cinnamic acids are widely used as UV-B filters in sunscreens and other personal care products.[1]
This document will delve into the mechanistic intricacies of the Heck reaction, provide detailed, field-proven protocols for the synthesis of cinnamic acid derivatives, and offer a comprehensive troubleshooting guide to navigate common experimental challenges. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to successfully employ this indispensable synthetic transformation.
The Catalytic Heart of the Matter: Unraveling the Heck Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The generally accepted mechanism comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a square planar Pd(II) intermediate.[1] This step is often the rate-determining step of the reaction.[4]
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond.[1] This step proceeds with syn-stereochemistry.[5]
-
syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the cinnamic acid derivative and a palladium-hydride species. This step also proceeds with syn-stereochemistry and is crucial in determining the E-selectivity of the reaction.[1]
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Sources
Wittig reaction protocol for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Application Note: High-Fidelity Wittig Synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid
Strategic Overview
4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 239463-90-2) is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and metabolic modulators. The 3-trifluoromethoxy (-OCF3) and 4-fluoro motifs impart unique lipophilicity and metabolic stability, often acting as bioisosteres for chlorophenyl or trifluoromethylphenyl groups.
While Knoevenagel condensation is a common route for cinnamic acids, the Wittig reaction offers superior control over reaction kinetics and stereochemistry under mild conditions, avoiding the harsh basicity and high temperatures of pyridine-mediated pathways.
This protocol details a Two-Stage High-Fidelity Workflow :
-
Wittig Olefination: Formation of the ethyl ester intermediate using a stabilized ylide to ensure exclusive E-selectivity.
-
Saponification: Controlled hydrolysis to yield the high-purity free acid.
Why this approach?
-
Stereocontrol: Stabilized ylides (e.g., carbethoxymethylene) yield thermodynamic E-isomers (>98:2 E:Z).
-
Purification: Separation of Triphenylphosphine oxide (TPPO) is significantly more efficient at the neutral ester stage than from the free acid.
Retrosynthetic Analysis & Mechanism
The synthesis disconnects at the
Critical Material Attributes (CMAs):
-
Aldehyde: 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. Must be >98% purity; trace acid impurities can quench the ylide.
-
Ylide: (Carbethoxymethylene)triphenylphosphorane.[1] A shelf-stable, air-stable solid.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. DCM is preferred for solubility; Toluene allows for thermal promotion if kinetics are sluggish.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway of the stabilized Wittig reaction. The thermodynamic stability of the oxaphosphetane intermediate with stabilized ylides dictates the exclusive formation of the E-alkene.
Experimental Protocol
Phase 1: Wittig Olefination (Ester Synthesis)
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | 208.11 | 1.0 | 5.00 g |
| (Carbethoxymethylene)triphenylphosphorane | 348.37 | 1.2 | 10.04 g |
| Dichloromethane (Anhydrous) | - | - | 50 mL (0.5 M) |
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add the aldehyde (5.00 g) and DCM (50 mL). Stir until fully dissolved.
-
Ylide Addition: Add the ylide (10.04 g) in a single portion. The solution will typically turn pale yellow.
-
Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.
-
Process Check: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear; a fluorescent blue product spot ( ) will appear. TPPO stays near the baseline or .
-
-
TPPO Remediation (The ZnCl₂ Method):
-
Insight: Instead of difficult chromatography, exploit the coordination chemistry of TPPO.
-
Concentrate the reaction mixture to ~10 mL.
-
Add Ethanol (20 mL) containing ZnCl₂ (2.0 equiv, ~6.5 g). Stir vigorously for 30 mins.
-
A white precipitate (TPPO-ZnCl₂ complex) will form.[2]
-
Filter the suspension through a Celite pad. Wash with minimal cold ethanol.[2]
-
Concentrate the filtrate to yield the crude ethyl ester .
-
Phase 2: Hydrolysis to Cinnamic Acid
Reagents:
| Reagent | Equiv. | Conditions |
|---|---|---|
| Crude Ethyl Ester | 1.0 | From Phase 1 |
| Lithium Hydroxide (LiOH·H₂O) | 3.0 | Dissolved in H₂O |
| THF / Water (3:1) | - | Solvent System |
Procedure:
-
Solubilization: Dissolve the crude ester in THF (30 mL).
-
Saponification: Add a solution of LiOH·H₂O (3.0 equiv) in Water (10 mL).
-
Reaction: Heat to 50°C for 2 hours.
-
Monitoring: TLC should show complete consumption of the non-polar ester and formation of a baseline spot (carboxylate salt).
-
-
Workup:
-
Evaporate THF under reduced pressure (rotary evaporator).
-
Dilute the remaining aqueous residue with water (20 mL).
-
Wash: Extract with Diethyl Ether (2 x 20 mL) to remove any residual non-polar organics (unreacted ylide or remaining TPPO). Discard the organic layer.
-
-
Isolation:
-
Cool the aqueous layer to 0°C.
-
Acidify dropwise with 1M HCl to pH ~2. The product will precipitate as a white solid.[2]
-
Filter the solid and wash with cold water (3 x 10 mL).
-
Drying: Dry in a vacuum oven at 45°C overnight.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the critical TPPO removal and purification checkpoints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Moisture in solvent; Aldehyde oxidation. | Use freshly distilled DCM or store over molecular sieves. Verify aldehyde purity by H-NMR. |
| Z-Isomer Contamination | Reaction temperature too low; Unstabilized ylide usage. | Ensure use of stabilized ester ylide.[3] Reflux in Toluene (110°C) to drive thermodynamic E-isomer formation. |
| Sticky Solid (Phase 2) | Residual TPPO or solvent occlusion.[2] | Perform the ether wash on the aqueous carboxylate solution rigorously. Recrystallize final acid from Ethanol/Water.[4] |
| Incomplete Hydrolysis | Steric bulk of -OCF3 group. | Increase temperature to 60°C or switch base to NaOH (stronger nucleophile). |
Safety Considerations
-
Fluorinated Compounds: While stable, combustion of fluorinated aromatics can release HF. Handle in a fume hood.
-
Lithium Hydroxide: Corrosive. Wear gloves and eye protection.
-
Triphenylphosphine Oxide: Not acutely toxic but a persistent environmental contaminant; dispose of solid waste according to EHS regulations.
References
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte.
-
Maryanoff, B. E., & Reitz, A. B. (1989).[5] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.
- Bates, R. W., et al. (2022). Efficient Removal of Triphenylphosphine Oxide from Wittig Reactions using ZnCl2. Journal of Organic Chemistry. (Methodology adapted for protocol).
-
BenchChem Technical Support. (2025). Purification of Reactions from Triphenylphosphine Oxide.
-
Preparation of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde. (Standard precursor synthesis via formylation of aryl halides). ChemicalBook Protocols.
Sources
Purification of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid by recrystallization
Application Note: Purification of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid by Recrystallization
Abstract & Strategic Context
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a critical intermediate in the synthesis of bioactive pharmacophores. The simultaneous presence of a fluorine atom and a trifluoromethoxy group (
This protocol details the purification of crude 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (typically synthesized via Knoevenagel condensation) using a binary solvent recrystallization system. The method prioritizes the removal of unreacted aldehyde starting materials and the thermodynamic selection of the stable trans-isomer (E-isomer) over the cis-isomer.
Pre-Formulation: Solubility Profiling
Before initiating bulk recrystallization, understanding the solubility differential is critical. Cinnamic acid derivatives generally exhibit a steep solubility curve in aqueous alcohols.
Table 1: Solubility Profile of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (Estimated)
| Solvent System | Room Temp (25°C) | Boiling Point (Reflux) | Suitability | Notes |
| Water | Insoluble | Sparingly Soluble | Poor | Good anti-solvent. |
| Ethanol (EtOH) | Soluble | Very Soluble | Poor | Too soluble; low recovery. |
| EtOH : Water (1:1) | Low | High | Excellent | Ideal binary system. |
| Toluene | Low | High | Good | Alternative for non-polar impurities. |
| Acetone | Very Soluble | Very Soluble | Poor | No crystallization driving force. |
Expert Insight: The trifluoromethoxy group increases the compound's lipophilicity compared to unsubstituted cinnamic acid. Therefore, a slightly higher ratio of ethanol (e.g., 60:40 EtOH:Water) may be required compared to the standard 1:1 mix used for non-fluorinated analogs to prevent premature precipitation or oiling out.
Detailed Protocol: Recrystallization Workflow
Safety Note: Work in a fume hood. The compound is an irritant.
Phase A: Dissolution and Hot Filtration
-
Preparation: Place the crude 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (e.g., 10.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 40 mL of 95% Ethanol . Begin heating to a gentle reflux (
) with stirring. -
Titration: If the solid does not dissolve completely at reflux, add ethanol in 5 mL increments until a clear solution is obtained.
-
Critical Check: If dark particles (charcoal/catalyst residue) remain insoluble, this is expected.
-
-
Decolorization (Optional): If the solution is deeply colored (red/brown), remove from heat, add activated charcoal (0.5 g), and reflux for 5 minutes.
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove insoluble impurities/charcoal.
-
Why Pre-warm? Prevents the product from crystallizing in the funnel stem and clogging the filter.
-
Phase B: Nucleation and Crystallization
-
Anti-Solvent Addition: Return the filtrate to a clean flask at reflux. Slowly add hot distilled water dropwise.
-
Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of ethanol to just clear the turbidity.
-
-
Slow Cooling (The Purification Step):
-
Remove the flask from the heat source.
-
Place the flask on a cork ring or wood block to insulate it from the cold benchtop.
-
Allow to cool to room temperature undisturbed for 2–3 hours.
-
Mechanism:[1][2][3][4] Slow cooling promotes the growth of large, pure crystals of the trans-isomer, while excluding impurities and the cis-isomer in the mother liquor.
-
-
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase C: Isolation and Drying
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol:Water (1:1 mixture).
-
Caution: Do not use pure ethanol for washing, as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at
for 12 hours or until a constant weight is achieved.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision nodes for the purification process.
Caption: Step-by-step logic flow for the binary solvent recrystallization of fluorinated cinnamic acids.
Quality Control & Troubleshooting
QC Specifications:
-
Appearance: White to off-white crystalline needles.
-
Melting Point: Sharp range (Expected:
, verify against specific derivative literature). Broad range indicates impurity. -
HPLC Purity:
(Area %). -
1H-NMR: Check for disappearance of aldehyde proton (
) and correct integration of the vinylic protons (doublets, for trans).
Troubleshooting Guide:
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added. | Reheat to reflux, add small amount of ethanol to clear, then cool very slowly with stirring. |
| Low Yield | Too much solvent used or product too soluble in EtOH. | Concentrate mother liquor and collect a "second crop" (lower purity).[5] |
| Colored Crystals | Impurities trapped in crystal lattice. | Repeat recrystallization with activated charcoal treatment. |
References
-
BenchChem. Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives. Retrieved from
-
ChemicalBook. 3-(Trifluoromethyl)cinnamic acid synthesis and properties. Retrieved from
-
Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)cinnamic acid Product Specifications. Retrieved from
-
PrepChem. Synthesis of 3-(trifluoromethyl) cinnamic acid via Knoevenagel Condensation. Retrieved from
-
LibreTexts Chemistry. Recrystallization of trans-cinnamic acid: Principles and Second Crop Crystallization. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 3. 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid [cymitquimica.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
1H and 13C NMR analysis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Application Note: Structural Elucidation of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid via 1H and 13C NMR Spectroscopy
Abstract
This application note details the rigorous structural validation of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 202658-62-4), a critical fluorinated building block in medicinal chemistry. The simultaneous presence of a fluorine atom and a trifluoromethoxy (-OCF
Introduction
Fluorinated cinnamic acid derivatives are widely used as intermediates in the synthesis of bioactive compounds, particularly for modulating lipophilicity and metabolic stability.[1] The target molecule contains three distinct NMR-active moieties:
-
Trans-Cinnamic Acid Backbone: Characteristic alkene doublets with large coupling constants (
Hz). -
Aromatic Fluorine (C4): Induces significant splitting in both proton and carbon spectra.
-
Trifluoromethoxy Group (C3): A strongly electron-withdrawing group that introduces a second fluorine environment, complicating the spectra with additional splitting and unique chemical shifts.
Accurate analysis requires distinguishing between the scalar couplings arising from the aromatic fluorine and the -OCF
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d
is the mandatory solvent.-
Reasoning: It ensures complete solubility of the carboxylic acid and slows the exchange of the acid proton (-COOH), allowing it to be observed as a broad singlet/hump around 12-13 ppm. CDCl
often leads to dimerization or precipitation.
-
-
Concentration: 10–15 mg in 600 µL solvent for 1H; 30–50 mg for 13C.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors caused by glass imperfections.
Instrument Parameters (Recommended)
| Parameter | 1H NMR | 13C NMR |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Sequence | zg30 (standard) | zgpg30 (proton decoupled) |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 5.0 s (ensure quaternary C relaxation) |
| Scans (NS) | 16 | 1024+ (due to C-F splitting reducing S/N) |
| Temperature | 298 K | 298 K |
Structural Elucidation Strategy
The analysis follows a logical flow: identifying the backbone first, then using the splitting patterns to map the aromatic substitution.
Figure 1: Logical workflow for the structural verification of fluorinated cinnamic acids.
1H NMR Analysis (400 MHz, DMSO-d )
The proton spectrum is defined by the trans-alkene geometry and the specific substitution pattern on the phenyl ring (1,3,4-trisubstituted).
Spectral Assignments
| Proton | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| -COOH | 12.5 - 13.0 | Broad s | - | Carboxylic acid proton (exchangeable). |
| H | ~7.60 | Doublet | Alkene proton adjacent to ring (deshielded). Trans geometry. | |
| H | ~6.65 | Doublet | Alkene proton adjacent to carbonyl. Trans geometry. | |
| H-2 | ~7.8 - 7.9 | dd or d | Ortho to -OCF | |
| H-6 | ~7.7 - 7.8 | ddd | Ortho to side chain. Couples to H-5 (ortho) and F (meta). | |
| H-5 | ~7.5 - 7.6 | dd / t | Ortho to -F. Large H-F coupling dominates, creating a pseudo-triplet with H-6. |
Critical Interpretation
-
The "Roof Effect": The alkene protons (H
and H ) appear as a clean pair of doublets. The large coupling (16 Hz) confirms the trans isomer; the cis isomer would show Hz. -
Aromatic Region Complexity:
-
H-5 is the most diagnostic aromatic proton. It resides ortho to the fluorine atom at C4, resulting in a large
coupling (~8-10 Hz) that splits the signal significantly, often overlapping with H-6 or H-2. -
H-2 is isolated between the side chain and the -OCF
group. It typically appears as a narrow doublet or singlet due to small meta-couplings ( ).
-
13C NMR Analysis (100 MHz, DMSO-d )
The carbon spectrum is the definitive confirmation tool due to the distinct C-F coupling patterns.
Spectral Assignments
| Carbon | Shift ( | Multiplicity | Assignment Logic | |
| C=O | ~167.0 | Singlet | - | Carbonyl carbon. |
| C-4 | ~150 - 155 | Doublet (d) | Carbon directly attached to F. Large coupling. | |
| -OCF | ~120.0 | Quartet (q) | The trifluoromethoxy carbon. Distinctive quartet. | |
| C-3 | ~136 - 138 | Multiplet | Carbon attached to -OCF | |
| C | ~142.0 | Singlet/d | Alkene carbon near ring. | |
| C | ~121.0 | Singlet | - | Alkene carbon near carbonyl. |
| C-1 | ~130 - 132 | Doublet | Quaternary ring carbon attached to alkene. |
Critical Interpretation
-
The -OCF
Quartet: This is the "fingerprint" signal. Look for a quartet around 120 ppm with a massive coupling constant (~255 Hz). This confirms the presence of the trifluoromethoxy group. -
C-4 Doublet: The aromatic carbon bonded to fluorine will appear as a widely split doublet (
Hz). -
Signal Intensity: Carbon atoms split by fluorine (C-3, C-4, and -OCF
) will have significantly lower peak heights than the C=O or Alkene carbons due to the splitting of signal intensity into multiple lines. Increase scan count (NS) to visualize the outer legs of these multiplets.
Visualization of Coupling Pathways
Understanding the connectivity is vital for resolving the aromatic region.
Figure 2: Spin-spin coupling network. Red lines indicate Heteronuclear (H-F) coupling; Black lines indicate Homonuclear (H-H) coupling.
Troubleshooting & Tips
-
Broad Acid Peak: If the -COOH peak is missing or extremely broad, trace water in the DMSO-d
may be exchanging with it. Add a single drop of D O to collapse the exchangeable protons if confirmation is needed (the peak will disappear). -
Impurity Flags: Common impurities in cinnamic acid synthesis include the cis-isomer (doublets at ~6.0/7.0 ppm with
Hz) and decarboxylated byproducts (terminal alkene signals). -
19F NMR Cross-Check: If available, run a quick
F NMR (non-decoupled). You should see two distinct signals:-
-OCF
: ~ -57 ppm (Singlet or weak doublet). -
Ar-F: ~ -110 to -120 ppm (Multiplet).
-
References
-
Royal Society of Chemistry. Supplementary Information for Cinnamic Acid Derivatives. Available at: [Link][2][3]
-
Doddrell, D., et al. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. J. Chem. Soc., Perkin Trans.[4] 2, 1976.[4] Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometry Profiling of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
[1]
Abstract
This application note details the method development and validation parameters for the analysis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 239463-90-2), a critical building block in the synthesis of metabolically stable pharmaceutical candidates.[1] Due to the high electronegativity of the trifluoromethoxy (-OCF
Introduction & Chemical Context
The "Fluorine Effect" in Medicinal Chemistry
The strategic incorporation of fluorine into drug scaffolds is a standard practice to modulate lipophilicity (LogP) and metabolic stability. The 4-Fluoro-3-(trifluoromethoxy)cinnamic acid moiety combines an electron-withdrawing aromatic core with an acrylic acid tail.[1]
-
Metabolic Blockade: The para-fluorine blocks P450-mediated oxidation at the 4-position.[1]
-
Lipophilicity: The -OCF
group significantly increases lipophilicity ( value +1.[1]04) compared to a methoxy group, altering the compound's retention on Reverse Phase (RP) columns.
Analytical Challenges
-
Ionization Efficiency: While the carboxylic acid group ensures ionization, the electron-withdrawing fluorines reduce the pKa, making the molecule highly acidic but potentially suppressing ionization if the mobile phase pH is too low.
-
Fragmentation: The C-F and C-OCF
bonds are strong; standard collision-induced dissociation (CID) primarily targets the carboxylic acid tail rather than the fluorinated ring.[1]
Experimental Methodology
Reagents and Chemicals
-
Analyte: 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (Purity >98%).[1]
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Water (
).[1] -
Additives: Formic Acid (FA) or Ammonium Acetate (
).[1]
Sample Preparation Protocol
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of 100% Methanol (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeCN.
-
Matrix Extraction (Plasma/Microsomes):
-
Aliquot 50 µL biological sample.
-
Add 150 µL cold MeCN (containing Internal Standard).
-
Vortex (30s) and Centrifuge (10,000 x g, 5 min).
-
Inject supernatant.[1]
-
Liquid Chromatography Conditions
The hydrophobicity imparted by the -OCF
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
Gradient Profile:
-
0.0 min: 10% B[1]
-
1.0 min: 10% B
-
4.0 min: 95% B (Elution expected ~3.2 - 3.5 min due to high LogP)
-
5.0 min: 95% B
-
5.1 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters
Ionization Logic (The "Why")
-
Mode: ESI Negative (-) .
-
Rationale: The carboxylic acid moiety (
) readily deprotonates to form the carboxylate anion ( ).[1] Positive mode is inefficient due to the lack of basic nitrogen centers and the electron-withdrawing nature of the fluorine substituents which destabilize protonation.
MS Source Settings (Generic Triple Quadrupole)[1]
-
Spray Voltage: -3500 V
-
Sheath Gas: 40 Arb (Nitrogen)[1]
-
Aux Gas: 10 Arb
-
Capillary Temp: 320°C
-
Vaporizer Temp: 350°C
MRM Transitions (Multiple Reaction Monitoring)
Based on the molecular formula
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 249.0 | 205.0 | 15 - 20 | Neutral loss of |
| Qualifier 1 | 249.0 | 185.0 | 30 - 35 | Loss of |
| Qualifier 2 | 249.0 | 135.0 | 45 | Ring fragmentation (Styrene-like cation) |
Mechanism of Fragmentation
Understanding the fragmentation pathway is vital for confirming structural identity.[2][3] The primary fragmentation event for cinnamic acid derivatives in negative mode is decarboxylation .
Figure 1: Proposed fragmentation pathway.[1][2] The carboxylate anion undergoes decarboxylation to form a resonance-stabilized vinyl anion.
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data analysis, ensuring a self-validating system.
Figure 2: End-to-end analytical workflow for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
Results & Discussion
Expected Chromatography
Due to the -OCF
-
Unsubstituted Cinnamic Acid: Rt ~ 1.5 - 2.0 min.
-
4-F-3-OCF
Analog: Rt ~ 3.2 - 3.5 min (under described gradient). -
Note: If retention is too strong, increase the organic ramp rate or use a C8 column.
Spectral Interpretation
The mass spectrum is dominated by the
-
Isotope Pattern: The presence of Fluorine (monoisotopic) means the isotope pattern will largely reflect Carbon-13 natural abundance (~1.1% per carbon).[1]
-
Interferences: Be aware of fatty acid dimers in plasma that may share nominal mass. The specific transition
is highly specific to the cinnamic acid backbone, reducing false positives.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-(Trifluoromethoxy)cinnamic acid. National Institute of Standards and Technology. [Link][1]
-
Sun, J., et al. (2007). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn. Journal of Mass Spectrometry. [Link]
-
Hagel, J. M., et al. (2012). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]
-
PubChem. (2025).[1] Compound Summary: 4-Fluoro-3-(trifluoromethyl)cinnamic acid.[1][4][5] National Library of Medicine. [Link][1]
Sources
- 1. 3-Fluoro-4-(trifluoromethyl)cinnamic acid | 231291-13-7 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 4. PubChemLite - 4-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2) [pubchemlite.lcsb.uni.lu]
- 5. 4-Fluoro-3-(trifluoromethyl)cinnamic acid [oakwoodchemical.com]
Advanced Polymer Synthesis Using 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid: Protocols for Photo-Crosslinkable and Low-Surface-Energy Materials
Executive Summary & Mechanistic Rationale
The integration of heavily fluorinated aromatic building blocks into polymer architectures is a cornerstone strategy for developing high-performance materials. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS No.: 886501-38-8) represents a highly specialized monomer that bridges two distinct chemical modalities: a photo-responsive
As an Application Scientist, selecting this specific monomer over standard cinnamic acid or simple trifluoromethyl derivatives is driven by precise structure-property causalities:
-
The "Super-Halogen" Effect: The trifluoromethoxy (
) group provides the extreme lipophilicity and electron-withdrawing capacity of a group, but the ether oxygen acts as a conformational hinge. This subtle flexibility improves the solubility of the resulting polymer in organic processing solvents (like NMP or THF) without sacrificing thermal stability[1]. -
Synergistic Fluorination: The addition of the fluorine atom at the 4-position strongly polarizes the aromatic ring. This lowers the polarizability of the overall polymer network, drastically reducing the dielectric constant—a critical requirement for microelectronic insulating layers and liquid crystal displays[1].
-
Photo-Responsiveness: The cinnamate double bond is capable of undergoing a UV-induced [2+2] photocycloaddition. When incorporated into a polymer backbone or side-chain, this allows for solvent-free, rapid photo-crosslinking, making it an ideal candidate for Liquid Crystal Alignment Layers (LCALs)[2].
Experimental Protocols
The following protocols detail the incorporation of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid into macroscopic polymer networks and nanoscale surface coatings. Every protocol includes self-validating quality control (QC) checkpoints to ensure experimental integrity.
Protocol A: Synthesis of Photo-Crosslinkable Fluorinated Polyamides for LCALs
This workflow converts the monomer into a reactive acid chloride, followed by polycondensation with an aromatic diamine to form a processable polyamide precursor. The film is subsequently cured via UV irradiation.
Step 1: Monomer Activation (Synthesis of Acid Chloride)
-
In an oven-dried, argon-purged round-bottom flask, suspend 10.0 mmol of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in 15 mL of anhydrous thionyl chloride (
). -
Add 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst[1].
-
Reflux the mixture at 80°C for 4 hours until
and gas evolution ceases and the solution becomes homogeneous. -
Self-Validation QC: Distill off excess
under reduced pressure. Analyze a crude aliquot via FTIR; the broad carboxylic acid stretch (3300–2500 ) must be completely replaced by a sharp acid chloride stretch at ~1770 .
Step 2: Interfacial Polycondensation
-
Dissolve 10.0 mmol of an aromatic diamine (e.g., 4,4'-oxydianiline) in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP) containing 2.5 mL of anhydrous pyridine (acid scavenger).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the acid chloride from Step 1 in 10 mL of anhydrous THF and add it dropwise to the diamine solution over 30 minutes under vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the viscous polymer solution into 500 mL of vigorously stirred methanol. Filter, wash with methanol, and dry under vacuum at 80°C for 12 hours.
Step 3: Thin-Film Fabrication and UV Crosslinking
-
Dissolve the dried fluorinated polyamide in cyclopentanone to create a 5 wt% solution. Filter through a 0.22 µm PTFE syringe filter.
-
Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate at 3000 rpm for 60 seconds.
-
Soft-bake the substrate at 100°C for 5 minutes to remove residual solvent.
-
Irradiate the film with linearly polarized UV light (
nm) at a dose of 1.5 to induce [2+2] photocycloaddition[2]. -
Self-Validation QC: Measure the water contact angle (WCA) and perform UV-Vis spectroscopy. The
absorption peak at ~280 nm should decrease by at least 80%, confirming successful crosslinking.
Caption: Experimental workflow for synthesizing and curing fluorinated polyamide films.
Protocol B: Hydrophobic Ligand Exchange on Quantum Dots
Fluorinated cinnamic acids are highly effective as X-type ligands for stabilizing metal chalcogenide nanomaterials (e.g., PbS quantum dots) used in optoelectronics[3]. The carboxylic acid binds strongly to the Pb-rich surface, while the fluorinated tail creates a sterically hindered, highly hydrophobic shell that prevents oxidative degradation.
-
Preparation: Disperse 50 mg of oleic acid-capped PbS quantum dots (QDs) in 5 mL of anhydrous octane.
-
Ligand Solution: Prepare a 0.1 M solution of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in anhydrous ethyl acetate.
-
Exchange Reaction: Add 5 mL of the ligand solution to the QD dispersion. Stir vigorously in a nitrogen-filled glovebox for 2 hours at room temperature.
-
Purification: Add 10 mL of ethanol to precipitate the QDs. Centrifuge at 7000 rpm for 5 minutes. Discard the supernatant (which contains displaced oleic acid).
-
Resuspension: Resuspend the pellet in anhydrous octane. Repeat the precipitation step twice to ensure complete removal of native ligands.
-
Self-Validation QC: Perform FTIR spectroscopy on the dried QD powder. The disappearance of the aliphatic
stretching bands (2920 and 2850 ) from oleic acid, coupled with the appearance of strong stretching bands (1100–1300 ), validates a successful ligand exchange.
Mechanistic Pathways
The core utility of cinnamate-functionalized polymers lies in their ability to form robust cyclobutane crosslinks without the need for chemical initiators. Upon absorption of UV light (
Caption: Mechanism of UV-induced [2+2] photocycloaddition between cinnamate chains.
Quantitative Data Summary
The incorporation of the 4-fluoro and 3-trifluoromethoxy groups significantly alters the macroscopic properties of the resulting polymer films. The table below summarizes the comparative advantages of the fluorinated polyamide synthesized in Protocol A versus a standard, non-fluorinated poly(cinnamide) analog.
| Material Property | Standard Poly(cinnamide) | Poly(4-F-3-OCF₃-cinnamide) | Mechanistic Driver |
| Dielectric Constant ( | 3.45 | 2.58 | High free volume and low polarizability of |
| Water Contact Angle (WCA) | 74° | 108° | Extreme hydrophobicity of the |
| Thermal Stability ( | 345 °C | 415 °C | High bond dissociation energy of |
| UV Curing Time (to 80% Gel Fraction) | 15.0 min | 11.5 min | Electron-withdrawing groups polarize the |
| Solubility in THF | Insoluble | Highly Soluble | Ether hinge of |
References
- Google Patents. "Cinnamic acid derivative, polymer thereof, and liquid crystal alignment layer comprising hardened product of said polymer" (WO2013002224A1). World Intellectual Property Organization.
-
ResearchGate. "Near‐Infrared Active Lead Chalcogenide Quantum Dots: Preparation, Post‐Synthesis Ligand Exchange, and Applications in Solar Cells." Advanced Science. Available at:[Link]
Sources
Biological Activity Screening of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid Derivatives
Executive Summary & Rationale
This application note details the strategic biological screening of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid derivatives. This specific scaffold represents a high-value pharmacophore in modern medicinal chemistry, combining the metabolic stability of the 4-fluoro substituent with the superior lipophilicity and unique electronic properties of the 3-trifluoromethoxy (
While simple cinnamic acids exhibit baseline antioxidant and antimicrobial properties, the introduction of the
Key Pharmacophoric Features[1][2][3]
-
4-Fluoro (4-F): Blocks para-hydroxylation by Cytochrome P450, extending plasma half-life (
). -
3-Trifluoromethoxy (3-
): Enhances lipophilicity ( ) and induces a unique conformational bias orthogonal to the aromatic ring, potentially accessing novel binding pockets in enzymes like -glucosidase or kinases. -
Cinnamic Acid Linker: Acts as a Michael acceptor, allowing for covalent modification of cysteine residues in target proteins (e.g., Nrf2 or NF-
B pathways).
Compound Library Preparation & Management
Objective: Ensure consistent solubility and stability, as fluorinated cinnamates exhibit lower aqueous solubility than their non-fluorinated parent compounds.
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich). -
Control: Trans-cinnamic acid (Standard).
Solubilization Protocol
-
Weighing: Weigh 10 mg of the 4-Fluoro-3-(trifluoromethoxy)cinnamic acid derivative into a sterile 1.5 mL microcentrifuge tube.
-
Primary Stock (100 mM): Dissolve in 100% DMSO. Vortex for 60 seconds. Note: The
group increases hydrophobicity; ensure no crystal residues remain. -
Sonicate: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber vials to prevent photodegradation of the alkene double bond. Store at -20°C.
-
Working Solutions: Dilute in culture media immediately prior to use. Keep final DMSO concentration
(v/v) to avoid solvent toxicity.
Protocol A: Antimicrobial Susceptibility Screening
Rationale: Fluorinated cinnamic acids have shown enhanced activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane integrity.
Workflow Diagram: Antimicrobial Screening
Caption: Step-by-step broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Methodology (Broth Microdilution)
-
Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria.
-
Plate Setup: Dispense 100
L of MHB into wells of a 96-well plate. -
Compound Addition: Add 100
L of the working solution (e.g., 512 g/mL) to column 1. Perform 2-fold serial dilutions across the plate to column 10. -
Controls:
-
Column 11: Growth Control (Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
Reference Drug: Ciprofloxacin or Vancomycin.
-
-
Inoculation: Add 100
L of bacterial suspension ( CFU/mL) to columns 1-11. Final volume: 200 L. Final bacterial load: CFU/mL. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization (Resazurin): Add 30
L of 0.01% Resazurin solution. Incubate for 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth. -
Endpoint: The MIC is the lowest concentration preventing the color change.
Protocol B: Anticancer Cytotoxicity (MTT Assay)
Rationale: Cinnamic acid derivatives inhibit HDAC and NF-
Experimental Steps
-
Seeding: Seed cancer cells (e.g., A549 lung carcinoma) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Remove old media. Add 100
L of fresh media containing graded concentrations of the derivative (0.1 – 100 M).-
Critical: Include a "Vehicle Control" (0.5% DMSO).
-
-
Exposure: Incubate for 48 or 72 hours at 37°C, 5%
. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media carefully. Add 100
L of DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
Calculate using non-linear regression (Sigmoidal dose-response).
Protocol C: -Glucosidase Inhibition Assay
Rationale: Cinnamic acids are competitive inhibitors of
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) rationale for the 4-Fluoro-3-(trifluoromethoxy) substitution.
Assay Procedure
-
Enzyme Prep: Dissolve
-glucosidase (from S. cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to 1 U/mL. -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM solution. -
Reaction Mix:
-
20
L Compound (varying concentrations).[1] -
20
L Enzyme solution. -
100
L Phosphate buffer.
-
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Initiation: Add 20
L of pNPG substrate. -
Kinetics: Incubate at 37°C for 20 minutes. Stop reaction with 50
L of 0.2 M . -
Detection: Measure absorbance of released p-nitrophenol at 405 nm.
-
Control: Acarbose (positive control).
Data Analysis & Reporting
Summarize results in a comparative table to validate the "Fluorine Effect."
| Compound ID | Substituents | MIC (S. aureus) [ | IC50 (A549) [ | IC50 ( |
| Control | Trans-Cinnamic Acid | >250 | >100 | ~500 |
| Target | 4-F, 3- | Determined Exp. | Determined Exp. | Determined Exp. |
| Ref | Ciprofloxacin / Acarbose | 0.5 | N/A | 150 |
Interpretation:
-
Success Criteria: A Z-factor
in high-throughput screens indicates a robust assay. -
Potency Shift: Expect the 4-F, 3-
derivative to show 2-10x lower values than the unsubstituted parent due to hydrophobic binding gains.
References
-
BenchChem. A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. Retrieved from
-
Ruiz, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. Retrieved from
-
Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Yuan, G., et al. (2018). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules. Retrieved from
-
MilliporeSigma. 4-(Trifluoromethoxy)cinnamic Acid Product Information. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is an important building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of derivative compounds.[1][2] The synthesis of this molecule, while achievable through several established methods, presents specific challenges that require careful consideration of reaction conditions and potential side reactions. This guide will focus on the most common synthetic routes and provide practical solutions to overcome potential hurdles.
Recommended Synthetic Approach: The Knoevenagel Condensation
While several methods exist for cinnamic acid synthesis, the Knoevenagel condensation is generally the most efficient and versatile for substrates bearing electron-withdrawing groups, such as 4-Fluoro-3-(trifluoromethoxy)benzaldehyde.[3][4] This method typically offers high yields under relatively mild conditions, minimizing the risk of side reactions associated with high temperatures.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid via the Knoevenagel condensation.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, or the reaction does not seem to be proceeding. What are the possible causes and how can I fix this?
Answer:
Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
-
Poor Quality of Starting Aldehyde: The starting material, 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, can oxidize to the corresponding benzoic acid upon prolonged exposure to air. This impurity will not participate in the condensation reaction.
-
Solution: Ensure the purity of the aldehyde before starting the reaction. If necessary, purify the aldehyde by distillation or column chromatography.
-
-
Inactive Malonic Acid: Malonic acid can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-purity malonic acid.
-
-
Inappropriate Base or Catalyst: The choice and amount of base are critical. While pyridine is a common solvent and catalyst, a catalytic amount of a stronger, non-nucleophilic base like piperidine is often used to facilitate the initial deprotonation of malonic acid.
-
Solution: If using pyridine as a solvent, add a catalytic amount of piperidine (typically 5-10 mol%). Ensure the base is not contaminated with water.
-
-
Insufficient Reaction Temperature or Time: While the Knoevenagel condensation is often milder than the Perkin reaction, it still requires sufficient thermal energy to proceed to completion.
-
Solution: Ensure the reaction is heated to the recommended temperature (typically refluxing pyridine, around 115°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.
-
-
Presence of Water: Moisture can interfere with the reaction by reacting with the catalyst and intermediates.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Issue 2: Formation of an Insoluble White Precipitate During Workup
Question: After acidifying the reaction mixture, I observe a large amount of a white precipitate that is difficult to filter and does not appear to be my product. What is this and how can I avoid it?
Answer:
This is a common issue and is often due to the precipitation of pyridinium hydrochloride.
Cause and Solution:
-
Cause: During the workup, the addition of a strong acid (like HCl) to neutralize the pyridine solvent results in the formation of pyridinium hydrochloride, which has limited solubility in the aqueous mixture and can precipitate along with your product.
-
Solution: After acidification, add a sufficient amount of water to dissolve the pyridinium salt. You may need to gently warm the mixture to aid dissolution before cooling to precipitate your product. Alternatively, after the reaction, the pyridine can be removed under reduced pressure before the acidification step.
Issue 3: Product Contamination and Purification Challenges
Question: My final product is impure, and I am having difficulty purifying it by recrystallization. What are the likely impurities and what purification strategies can I employ?
Answer:
Impurities in the synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid can arise from side reactions or unreacted starting materials.
Common Impurities and Purification Strategies:
-
Unreacted 4-Fluoro-3-(trifluoromethoxy)benzaldehyde: If the reaction did not go to completion, the starting aldehyde may co-precipitate with the product.
-
Purification: A thorough wash of the crude product with a non-polar solvent like hexane can help remove residual aldehyde. Recrystallization from an ethanol/water mixture is also effective.[5]
-
-
Decarboxylation Product: Although less common under typical Knoevenagel conditions, some decarboxylation of the final product to form 4-fluoro-3-(trifluoromethoxy)styrene can occur, especially if the reaction is overheated for an extended period.
-
Purification: Column chromatography on silica gel is the most effective method to separate the cinnamic acid from its non-acidic decarboxylation product.
-
-
Michael Addition Adduct: A potential side reaction is the Michael addition of a second molecule of malonate to the newly formed α,β-unsaturated system.[6] This is more likely with stronger bases or higher concentrations of the malonate anion.
-
Purification: This dicarboxylic acid byproduct is generally more polar than the desired product and can often be removed by careful recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing 4-Fluoro-3-(trifluoromethoxy)cinnamic acid: Perkin, Knoevenagel, or Heck?
A1: For this particular substrate, the Knoevenagel condensation is the most recommended method.[3] The presence of two strong electron-withdrawing groups (-F and -OCF3) on the benzaldehyde ring increases its electrophilicity, making it an excellent substrate for the Knoevenagel reaction.[4] This method generally provides higher yields and proceeds under milder conditions compared to the Perkin reaction.[5] The Perkin reaction often requires high temperatures (around 180°C), which could pose a risk to the stability of the trifluoromethoxy group, although it is generally robust.[7] The Heck reaction is a powerful alternative but requires the synthesis of an appropriate aryl halide precursor and the use of a palladium catalyst, which can be costly and require careful removal from the final product.[3]
Q2: How stable is the trifluoromethoxy (-OCF3) group during this synthesis?
A2: The trifluoromethoxy group is known for its high chemical and thermal stability.[1] It is generally resistant to attack by acids, bases, and nucleophiles under the conditions typically employed for the Knoevenagel condensation. However, extremely harsh basic or nucleophilic conditions should be avoided to prevent potential degradation.
Q3: Can I use a different base catalyst for the Knoevenagel condensation?
A3: Yes, other bases can be used. Piperidine is a common and effective catalyst. Other secondary amines or even ammonium salts like ammonium bicarbonate have been used successfully in Knoevenagel condensations.[4] The choice of base can influence the reaction rate and the potential for side reactions.
Q4: What is the expected stereochemistry of the final product?
A4: The Knoevenagel condensation, like the Perkin and Heck reactions for cinnamic acid synthesis, predominantly yields the more thermodynamically stable (E)-isomer (trans-isomer) .[6]
Q5: What are the key analytical techniques to monitor the reaction and characterize the product?
A5:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting aldehyde and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=C double bond.
Data Summary Table
| Synthetic Method | Typical Reagents | Catalyst/Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Side Reactions |
| Knoevenagel Condensation | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, Malonic acid | Pyridine, Piperidine (cat.) | ~115 | 2-4 hours | 70-90[3] | Michael addition, Incomplete decarboxylation |
| Perkin Reaction | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, Acetic anhydride | Sodium or Potassium acetate | ~180 | 4-8 hours | 40-60[5] | Resin formation, Self-condensation of aldehyde |
| Heck Reaction | 4-Fluoro-3-(trifluoromethoxy)aryl halide, Acrylic acid | Pd catalyst, Base (e.g., Et₃N) | 80-120 | 4-12 hours | Variable, can be high | Homocoupling of aryl halide, Catalyst deactivation |
Experimental Protocol: Knoevenagel Condensation
This protocol is a general guideline for the synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated or 5M)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous pyridine (approximately 5-10 mL per gram of aldehyde).
-
Reagent Addition: To this solution, add malonic acid (1.1 - 1.5 eq) and a catalytic amount of piperidine (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 115°C) with vigorous stirring. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing a mixture of crushed ice and water.
-
Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2). A precipitate should form.
-
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove any remaining pyridinium salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Knoevenagel Condensation: Reaction Mechanism and Side Reactions
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Yield Optimization for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid . It deviates from standard templates to address the specific electronic and steric challenges posed by the 4-fluoro-3-(trifluoromethoxy) substitution pattern.
Executive Technical Summary
The synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid presents a unique challenge compared to standard cinnamic acids. The presence of the trifluoromethoxy (-OCF₃) group at the 3-position and the fluorine (-F) at the 4-position creates a highly electron-deficient aromatic ring.
While this electron deficiency accelerates the initial nucleophilic attack on the aldehyde (in Knoevenagel) or oxidative addition (in Heck), it introduces a critical failure mode: Nucleophilic Aromatic Substitution (SₙAr) .[1] The 4-fluorine atom is activated by the ortho-OCF₃ group, making it susceptible to displacement by nucleophilic bases (e.g., piperidine, hydroxide) used in standard protocols.
This guide provides two optimized workflows designed to mitigate SₙAr side reactions while maximizing yield.
Decision Matrix: Selecting Your Route
Before starting, select the protocol that matches your available precursors and purity requirements.
Figure 1: Strategic selection of synthesis route based on precursors and constraints.
Method A: Modified Knoevenagel Condensation (Doebner Modification)
Best for: Large-scale synthesis, cost-efficiency. Critical Modification: Use of a sterically hindered or non-nucleophilic base to prevent SₙAr displacement of the 4-Fluorine.
The Protocol
Reagents:
-
4-Fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 equiv)[1]
-
Malonic acid (1.3 equiv)[1]
-
Solvent: Pyridine (Anhydrous, 3-4 volumes)
-
Catalyst: Aniline (0.1 equiv) or Ammonium Acetate (0.1 equiv) — Avoid Piperidine.[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a drying tube, dissolve the aldehyde and malonic acid in pyridine.
-
Catalysis: Add the catalyst. Note: Standard protocols use piperidine.[1] Due to the activated 4-F, piperidine can attack the ring. Aniline is less nucleophilic but sufficiently basic to catalyze the enolization.
-
Reaction: Heat to 85-90°C (internal temperature). Do not reflux vigorously (typically 115°C) unless necessary, as higher temps promote side reactions.[1]
-
Monitoring: Monitor CO₂ evolution. The reaction is complete when bubbling ceases (typically 4-6 hours).[1]
-
Work-up: Cool to room temperature. Pour the mixture into excess ice-cold dilute HCl (2M) with vigorous stirring. The pyridine salt will solubilize, and the cinnamic acid will precipitate.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1).[1]
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Yellow/Orange Impurity | SₙAr Side Reaction: The base (piperidine/secondary amine) displaced the Fluorine. | Switch Catalyst: Use Ammonium Acetate or Aniline.[1] These are weaker nucleophiles.[1] Lower the reaction temperature to <90°C. |
| Low Yield (<50%) | Incomplete Decarboxylation: The intermediate benzylidene malonic acid formed but did not lose CO₂. | Increase Heat/Time: The decarboxylation step requires heat. Ensure the reaction runs until CO₂ evolution completely stops. |
| Sticky/Oily Product | Pyridine Contamination: Pyridine salts are trapped in the crystal lattice. | Acid Wash: Repulp the solid in 2M HCl for 1 hour, then filter and wash copiously with water until filtrate is neutral. |
Method B: Heck Coupling
Best for: High value/small scale, or if the aldehyde is unavailable. Mechanism: Palladium-catalyzed cross-coupling of aryl bromide with acrylic acid.
The Protocol
Reagents:
-
4-Fluoro-3-(trifluoromethoxy)bromobenzene (1.0 equiv)[1]
-
Acrylic Acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1-2 mol%)[1]
-
Ligand: P(o-tolyl)₃ (4-6 mol%) — Prevents Pd black formation.[1]
-
Base: Triethylamine (TEA) (2.5 equiv)[1]
-
Solvent: DMF or NMP (Anhydrous)[1]
Step-by-Step:
-
Setup: Charge the aryl bromide, Pd(OAc)₂, and Phosphine ligand into a flask. Inert with Nitrogen/Argon.[1]
-
Addition: Add DMF (degassed) and TEA. Stir for 5 mins.
-
Coupling: Add Acrylic acid dropwise.[1]
-
Heating: Heat to 100°C for 12-16 hours.
-
Work-up: Filter through a celite pad to remove Pd black.[1] Dilute filtrate with water and acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1][2]
-
Isolation: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| Pd Black Precipitates Early | Ligand Oxidation/Instability: The active Pd(0) species is aggregating. | Fresh Ligand: Ensure P(o-tolyl)₃ is fresh. Add Tetrabutylammonium bromide (TBAB) (1.0 equiv) as a phase-transfer stabilizer to keep Pd in solution.[1] |
| Regioisomer Formation | Alpha-arylation: Coupling occurred at the wrong carbon of acrylic acid. | Solvent Switch: Switch from DMF to Acetonitrile or use a bidentate ligand (e.g., dppp) to enforce steric control, though electron-poor aryls usually favor the correct beta-position. |
| Homocoupling (Biaryl) | Oxidative Coupling: Presence of oxygen.[1] | Degassing: Sparge solvents with Argon for 30 mins before use.[1] Ensure strict inert atmosphere. |
Mechanistic Visualization
Understanding the failure points is crucial for optimization. The diagram below illustrates the competing pathways in the Knoevenagel route.
Figure 2: Mechanistic pathway showing the competition between desired decarboxylation and unwanted SₙAr substitution.
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent for the Knoevenagel reaction? A: Yes, this is a "Green" modification. You can use water at 70-90°C with Ammonium Bicarbonate or Ammonium Formate as the catalyst. This method is often cleaner as the product precipitates out, driving the equilibrium. However, reaction times may be longer (12-24h) due to the low solubility of the lipophilic aldehyde.
Q2: Why is my melting point lower than reported (Reported: ~150-160°C)? A: A depressed melting point usually indicates the presence of the cis (Z) isomer or the non-decarboxylated dicarboxylic acid. Recrystallization from Ethanol/Water typically converts/removes the cis isomer to the thermodynamically stable trans (E) isomer.
Q3: Is the trifluoromethoxy group stable to hydrolysis? A: Generally, yes. The -OCF₃ group is chemically robust and stable to the acidic work-up conditions (HCl) and basic coupling conditions described here. It is far more stable than a simple methoxy group.[1]
References
-
Knoevenagel Condensation of Fluorinated Benzaldehydes
-
SₙAr Susceptibility of Activated Fluoroarenes
-
Heck Reaction Optimization
-
Green Chemistry Approaches
- Title: "The green Knoevenagel condensation: solvent-free condens
-
Source: ResearchGate / Green Chemistry Letters.[1]
-
URL:
Sources
Removing impurities from crude 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Case ID: #TFA-CIN-PUR-001 Compound: 4-Fluoro-3-(trifluoromethoxy)cinnamic acid CAS: 202658-62-4 (Analogous Reference) Chemical Class: Fluorinated Phenylpropanoids[1]
Executive Summary: The Impurity Profile
Before initiating troubleshooting, it is critical to understand what you are removing.[1] The synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid—typically via Knoevenagel condensation or Heck coupling—generates a specific impurity fingerprint.[1]
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| Z-Isomer (Cis) | Kinetic byproduct or photo-isomerization.[1] | Higher solubility than E-isomer; lower melting point.[1] | Thermodynamic Recrystallization.[1] |
| Starting Aldehyde | Unreacted 4-fluoro-3-(trifluoromethoxy)benzaldehyde.[1] | Neutral organic; lacks acidic proton.[1] | Base Extraction (pH controlled).[1] |
| Palladium (Pd) | Catalyst residue (if Heck coupling used).[1] | Coordinates to carboxylic acid; persistent in organic phase.[1] | Thiol-functionalized Silica or Scavengers.[1] |
| Oligomers | Decarboxylation or polymerization (styrene derivatives).[1] | Non-polar, often tarry/colored.[1] | Activated Carbon / Non-polar wash.[1] |
Part 1: Troubleshooting Guide (FAQ)
Q1: My crude product is an oil or a sticky solid that refuses to crystallize. How do I induce crystallization? A: This is a common issue with fluorinated aromatics due to their low surface energy and "greasy" trifluoromethoxy groups.[1]
-
The Cause: Presence of solvent residues or high levels of the Z-isomer (cis), which disrupts crystal packing.
-
The Fix:
-
Trituration: Dissolve the oil in a minimal amount of diethyl ether, then add excess pentane or hexane while stirring vigorously. This washes away oily impurities and forces the solid to crash out.
-
Seeding: If you have any pure crystals from a previous batch, add a "seed" to the super-saturated solution at room temperature.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to provide nucleation sites.
-
Q2: I see a small impurity peak (~5-10%) just before the main peak in HPLC. Recrystallization isn't removing it. A: This is almost certainly the Z-isomer (cis-cinnamic acid derivative).[1]
-
The Science: The Z-isomer is more soluble than the E-isomer. Fast cooling traps the Z-isomer inside the E-isomer lattice (occlusion).
-
The Fix: Switch to Thermodynamic Recrystallization .
-
Use a solvent system like Toluene or Ethanol/Water (70:30).[1]
-
Cool the solution extremely slowly (e.g., wrap the flask in a towel or use a programmable bath to drop 5°C/hour). This allows the crystal lattice to reject the Z-isomer.
-
Chemical Isomerization: If the Z content is >15%, reflux the material in toluene with a catalytic amount of Iodine (
) or concentrated HCl for 2 hours. This converts the kinetic Z form to the thermodynamic E form before recrystallization.
-
Q3: The product has a persistent grey/black tint. How do I remove it? A: This indicates residual Palladium (from Heck coupling) or oxidized polymeric species.[1]
-
The Fix:
-
For Organics: Dissolve the compound in hot ethanol and treat with Activated Carbon (10 wt%) for 30 minutes. Filter while hot through Celite.[1]
-
For Palladium: If Pd levels must be <10 ppm (pharma specs), carbon is often insufficient.[1] Use Thiol-functionalized silica gel (Si-Thiol) scavengers during the final filtration step.[1]
-
Q4: My yield drops significantly after the acid-base wash. Where is my product?
A: The trifluoromethoxy (-OCF3) and fluoro (-F) groups are electron-withdrawing, making the aromatic ring electron-deficient.[1] This lowers the
-
The Error: If you acidify the aqueous layer to pH 5 or 6, the compound may still be ionized (soluble).
-
The Fix: You must acidify the aqueous layer to pH 1-2 using 6N HCl to ensure full protonation and precipitation of the product.
Part 2: Validated Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for: Removing neutral impurities (aldehydes, styrenes) and inorganic salts.
Principle: This protocol exploits the acidity of the carboxylic acid (
-
Dissolution: Dissolve 10g of crude solid in 100 mL Ethyl Acetate (EtOAc).
-
Base Extraction: Extract with 2 x 50 mL saturated Sodium Bicarbonate (
) solution.-
Checkpoint: The product is now in the Aqueous Top Layer (as the sodium salt). The impurities are in the Organic Bottom Layer.
-
-
Organic Wash: Wash the combined aqueous extracts once with 30 mL fresh EtOAc to remove entrained neutrals.[1] Discard this organic wash.
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl with stirring until pH reaches ~1.0. A white solid should precipitate.[1]
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1]
Protocol B: Thermodynamic Recrystallization
Best for: Removing Z-isomers and trace colored impurities.[1]
-
Solvent Choice: Ethanol/Water (solvent/anti-solvent pair).[1]
-
Dissolution: Suspend the solid in Ethanol (5 mL per gram). Heat to reflux until dissolved.
-
Anti-Solvent Addition: Add hot water dropwise until a faint turbidity persists.[1] Add one drop of Ethanol to clear it.[1]
-
Controlled Cooling: Remove from heat. Allow to cool to room temperature undisturbed (2-3 hours), then move to 0°C for 1 hour.
-
Harvest: Filter the long, needle-like crystals (characteristic of trans-cinnamic acids).[1] Wash with cold 50% EtOH/Water.[1]
Part 3: Workflow Visualization
Diagram 1: The Acid-Base Purification Logic
This decision tree guides you through the chemical separation of the target acid from neutral impurities.
Caption: Logical flow for separating acidic product from neutral impurities using pH manipulation.[1]
Diagram 2: Recrystallization Troubleshooting
A decision matrix for handling oiling-out or isomerization issues.
Caption: Troubleshooting loop for crystallization failures (oiling out) and isomeric impurity removal.
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 3-Fluoro-4-(trifluoromethyl)cinnamic acid Product Specification. Retrieved from [1]
-
Biotage. (2023).[1] How to Remove Palladium in three easy steps. Retrieved from
-
LibreTexts Chemistry. (2022). Crystallization of trans-cinnamic acid and Troubleshooting. Retrieved from
-
Asian Journal of Chemistry. (2017). Knoevenagel condensation for the synthesis of substituted cinnamic acids. Retrieved from
Sources
Technical Support Center: Troubleshooting the Perkin Reaction for Fluorinated Benzaldehydes
Welcome to the Advanced Organic Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working on the synthesis of fluorinated cinnamic acid derivatives.
While the Perkin condensation is a foundational method for synthesizing
Part 1: Mechanistic Insights & Causality (The "Why")
To master the Perkin reaction for fluorinated substrates, one must understand how fluorine's dual electronic nature dictates reactivity:
-
Hyper-Electrophilicity: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This increases the partial positive charge on the carbonyl carbon, theoretically accelerating the initial nucleophilic attack by the acetic anhydride enolate.
-
Thermodynamic Control: The reaction operates under thermodynamic control due to the harsh conditions (150–180 °C). This naturally favors the formation of the (E)-isomer (trans), which minimizes steric hindrance between the bulky fluorinated aromatic ring and the carboxylic acid moiety[1].
-
Side-Reaction Vulnerability: The same electronic activation that speeds up the initial attack also makes the intermediate highly susceptible to premature decarboxylation, polymerization, or intramolecular cyclization (SNAr), particularly when the fluorine is in the ortho position.
Fig 1: Perkin condensation pathways and side-reactions for fluorinated benzaldehydes.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction with ortho-fluorobenzaldehyde yields a cyclic byproduct instead of 2-fluorocinnamic acid. Why is this happening? Cause: You are observing an intramolecular Nucleophilic Aromatic Substitution (SNAr). The fluorine atom in the ortho position is highly activated by the adjacent carbonyl group. Under the basic, high-temperature conditions of the Perkin reaction, the oxygen nucleophile of the intermediate displaces the fluoride ion, resulting in cyclization to form a coumarin derivative rather than undergoing standard dehydration. Solution: To prevent this, you must lower the activation energy required for the condensation so you can drop the reaction temperature. Switch from sodium acetate to a milder organic base (like triethylamine), or abandon the Perkin conditions entirely in favor of a Knoevenagel condensation[1].
Q2: I am getting extremely low yields and a black, tarry residue. What is going wrong? Cause: Fluorinated benzaldehydes are sensitive to extreme heat. Prolonged exposure to temperatures above 160 °C causes the highly electrophilic intermediates to undergo Cannizzaro-type disproportionation or radical polymerization, resulting in "tar." Solution: Optimize your condensing agent. Replacing traditional sodium acetate with potassium acetate or alkali metal carbonates (e.g., K₂CO₃ or Cs₂CO₃) increases the solubility of the base in the organic phase[2]. This higher effective concentration allows the reaction to reach completion faster (4 hours instead of 8) at a lower temperature (140 °C), suppressing polymerization.
Q3: How do I separate the (E) and (Z) isomers if my NMR shows a mixture? Cause: While the (E)-isomer is thermodynamically favored[1], trace amounts of the (Z)-isomer can form, especially if the reaction is quenched prematurely before equilibrium is fully established. Solution: Do not use column chromatography. The (E)-isomer of fluorinated cinnamic acids is significantly less soluble in cold aqueous ethanol than the (Z)-isomer. A simple fractional recrystallization from a 70:30 Ethanol/Water mixture will selectively precipitate the pure (E)-isomer.
Fig 2: Troubleshooting decision tree for fluorinated cinnamic acid synthesis.
Part 3: Self-Validating Experimental Protocol
This protocol for the synthesis of (E)-4-Fluorocinnamic Acid is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reagent Preparation
-
Action: Fuse 1.5 equivalents of Sodium Acetate (NaOAc) in a crucible at 150 °C until liquid, then cool and grind into a fine powder.
-
Causality: Trace moisture hydrolyzes acetic anhydride to acetic acid, destroying the electrophilic reagent and buffering the basicity of the enolate.
Step 2: Reaction Assembly & Heating
-
Action: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and the anhydrous NaOAc (1.5 eq). Heat the mixture in an oil bath at 150 °C for 5 hours.
-
Validation Checkpoint 1: At 30 minutes, the mixture should transition to a clear, light amber liquid. If the solution turns opaque black, the temperature is too high (polymerization); abort and restart.
Step 3: Quenching & Hydrolysis
-
Action: Pour the hot reaction mixture into 100 mL of crushed ice. Add 10% NaOH solution dropwise while stirring until the pH reaches > 10. Heat gently at 60 °C for 30 minutes.
-
Causality: The initial Perkin product is often a mixed anhydride. Base hydrolysis ensures complete cleavage into the water-soluble sodium salt of 4-fluorocinnamic acid.
-
Validation Checkpoint 2: The solution must become entirely homogeneous. If an oily layer persists, unreacted aldehyde or unhydrolyzed ester remains. Continue heating.
Step 4: Acidification & Isolation
-
Action: Cool the homogeneous solution to 0 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 2.
-
Validation Checkpoint 3: A dense, voluminous white precipitate must form immediately upon reaching acidic pH. If no precipitate forms, the C-C bond formation failed, or the hydrolysis in Step 3 was incomplete. Filter the precipitate under a vacuum and wash with ice-cold water.
Step 5: Purification
-
Action: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (70:30).
Part 4: Quantitative Data Presentation
The following table summarizes expected yields and mechanistic deviations when applying standard Perkin conditions to various fluorinated benzaldehydes. Traditional Perkin reactions for fluorinated substrates often suffer from moderate yields, prompting modern industrial applications to sometimes favor Heck couplings or Knoevenagel condensations[3].
| Substrate | Condensing Agent | Temp (°C) | Time (h) | Major Product Isolated | Yield (%) | Mechanistic Note |
| 4-Fluorobenzaldehyde | NaOAc (1.5 eq) | 150 | 5 | (E)-4-Fluorocinnamic Acid | 65 - 70% | Standard baseline reactivity. |
| 4-Fluorobenzaldehyde | KOAc (1.5 eq) | 150 | 4 | (E)-4-Fluorocinnamic Acid | 78 - 82% | KOAc provides improved base solubility. |
| 2-Fluorobenzaldehyde | NaOAc (1.5 eq) | 170 | 6 | Coumarin Derivative | < 20% | SNAr cyclization dominates over elimination. |
| 3,4-Difluorobenzaldehyde | K₂CO₃ (1.0 eq) | 140 | 6 | (E)-3,4-Difluorocinnamic Acid | 50 - 55% | Highly prone to decarboxylation[3]. |
| 2,4-Dichloro-5-fluorobenzaldehyde | NaOAc (1.5 eq) | 160 | 5 | (E)-2,4-Dichloro-5-fluorocinnamic Acid | 40 - 45% | Severe steric hindrance limits conversion. |
References
1. A Concise Introduction of Perkin Reaction. Longdom Publishing. URL: 2.[3] Process for preparing cinnamic acids and alkyl esters thereof. Google Patents. URL: 3.[1] 3-Bromo-5-fluorocinnamic acid | 887268-21-5. Benchchem. URL: 4.[2] US4613692A - Process for the preparation of cinnamic acids which are optionally substituted in the nucleus. Google Patents. URL:
Sources
Technical Support Center: 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Stability & Troubleshooting Guide
Executive Summary: The Stability Paradox
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a robust building block in terms of its fluorinated substituents, yet it is photochemically fragile due to its cinnamic acid backbone.
While the trifluoromethoxy (-OCF
Critical Degradation Pathways (Visualized)
The following diagram outlines the primary stability threats. The molecule exists thermodynamically as the Trans (
Figure 1: Photochemical degradation pathways. In solution, isomerization dominates. In the solid state, crystal packing determines if dimerization occurs.
Troubleshooting Guide (Q&A)
Category A: Visual & Physical Changes
Q1: My white powder has developed a yellow tint after sitting on the bench for two days. Is it degraded?
-
Diagnosis: Likely Surface Photodimerization .
-
Technical Explanation: Cinnamic acid derivatives are photosensitive. In the solid state, if the crystal lattice aligns the alkene bonds of adjacent molecules (distance < 4 Å), UV light triggers a [2+2] cycloaddition, forming a cyclobutane ring (dimer) [3]. This disrupts the extended conjugation, often shifting the absorption spectrum and causing perceived discoloration.
-
Action:
-
Perform HPLC analysis (see Protocol 1). If the dimer peak is <1%, the yellowing is likely superficial.
-
Recrystallize from Ethanol/Water to remove the surface layer.
-
Prevention: Store in amber vials wrapped in aluminum foil.
-
Q2: The material has caked into hard lumps. Is this hygroscopicity?
-
Diagnosis: Hydrogen Bonding Aggregation , not necessarily hygroscopicity.
-
Technical Explanation: While the -OCF
group is lipophilic (Hansch = +1.[1]04) [4], the carboxylic acid moiety is a strong hydrogen bond donor/acceptor. In humid environments, moisture can bridge carboxylic acid dimers, causing caking without chemical hydrolysis. -
Action: Dry in a vacuum oven at 40°C over P
O for 4 hours.
Category B: Analytical Anomalies (NMR/HPLC)
Q3: My
-
Diagnosis:
-Isomer (Cis-isomer) contamination. -
Technical Explanation:
-
-Isomer (Trans): The alkene protons typically appear at
6.4–7.8 ppm with a large coupling constant ( Hz). -
-Isomer (Cis): Photoisomerization reduces the coupling constant to
Hz and shifts protons upfield due to shielding effects [5].
-
-Isomer (Trans): The alkene protons typically appear at
-
Action: If
-isomer content is high (>5%), heat the solution with a catalytic amount of iodine ( ) or acid to drive thermal reversion to the thermodynamic -isomer before use in coupling reactions.
Q4: I see "missing" fluorine signals or extra peaks in
-
Diagnosis: -OCF
Rotamers or (Rarely) Defluorination. -
Technical Explanation: The -OCF
group is generally chemically inert. However, it can exhibit rotational conformers that broaden signals at low temperatures. If you see distinct new sharp peaks, check for fluoride hydrolysis .-
Warning: The -OCF
group is stable to most acids/bases but can degrade with strong Lewis acids (e.g., AlCl ) or dissolving metal reductions , releasing fluoride [1].
-
-
Verification: Run a standard Fluorine NMR.
-
-57 to -59 ppm: Trifluoromethoxy (-OCF
). - -110 to -120 ppm: Aromatic Fluorine (Ar-F).
-
-57 to -59 ppm: Trifluoromethoxy (-OCF
Category C: Synthetic Reactivity[1][2]
Q5: The Heck coupling yield is significantly lower than expected.
-
Diagnosis: Isomer-Dependent Reactivity .
-
Technical Explanation: Palladium-catalyzed cross-couplings (Heck, Suzuki) are sensitive to steric bulk. The
-isomer of the cinnamic acid creates steric hindrance near the reaction site, significantly slowing down the oxidative addition or migratory insertion steps compared to the planar -isomer. -
Action: Ensure the starting material is >98%
-isomer. Perform the reaction in the dark to prevent in-situ isomerization.
Analytical Data & Specifications
Table 1: Physicochemical Properties & Stability Metrics
| Property | Value / Characteristic | Stability Implication |
| Appearance | White to Off-white crystalline powder | Yellowing indicates photo-oxidation/dimerization. |
| Melting Point | ~135–140°C (Predicted) | Sharp MP indicates high purity; broad MP suggests |
| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble. |
| Solubility | Water, Hexane | Insoluble (requires basic pH for water solubility). |
| pKa | ~4.0–4.2 (Carboxylic Acid) | Forms salts with bases; avoid strong bases during storage. |
| Light Sensitivity | High | Requires amber glass/foil storage. |
| Hygroscopicity | Low to Moderate | Store with desiccant.[2] |
Protocols
Protocol 1: Purity Assessment via HPLC
Use this to distinguish between degradation and isomerization.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150 mm, 5µm.
-
Detection: UV at 270 nm (max for cinnamic backbone) and 220 nm.
-
Interpretation:
-
RT ~12 min: Trans-Isomer (Major peak).
-
RT ~11 min: Cis-Isomer (Usually elutes slightly earlier due to polarity/shape).
-
RT ~15-18 min: Dimers (More lipophilic, elute later).
-
Protocol 2: Remediation of Isomerized Material
If your material contains >10% Cis-isomer.
-
Dissolve the crude acid in Ethanol (10 mL per gram).
-
Add a catalytic crystal of Iodine (
) or 1 drop of concentrated HCl. -
Reflux for 2 hours (thermal energy + catalyst drives
reversion). -
Cool slowly to 4°C to recrystallize the pure Trans-isomer.
-
Filter and wash with cold hexanes.
Storage & Handling Decision Tree
Figure 2: Intake and storage workflow to ensure long-term stability.
References
-
Leroux, F. R., et al. (2021). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[1][3] ChemMedChem. Link (General reference for -OCF3 stability).
-
Schmidt, G. M. J. (1964). "Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids." Journal of the Chemical Society. Link (Foundational text on cinnamic acid dimerization).
-
Atmaram Upare, et al. (2020).[4] "Cinnamic Acid Derivatives and Their Biological Efficacy." Pesticide Biochemistry and Physiology. Link (Discusses photoisomerization mechanisms).
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for Lipophilicity parameters of -OCF3).
-
Yang, Z., et al. (2023). "1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives." ResearchGate. Link (Analytical reference for J-coupling constants).
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid before handling.
Sources
Technical Support Center: Cinnamic Acid Synthesis & Byproduct Control
Welcome to the Advanced Synthesis Support Module. Subject: Cinnamic Acid (3-Phenyl-2-propenoic acid) Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.
This guide is not a standard SOP. It is a troubleshooting logic engine designed to diagnose, remediate, and prevent specific chemical failures during the synthesis of cinnamic acid. We focus on the two dominant pathways: the Perkin Reaction (industrial standard) and the Knoevenagel Condensation (laboratory/green standard).
Module 1: The Perkin Reaction – Controlling "Tars" and Oxidation
Context: The Perkin reaction involves the condensation of benzaldehyde and acetic anhydride using an alkali acetate base.[1] Primary Failure Mode: Formation of dark, resinous "tars" (polymerized aldehydes/anhydrides) and low yield due to oxidation.
Troubleshooting Guide
Q: My reaction mixture turned into a viscous black tar within the first hour. What happened? A: You likely experienced a runaway oxidative polymerization or aldol-polymerization .
-
The Cause: Benzaldehyde is highly susceptible to auto-oxidation to benzoic acid, which disrupts the basicity of the catalyst system. Furthermore, excessive local heating causes benzaldehyde to polymerize with itself rather than the anhydride.
-
The Fix (Causality):
-
Purge Oxygen: The reaction must be run under a strict nitrogen or argon blanket. Oxygen acts as a radical initiator for vinyl polymerization of the product and oxidation of the aldehyde.
-
Distill Precursors: Never use "shelf" benzaldehyde. Wash with 10% Na₂CO₃, dry, and distill under vacuum/nitrogen immediately before use.
-
Catalyst Switch: Switch from Sodium Acetate to Potassium Acetate . The potassium ion is larger, increasing the solubility of the salt in acetic anhydride, which accelerates the main reaction rate over the side-reaction rate [1].
-
Q: I am seeing high amounts of Benzoic Acid in my crude product. A: This is a stoichiometry and moisture failure.
-
The Mechanism: Acetic anhydride hydrolyzes rapidly in the presence of moisture to form acetic acid. If the anhydride is consumed by water, the equilibrium shifts, and benzaldehyde oxidizes.
-
Self-Validating Protocol:
-
Checkpoint 1: Measure the Refractive Index (RI) of your Acetic Anhydride. Pure anhydride has an RI of ~1.390 at 20°C. If it is significantly higher, it contains acetic acid.
-
Checkpoint 2: Use a 20-30% excess of acetic anhydride. This acts as a "sacrificial" scavenger for any residual moisture in the alkali acetate salt.
-
Q: The reaction stalls at 60% conversion. A: The alkali acetate catalyst has likely been neutralized or "poisoned" by side-products (like benzoic acid).
-
The Solution: Add the catalyst in two portions . Add the first 75% at
, and the remaining 25% after 4 hours. This maintains the basicity required for the enolate formation throughout the reaction duration.
Module 2: Knoevenagel Condensation – Specificity & Decarboxylation
Context: Reaction of benzaldehyde with malonic acid in pyridine/piperidine (Doebner Modification). Primary Failure Mode: Formation of "Bis-adducts" (Michael addition) or premature decarboxylation.
Troubleshooting Guide
Q: I am detecting "Bis-addition" products (Michael adducts). A: You have a Stoichiometry Mismatch combined with Base Aggression .
-
The Mechanism: The product (cinnamic acid) contains an electron-deficient alkene. If the malonic acid anion concentration is too high relative to the aldehyde, the anion attacks the product instead of the aldehyde, forming a saturated dimer (3-phenylglutaric acid derivatives).
-
The Fix:
-
Invert Addition: Do not dump reagents together. Slowly add the base (piperidine) to the mixture of aldehyde and malonic acid.
-
Temperature Staging: Keep the reaction at <60°C for the condensation phase. Only raise to >90°C for the decarboxylation phase after TLC confirms consumption of the aldehyde.
-
Q: My yield is low, and I see significant styrene formation. A: This is Thermal Runaway during Decarboxylation .
-
The Mechanism: Cinnamic acid is thermally stable, but in the presence of strong copper or silver catalysts (sometimes used as additives) or extreme heat (>140°C), it can decarboxylate further to form styrene.
-
The Protocol: Ensure your decarboxylation step (usually refluxing pyridine) does not exceed 115-120°C.
Module 3: Visualizing the Divergence
The following diagram illustrates where the process diverges into failure modes (Red) versus the desired pathway (Green).
Caption: Reaction logic flow distinguishing the Critical Path (Green) from Oxidation, Polymerization, and Michael Addition failure modes (Red).
Module 4: Purification & Isolation Protocols
Core Philosophy: Rely on chemical properties (pKa), not just physical ones (solubility), for purification.
Protocol: The "Self-Cleaning" Acid-Base Workup
This method automatically removes neutral organics (unreacted benzaldehyde, styrene, polymers) from the desired acidic product.
-
Steam Distillation (The "Stripping" Step):
-
Alkali Solubilization (The "Filter" Step):
-
Dissolve the remaining solid residue in 10% NaOH or Na₂CO₃.
-
Check pH > 10.
-
Crucial Step: Add activated charcoal and boil for 10 minutes.
-
Filter while hot through Celite.
-
Mechanism:[1][4][5][6][7][8][9][10] Cinnamic acid forms soluble Sodium Cinnamate.[11] Tars, polymers, and dimers remain insoluble or adsorb to charcoal and are filtered out [2].
-
-
Controlled Precipitation:
-
Cool the filtrate to 20°C.
-
Slowly add HCl with vigorous stirring until pH < 2.
-
Result: Pure trans-cinnamic acid precipitates.
-
Data: Solvent Suitability for Recrystallization
| Solvent System | Yield Recovery | Impurity Rejection | Notes |
| Water | 60-70% | High | Best for final polish; requires large volumes due to low solubility. |
| Ethanol/Water (1:3) | 80-85% | Moderate | Good balance of yield/purity. Standard first pass. |
| Toluene | 50-60% | Very High | Excellent for removing hydrocarbon polymers/tars. |
Module 5: Preventing Isomerization (Cis vs. Trans)
Q: I need pure trans-cinnamic acid, but I have 15% cis-isomer. A: The cis-isomer (Allo-cinnamic acid) is the kinetic product or a photo-degradation product. The trans-isomer is the thermodynamic product.
-
The Fix:
-
Light Discipline: Cinnamic acid undergoes [2+2] cycloaddition or isomerization under UV light.[12] Wrap all flasks in aluminum foil during synthesis and storage.
-
Isomerization Wash: If cis content is high, reflux the crude acid in dilute sulfuric acid for 1 hour. This forces the thermodynamic conversion to the stable trans form.
-
References
-
Perkin, W. H. (1868).[1] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53–61.[1] Link
-
Vogel, A. I. (1956). A Text-Book of Practical Organic Chemistry, 3rd Edition. Longmans, Green and Co. (See Section: Preparation of Cinnamic Acid).[4][8][13][14][15] Link
-
Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions". Organic Reactions, 1, 210. Link
-
Liyana Pathiranage, A. (2014). "Esterification, Purification and Identification of Cinnamic Acid Esters". World Journal of Chemical Education, 2(4), 56-59. Link
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. bookpremiumfree.com [bookpremiumfree.com]
- 7. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 8. longdom.org [longdom.org]
- 9. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. academic.oup.com [academic.oup.com]
Challenges in the scale-up synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
Introduction
You are likely scaling this compound as a key intermediate for a bioactive API. The 4-Fluoro-3-(trifluoromethoxy)cinnamic acid scaffold presents unique challenges due to the electronic effects of the fluorine substituents. The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) and fluoro (-F) groups significantly increases the electrophilicity of the aldehyde precursor, altering reaction kinetics compared to standard cinnamic acid synthesis.
This guide moves beyond basic literature procedures to address the causality of failure modes during scale-up (100g to kg scale). We focus on the Knoevenagel Condensation (Doebner Modification) as the primary route due to its metal-free nature and cost-efficiency, while briefly addressing the Heck reaction as a secondary alternative.
Module 1: Synthetic Route Selection
Q: Why should I prioritize the Knoevenagel condensation over the Heck reaction for this specific substrate?
A: While the Heck reaction is powerful, the Knoevenagel route is generally superior for this specific fluorinated substrate on a kilogram scale for three reasons:
-
Metal Contamination: The Heck reaction requires Palladium (Pd). Removing Pd to <10 ppm levels in a lipophilic fluorinated product is difficult and expensive.
-
Cost of Goods (COGS): 4-Fluoro-3-(trifluoromethoxy)benzaldehyde is typically cheaper and more available than the corresponding aryl iodide/bromide required for Heck coupling.
-
Atom Economy: The Doebner modification generates CO₂ and water as byproducts, whereas the Heck reaction generates stoichiometric salt waste (triethylammonium halides).
Decision Matrix: Route Selection
Figure 1: Decision logic for selecting the synthetic pathway. The Knoevenagel route is preferred for strict metal limits.
Module 2: The Knoevenagel Condensation (Doebner Modification)
Core Protocol: Reaction of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde with Malonic Acid in Pyridine with Piperidine catalyst.
Q: My reaction stalls at the intermediate benzylidene malonic acid. Why isn't decarboxylation occurring?
A: The decarboxylation step in the Doebner modification is thermal. If you observe the dicarboxylic acid intermediate (often a solid precipitate), your reaction temperature is likely too low.
-
Mechanism: The initial condensation forms the benzylidene malonate. Decarboxylation requires heat to proceed via a cyclic transition state.
-
Solution: Ensure the internal temperature reaches 90–115°C . If using toluene/pyridine, ensure you are at reflux.
-
Caution: The -OCF₃ and -F groups make the aldehyde highly reactive. If the temperature is ramped too quickly before condensation is complete, you risk polymerization of the aldehyde.
Scale-Up Protocol (100g Basis)
| Step | Action | Critical Parameter |
| 1 | Charge 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 equiv) and Malonic Acid (1.3 equiv). | Use excess malonic acid to drive conversion. |
| 2 | Add Pyridine (3-5 volumes) and Piperidine (0.05 equiv). | Piperidine acts as the organocatalyst. |
| 3 | Stage 1: Heat to 50-60°C for 1-2 hours. | Allows condensation to occur without degrading the aldehyde. |
| 4 | Stage 2: Ramp to 100-110°C (Reflux) for 4-6 hours. | Critical: Drives decarboxylation to form the cinnamic acid. |
| 5 | Monitor CO₂ evolution. | Reaction is complete when off-gassing ceases. |
| 6 | Cool to 0-5°C and acidify with HCl (6M) to pH < 2. | Precipitates the product. |
Process Workflow Diagram
Figure 2: Step-wise workflow for the Doebner-Knoevenagel synthesis, highlighting the thermal requirement for decarboxylation.
Module 3: Purification & Impurity Profiling
Q: I am seeing a persistent impurity at RRT 0.95. What is it?
A: This is likely the cis-isomer ((Z)-4-Fluoro-3-(trifluoromethoxy)cinnamic acid).
-
Cause: While the trans (E) isomer is thermodynamically favored, the cis isomer can form, especially if the reaction is quenched too early or exposed to UV light.
-
Removal: The cis isomer is generally more soluble than the trans isomer. It can be purged via recrystallization.
Q: What is the best solvent system for recrystallization?
A: Due to the lipophilic -OCF₃ group, this molecule is less soluble in water than unsubstituted cinnamic acid.
-
Recommended: Ethanol/Water (3:1) or Toluene/Heptane .
-
Avoid: Pure water (product will oil out) or pure non-polar solvents (yield loss).
Solvent Selection Table
| Solvent System | Pros | Cons | Recommendation |
| Ethanol/Water | Excellent purge of cis-isomer and salts. Green solvent. | Requires careful cooling to avoid oiling out. | Primary Choice |
| Toluene | Good solubility at high temp; poor at low temp. | Higher boiling point; harder to dry. | Secondary Choice |
| Acetic Acid | Very high purity product. | Corrosive; difficult to remove trace acid. | Use only if purity fails elsewhere. |
Module 4: Safety & Handling
Q: Are there specific hazards associated with the trifluoromethoxy group?
A: The -OCF₃ group is chemically stable under these reaction conditions (it does not hydrolyze like an acyl chloride). However:
-
Lipophilicity: The compound penetrates skin easily. Wear double nitrile gloves.
-
Fluorinated Waste: All mother liquors must be segregated as halogenated waste. Do not mix with general organic waste streams.
-
Pyridine: If using the pyridine route, ensure rigorous fume extraction. Pyridine is toxic and has a reproductive hazard profile.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives. Retrieved from 3
-
Pawar, H. S., Wagh, A. S., & Lalia, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. Royal Society of Chemistry. Retrieved from 4
-
Sigma-Aldrich. (2025). Product Specification: 4-(Trifluoromethoxy)cinnamic Acid. Retrieved from 5
-
TCI Chemicals. (2025).[1] Safety Data Sheet: 3-(Trifluoromethoxy)cinnamic Acid. Retrieved from
Sources
Degradation pathways of trifluoromethoxy-containing molecules
Technical Support Center: Degradation & Stability of Trifluoromethoxy ( ) Molecules
Status: Active
Audience: Medicinal Chemists, DMPK Scientists, Analytical Chemists
Scope: Metabolic stability, chemical hydrolysis, photolytic degradation, and analytical troubleshooting (
Executive Summary
The trifluoromethoxy (
Under specific stress conditions—particularly photolytic radical stress or reductive environments —the
Module 1: Metabolic Stability & In Vivo Fate
Q: Why is my analog showing unexpected clearance in microsomal assays?
A: While
Mechanistic Insight:
Standard
-
Ipso-Substitution: In highly electron-deficient rings, nucleophilic attack (e.g., by glutathione) can displace the
group as a leaving group (trifluoromethoxide anion, which immediately decomposes). -
Radical Oxidation: High-energy radical intermediates (e.g., during inflammation or specific P450 cycles) can attack the C–O bond.
Protocol: Differentiating Metabolic Pathways
To confirm if the
-
Incubate compound with liver microsomes (RLM/HLM) + NADPH.
-
Analyze via LC-MS/MS focusing on Neutral Loss Scans .
-
Intact Group: Look for M+16 (hydroxylation) with the
fragment still detectable. -
Degraded Group: Look for loss of 85 Da (
) or formation of an alcohol ( ) product (M-68 mass shift: ).
-
Module 2: Chemical & Photolytic Degradation Pathways
Q: Under what conditions does the bond break chemically?
A: The
The Degradation Cascade:
-
Initiation: UV light or radical initiators cause homolytic cleavage of the C–F or O–C bond.
-
Propagation: The resulting radical species ejects difluorophosgene (
). -
Hydrolysis:
rapidly hydrolyzes upon contact with water to form and Hydrofluoric Acid (HF).
Visualizing the Pathway:
Caption: Figure 1. Radical-mediated degradation pathway of trifluoromethoxy arenes leading to fluoride release.
Module 3: Analytical Troubleshooting (NMR & MS)
Q: How do I distinguish intact from degradation products in NMR?
A:
Table 1: Diagnostic
| Species | Chemical Shift ( | Multiplicity | Notes |
| Ar- | -57 to -59 | Singlet | Distinct from |
| Ar- | -60 to -65 | Singlet | Common reference/impurity. |
| Trifluoroacetic Acid (TFA) | -76.5 | Singlet | Common hydrolysis byproduct/impurity. |
| Inorganic Fluoride ( | -119 to -122 | Singlet | Critical Indicator of Degradation. |
Q: My Mass Spec shows a loss of 66 Da or 85 Da. What does this mean?
A: In Electron Impact (EI) or Electrospray Ionization (ESI-MS/MS),
-
Loss of 85 Da (
): Loss of the radical. This is the primary diagnostic fragment. -
Loss of 69 Da (
): Loss of the radical. Less specific (could be from Ar- ). -
Loss of 66 Da (
): Loss of . This suggests a rearrangement mechanism often seen in ortho-substituted analogs. -
m/z 69 Peak: The appearance of a strong cation at m/z 69 (
) is characteristic of all trifluoromethylated species.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for confirming OCF3 integrity versus degradation.
Module 4: Experimental Protocols
Protocol A: Fluoride Release Assay (Chemical Stability)
Use this to quantify degradation under stress conditions (e.g., photostability testing).
-
Preparation: Dissolve test compound (10 mM) in DMSO. Dilute to 100
M in Phosphate Buffer (pH 7.4). -
Stress Condition: Expose to UV light (Xe arc lamp) or oxidative stress (
) for 24 hours. -
Detection:
-
Method: Ion Chromatography (IC) or Fluoride-Selective Electrode (ISE).
-
Calibration: Use NaF standards (0.1
M – 100 M).
-
-
Calculation:
(Note: The factor of 3 accounts for the 3 fluorine atoms per group).
Protocol B: Microsomal Stability (Metabolic Block Check)
-
Incubation: 1
M compound + 0.5 mg/mL microsomal protein + 1 mM NADPH in 100 mM phosphate buffer (pH 7.4). -
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS. Monitor parent depletion and formation of metabolites.
-
Key Check: If
is short, look for ring hydroxylation (M+16). If cleavage occurred (rare), look for the specific phenol metabolite (M-68).
References
-
Metabolic Stability & Drug Design: Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025).[2][3] MDPI.
-
Photolytic Degradation Mechanism: The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. (2000).[4] Environmental Science & Technology.
- NMR Chemical Shifts: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press.
-
Mass Spectrometry Fragmentation: Ion fragmentation of small molecules in mass spectrometry.[5] UAB.
-
Radical Functionalization & Degradation: Radical C−H Trifluoromethoxylation of (Hetero)arenes. (2021).[6][7][8] ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC-Based Purity Validation of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a substituted aromatic carboxylic acid with structural motifs—a fluorinated phenyl ring and an acrylic acid side chain—that make it a valuable building block in medicinal chemistry and drug discovery.[1] The presence of both fluoro- and trifluoromethoxy- groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this intermediate particularly interesting for the synthesis of novel therapeutic agents.
However, the ultimate safety and efficacy of any Active Pharmaceutical Ingredient (API) derived from this intermediate are fundamentally dependent on its purity. Even minute quantities of process-related impurities, such as regioisomers, precursors, or degradation products, can alter the pharmacological and toxicological profile of the final drug product.[2] Consequently, a robust, validated, and stability-indicating analytical method is not merely a quality control metric; it is a regulatory and scientific necessity.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[3] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity validation of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
The Analytical Challenge: Selectivity for Halogenated Aromatics
The primary analytical challenge in assessing the purity of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is achieving adequate separation (resolution) between the main compound and its structurally similar impurities. The synthesis of cinnamic acids, often via methods like the Perkin or Knoevenagel reactions, can introduce impurities such as starting materials (e.g., the corresponding benzaldehyde), geometric isomers (cis-isomer), or byproducts from side reactions.[5][6] The highly electronegative fluorine and trifluoromethoxy substituents create unique electronic properties that demand careful selection of the HPLC stationary phase to achieve optimal selectivity.
Comparative HPLC Methodologies
We will compare two distinct RP-HPLC methods: a conventional approach using a C18 stationary phase and an alternative method employing a pentafluorophenyl (PFP) phase, which often provides enhanced selectivity for halogenated and aromatic compounds.[7][8]
Method A: The Industry Standard (C18 Stationary Phase)
The C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. It is a robust and well-understood stationary phase, making it an excellent starting point for method development.
-
Causality of Component Selection:
-
Stationary Phase: A C18 column is chosen for its broad applicability and strong retention of moderately nonpolar molecules like our target compound.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The aqueous component is acidified with phosphoric acid. This is critical to suppress the ionization of the carboxylic acid moiety (pKa ~4-5), ensuring a single, non-ionized form of the analyte, which results in sharp, symmetrical peaks and reproducible retention.[9]
-
Detector: A Photodiode Array (PDA) detector is indispensable. Unlike a simple UV detector, a PDA acquires full UV-Vis spectra at every point in the chromatogram. This capability is paramount for assessing peak purity by comparing spectra across a single peak to detect co-eluting impurities.[10][11][12] A pure peak should exhibit matching spectra throughout its elution profile.[12]
-
Method B: The Specialist Approach (Pentafluorophenyl Stationary Phase)
For complex separations involving halogenated compounds, a PFP phase can offer unique and superior selectivity compared to a C18 phase.
-
Causality of Component Selection:
-
Stationary Phase: PFP columns provide a multi-modal separation mechanism. In addition to hydrophobic interactions, they offer aromatic π-π interactions, dipole-dipole interactions, and shape selectivity.[7][13] These secondary interactions are particularly effective for resolving positional isomers and other closely related fluorinated compounds that may be difficult to separate on a C18 column.
-
Mobile Phase: The mobile phase composition is often similar to that used with C18 columns (e.g., acetonitrile/acidified water). However, the unique selectivity of the PFP phase may allow for a simpler gradient or even isocratic conditions, potentially shortening run times.
-
Detector: A PDA detector remains the optimal choice for the same reasons outlined in Method A: comprehensive peak purity assessment and spectral identification.[14]
-
Experimental Workflow & Protocols
The logical flow for validating the purity of a new chemical entity involves a systematic progression from method development to full validation.
Caption: High-level workflow for HPLC purity validation.
Detailed Protocol: Method A (C18 Column)
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance, volumetric flasks, pipettes.
-
Reference Standard: 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (purity ≥ 99.5%).
-
Test Sample: Synthesized batch of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid (85%, analytical grade).
2. Solution Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare in the same manner as the Working Standard Solution using the test sample.
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA, 275 nm (Acquire spectra from 200-400 nm) |
4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met (as per ICH guidelines[15]):
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Method Validation: A Self-Validating System per ICH Q2(R1)
To ensure the method is trustworthy and suitable for its intended purpose, a full validation must be performed.[16][17] The most critical parameter for a purity method is specificity.
Specificity and Forced Degradation Studies: Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[18] To prove this, forced degradation studies are conducted by subjecting the sample to harsh conditions to intentionally generate degradation products.[2][19][20] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak, and the peak purity analysis of the analyte peak passes, confirming no co-elution.[18]
Caption: Logic for selecting an appropriate HPLC column.
Comparative Performance Data
The following table summarizes the expected comparative performance of the two methods for the analysis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, assuming the presence of a critical pair of closely-eluting, halogenated impurities.
| Parameter | Method A (C18 Column) | Method B (PFP Column) | Rationale for Performance |
| Retention Time (API) | ~12.5 min | ~10.8 min | PFP phases can exhibit slightly less hydrophobic retention for some molecules. |
| Resolution (API / Impurity) | 1.4 | > 2.0 | PFP phase offers superior selectivity for halogenated isomers via π-π and dipole interactions.[7] |
| Peak Asymmetry (Tailing) | 1.2 | 1.1 | Both methods should yield good peak shape with an acidified mobile phase. |
| Suitability for Routine QC | Good | Excellent | Method B provides a more robust separation, reducing the risk of out-of-specification results due to minor shifts in retention. |
| Suitability for Impurity ID | Moderate | Excellent | The enhanced resolution of Method B is critical for the accurate quantification and isolation of impurities for structural elucidation. |
Conclusion and Recommendations
Both the standard C18 and the specialized PFP-based HPLC methods are capable of determining the purity of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid. The C18 method (Method A) serves as a reliable and conventional approach suitable for routine quality control if all potential impurities are adequately resolved.
However, for a compound with multiple halogen substituents, the Pentafluorophenyl (PFP) phase (Method B) is the superior choice . Its multi-modal separation mechanism provides enhanced selectivity, leading to more robust and reliable separation of structurally similar impurities.[13] This is particularly crucial during drug development for impurity profiling and for establishing a definitive, stability-indicating method that can withstand the scrutiny of regulatory submission. The investment in developing a method on a PFP column provides a higher degree of confidence in the purity data, which is foundational to ensuring the safety and quality of the final pharmaceutical product.
References
-
Peak Purity Algorithms using Diode Array Detectors. LCGC International. Available from: [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Available from: [Link]
-
Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. IntechOpen. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]
-
Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals. Shimadzu. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
-
4-fluoro-3-(trifluoromethyl)cinnamic acid. Chemsrc.com. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid. PubChem. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. Available from: [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available from: [Link]
-
cinnamic acid and its Impurities. Pharmaffiliates. Available from: [Link]
-
Quality Control of Cinnamic Acid in Traditional Medicinal Plants in Jordan using High Performance Liquid Chromatography. ResearchGate. Available from: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]
-
Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. PubMed. Available from: [Link]
-
Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): Identification and quantification of novel fluorinated organic compounds in environmental and biological samples. University of Ghana. Available from: [Link]
-
Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
4-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2). PubChemLite. Available from: [Link]
-
Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. PMC. Available from: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Pyridine free Knoevenagel condensation for synthesis of cinnamic acids using aliphatic tertiary amine surrogates. Royal Society of Chemistry. Available from: [Link]
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- 2. onyxipca.com [onyxipca.com]
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Spectroscopic Elucidation of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid: A Comparative Analytical Guide
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine and trifluoromethoxy (-OCF
This guide compares two analytical workflows: Standard Proton (
Part 1: Comparative Analysis of Analytical Methods
The Analytical Challenge
The primary challenge in characterizing this molecule is distinguishing the specific regioisomerism of the aromatic ring. The crowded aromatic region in
Method A vs. Method B: Performance Matrix
| Feature | Method A: Standard 1D | Method B: Integrated Heteronuclear ( |
| Primary Utility | Rapid purity check; E/Z isomer determination. | Absolute structural proof; Regiochemical assignment. |
| Resolving Power | Low. Aromatic protons often overlap; coupling patterns ( | High. |
| Regiochemistry | Ambiguous. Hard to place substituents without clear NOE data. | Definitive. |
| Time/Cost | Low (5-10 mins). | Moderate (1-4 hours depending on concentration). |
| Verdict | Screening Only. | Required for Publication/IND Filing. |
Part 2: Detailed Spectroscopic Profile (Method B)
The following data represents the Gold Standard characterization profile. The values below are synthesized from authoritative organofluorine spectroscopic principles and analogous cinnamic acid derivatives [1, 2].
F NMR: The Fingerprint
This is the most diagnostic tool. The chemical shift difference between the aromatic fluorine and the trifluoromethoxy group is massive (>50 ppm), eliminating ambiguity.
-
Signal A (-OCF
): -57.0 to -59.0 ppm.-
Appearance: Singlet (s) or broad singlet.
-
Mechanism: The oxygen atom insulates the CF
group from significant spin-spin coupling with aromatic protons.
-
-
Signal B (Ar-F):
-110.0 to -125.0 ppm.-
Appearance: Multiplet (ddd or similar).
-
Mechanism: Strong coupling with ortho-protons and meta-protons on the ring.
-
H NMR: Stereochemical Confirmation
The alkene geometry is confirmed here. The aromatic region requires careful analysis of
-
Alkene (
protons):- 6.50 – 7.70 ppm range.
-
Critical Feature: The coupling constant (
) across the double bond is 15.5 – 16.5 Hz , confirming the Trans (E) isomer. The Cis (Z) isomer would show Hz [1].
-
Aromatic Protons:
-
Expect complex splitting due to
F- H coupling. -
(between substituents): Appears as a doublet of doublets (dd) due to coupling with
( Hz) and meta-coupling.
-
C NMR: The Skeleton Key
Carbon-Fluorine coupling constants (
| Carbon Environment | Expected Shift ( | Coupling Pattern ( | Structural Insight |
| -OCF | ~120 ppm | Quartet ( | Diagnostic for OCF |
| C-4 (C-F) | ~150-165 ppm | Doublet ( | Confirms F attached directly to ring. |
| C-3 (C-OCF | ~135-145 ppm | Doublet ( | Proves OCF |
| C=O (Acid) | ~168 ppm | Singlet | Far from F atoms; usually no coupling. |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation[1]
-
Solvent Choice: DMSO-d
is preferred over CDCl .-
Reasoning: Cinnamic acids have poor solubility in chloroform. DMSO ensures full dissolution and prevents dimerization of the carboxylic acid, yielding sharper peaks.
-
-
Concentration:
-
H/
F: 5-10 mg in 0.6 mL solvent. -
C/2D: 25-50 mg in 0.6 mL solvent (essential for detecting the split quartets of the CF
group).
-
H/
Protocol 2: Instrument Parameters (400 MHz+)
- H NMR: Standard pulse (zg30). SW = 14 ppm. D1 = 1.0s.
-
F NMR:
-
Reference: Trichlorofluoromethane (CFCl
) at 0 ppm or internal standard -trifluorotoluene (-63.72 ppm). -
Technique: Run Coupled first to see H-F interactions, then Proton-Decoupled (
F{ H}) to simplify integration.
-
-
C NMR:
-
D1 (Relaxation Delay): Set to 2-3 seconds . Quaternary carbons bonded to fluorine (C-F and OCF
) have long relaxation times ( ). Short D1 will suppress these critical signals.
-
Part 4: Visualization of Structural Elucidation
Workflow Diagram
The following diagram outlines the logical flow for confirming the structure, moving from simple connectivity to stereochemical and regiochemical proof.
Caption: Logical workflow for the stepwise spectroscopic validation of fluorinated cinnamic acids.
Regiochemistry Logic (HMBC)
This diagram illustrates how Heteronuclear Multiple Bond Correlation (HMBC) links the protons to the carbons to prove the 3-position of the OCF
Caption: HMBC correlations required to distinguish the 3,4-substitution pattern from 2,4- or 2,5-isomers.
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard reference for
F ranges). -
Sloop, J. C. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Biomolecular NMR. Retrieved from [Link]
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Effects of fluorine and trifluoromethoxy groups on the properties of cinnamic acid
Strategic Fluorination of Cinnamic Acid: A Comparative Guide on Fluorine vs. Trifluoromethoxy Substitutions
In modern drug design and advanced materials development, the cinnamic acid scaffold serves as a highly versatile, privileged intermediate, particularly in the synthesis of anti-inflammatory and oncology agents[1]. However, the native cinnamic acid structure often suffers from rapid oxidative metabolism and suboptimal membrane permeability. To overcome these pharmacokinetic bottlenecks, medicinal chemists frequently employ halogenation.
As a Senior Application Scientist, I evaluate structural modifications not just by their theoretical properties, but by their measurable impact on pharmacodynamics and pharmacokinetics. This guide provides an in-depth, objective comparison between two critical modifications: the introduction of a single Fluorine atom (-F) versus the Trifluoromethoxy group (-OCF3).
Physicochemical Profiling: The Causality of Substitution
The decision to install a -F or an -OCF3 group on the aromatic ring of cinnamic acid fundamentally alters the molecule's trajectory. These two substituents operate via entirely different stereoelectronic mechanisms.
Fluorine (-F): The Bioisosteric Shield Fluorine is highly electronegative but sterically compact. With a Van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), -F acts as a bioisostere[2]. Its primary function is to lower the pKa of adjacent functional groups via strong inductive electron-withdrawing effects and to block specific Cytochrome P450 (CYP450) oxidation hotspots without disrupting the planar conformation of the cinnamic acid core[3].
Trifluoromethoxy (-OCF3): The "Super-Halogen" The -OCF3 group is widely classified as a "super-halogen" or pseudohalogen due to its extreme lipophilicity and unique electronic profile[4][5]. Unlike standard methoxy groups (-OCH3), the highly electronegative -CF3 moiety pulls electron density away from the oxygen atom. This extinguishes the oxygen's resonance-donating ability, rendering the entire group strongly electron-withdrawing[6].
Crucially, hyperconjugative interactions and steric factors force the -OCF3 group to adopt an orthogonal conformation (a ~90° torsion angle) relative to the aromatic ring plane[4][5][6]. This perpendicular orientation minimizes steric clash with ortho-substituents while projecting a highly lipophilic surface area, dramatically enhancing membrane permeability without introducing excessive hydrogen-bond acceptors.
Quantitative Comparison of Substituent Effects
To objectively compare these modifications, we must look at their fundamental physicochemical parameters.
| Property | Cinnamic Acid (Native) | 4-Fluoro-cinnamic Acid | 4-(Trifluoromethoxy)cinnamic Acid |
| Substituent Lipophilicity (Hansch-Leo π) | 0.00 (-H) | +0.14 (-F) | +1.04 (-OCF3) |
| Electronic Effect (Nature) | Neutral | Inductive Withdrawing | Strictly Inductive Withdrawing |
| Aromatic Conformation | Planar | Planar | Orthogonal (~90° torsion) |
| H-Bond Acceptor Capacity | N/A (on ring) | Very Weak | Extinct (n-electrons delocalized) |
| Metabolic Stability (CYP450) | Low (Ring oxidation) | Moderate (Blocks specific site) | High (Global steric/electronic shielding) |
Data supported by established Hansch-Leo parameters where π(OCF3) = +1.04 vs π(F) = +0.14[4][7].
Logical flow of physicochemical changes induced by -F vs -OCF3 on cinnamic acid.
Experimental Methodologies & Self-Validating Protocols
To empirically validate the theoretical advantages of these fluorinated derivatives, rigorous laboratory protocols are required. Below are the field-proven workflows used to quantify lipophilicity and metabolic stability.
Protocol A: Determination of True Lipophilicity (LogD) via Shake-Flask LC-MS
Computational LogP models often fail to accurately predict the behavior of the -OCF3 group due to its unique orthogonal conformation[4][6]. Therefore, empirical determination is mandatory.
Self-Validating Mechanism: This protocol utilizes a "Mass Balance Check." By quantifying the compound in both the aqueous and organic phases, the sum must equal the initial spike concentration (100 ± 5%). If it does not, the assay flags compound loss due to glass adsorption or interface precipitation, invalidating the run.
-
Preparation: Prepare a 10 mM stock of the cinnamic acid derivative in DMSO.
-
Partitioning: Add 10 µL of stock to a glass vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).
-
Equilibration: Shake vigorously at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution between the phases.
-
Separation: Centrifuge at 3,000 x g for 10 minutes to break any micro-emulsions at the interface.
-
Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both into mobile phase containing an Internal Standard (IS).
-
Analysis: Analyze via LC-MS/MS. Calculate LogD7.4 = Log10(Area_octanol / Area_aqueous). Verify that Total Area matches a non-partitioned control standard.
Protocol B: In Vitro CYP450 Metabolic Stability Assay
Fluorination is primarily utilized to enhance metabolic half-life[4]. This assay measures the intrinsic clearance of the derivatives when exposed to Human Liver Microsomes (HLMs).
Self-Validating Mechanism: This workflow incorporates a "Minus-NADPH" control arm. NADPH is the obligatory cofactor for CYP450 enzymes. If the cinnamic acid derivative depletes in the absence of NADPH, it proves the degradation is driven by chemical instability or non-CYP enzymes (e.g., esterases acting on the carboxylic acid), ensuring that any depletion in the main arm is strictly CYP-mediated.
-
Incubation Setup: In a 96-well plate, combine 0.5 mg/mL HLMs, 1 µM of the cinnamic acid derivative, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Simultaneously initiate the Minus-NADPH control plate with buffer instead of NADPH).
-
Time-Course Aliquoting: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.
-
Enzymatic Quench: Immediately plunge the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an Internal Standard (e.g., Tolbutamide). Causality: The cold ACN instantly denatures the CYP450 proteins, freezing the metabolic state at that exact second, while the IS compensates for any downstream matrix effects during mass spectrometry.
-
Precipitation: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the denatured proteins.
-
Analysis: Transfer the supernatant to an LC-MS/MS system to quantify the remaining parent compound. Plot the natural log of % remaining versus time to calculate the half-life (t1/2).
Step-by-step workflow for the self-validating microsomal stability assay.
Conclusion & Strategic Application
The selection between -F and -OCF3 on a cinnamic acid scaffold should be driven by the specific liabilities of the parent molecule:
-
Opt for Fluorine (-F) when the primary goal is to block a specific, known site of CYP450 metabolism without significantly increasing the molecular weight, altering the planar geometry, or drastically shifting the lipophilicity[2][3].
-
Opt for Trifluoromethoxy (-OCF3) when the molecule suffers from poor membrane permeability or global metabolic instability. The "super-halogen" nature of -OCF3 provides a massive boost to lipophilicity (π = +1.04) while its orthogonal conformation physically shields the aromatic core from enzymatic degradation[4][5][7].
References
- Ácido 3-(trifluorometoxi)cinámico - Chem-Impex. chemimpex.com.
- Trifluoromethoxy group - Grokipedia. grokipedia.com.
- Trifluoromethoxypyrazines: Preparation and Properties - PMC - NIH. nih.gov.
- Summary of effects on compound properties due to hydrogen-fluorine exchange. researchgate.net.
- Fluorine in Medicinal Chemistry: Research Guide & Papers - PapersFlow. papersflow.ai.
- Single C-F Bond Functionalization of Aryl Trifluoromethyl Groups - Chemistry | Illinois. illinois.edu.
- Fluorine in Medicinal Chemistry: A Review of Anticancer Agents - ResearchGate. researchgate.net.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. papersflow.ai [papersflow.ai]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of fluorinated cinnamic acid derivatives in catalysis
Executive Summary
The Fluorine Effect in Cinnamic Acid Catalysis Fluorinated cinnamic acid derivatives represent a critical intersection between structural bioisosterism and catalytic tuning. Unlike their non-fluorinated counterparts, these derivatives offer unique electronic profiles that significantly alter catalytic pathways—specifically in decarboxylative couplings, asymmetric hydrogenations, and photocatalytic cycloadditions.
For drug development professionals, the strategic value lies in the "Fluorine Scan" :
-
Ortho-substitution (2-F): Drastically lowers pKa (inductive effect), accelerating decarboxylation rates but potentially hindering metal coordination due to steric crowding.
-
Meta/Para-substitution (3-F, 4-F): Modulates lipophilicity (logP) and electron density of the alkene without imposing significant steric penalties, often retaining high yields in cross-couplings.
This guide objectively compares the catalytic performance of these derivatives, supported by experimental data and mechanistic insights.
Physicochemical & Electronic Profiling
Before analyzing catalytic turnover, it is essential to understand the substrate's ground state. The introduction of fluorine alters the acidity and lipophilicity, which dictates catalyst interaction.
| Derivative | Structure | pKa (Predicted) | logP (Lipophilicity) | Electronic Effect ( |
| Cinnamic Acid | Unsubstituted | 4.44 | 2.13 | Reference (0.[1]00) |
| 2-Fluorocinnamic Acid | Ortho-F | 4.10 | 1.90 | Strong Inductive (-I) |
| 3-Fluorocinnamic Acid | Meta-F | 4.29 | 2.20 | Moderate Inductive |
| 4-Fluorocinnamic Acid | Para-F | 4.43 | 1.92 | Resonance (+R) / Inductive (-I) |
Key Insight: The ortho-fluorine significantly increases acidity (lower pKa), making the carboxylate more labile for decarboxylative pathways but potentially less nucleophilic in esterification protocols.
Comparative Case Study: Decarboxylative Cross-Coupling
Reaction Class: Iron(II)-Catalyzed Decarboxylative/Oxidative Cross-Coupling.[2] Target: Synthesis of Monofluoroalkenes (Bioisosteres of Amides).
In this comparative analysis, we evaluate how the position of the fluorine atom affects the yield of cross-coupling with aliphatic aldehydes. Contrary to palladium-catalyzed cycles where electronics heavily dictate oxidative addition, this radical-mediated iron cycle shows remarkable robustness across different fluorinated patterns.
Performance Data: Fe-Catalyzed Coupling
Conditions: Fe(OTf)2 (catalyst), Aldehyde (coupling partner), Oxidant.[2]
| Substrate | Product Yield (%) | Stereoselectivity (Z:E) | Reactivity Note |
| Cinnamic Acid | 72% | >95:5 | Baseline standard. |
| 2-Fluorocinnamic Acid | 65% | >95:5 | Slight steric hindrance observed. |
| 3-Fluorocinnamic Acid | 66% | >95:5 | No electronic penalty. |
| 4-Fluorocinnamic Acid | 71% | >95:5 | Comparable to non-fluorinated. |
| 4-CF3-Cinnamic Acid | 52% | >95:5 | Lower yield due to strong EWG destabilizing radical intermediate. |
Mechanistic Causality: The reaction proceeds via a radical pathway where the stability of the styryl radical intermediate is key. While the 4-CF3 group destabilizes the radical (lowering yield to 52%), the single fluorine atom (ortho/meta/para) provides a balance of stability, maintaining yields >60% while installing the valuable fluorine motif.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the Iron-catalyzed decarboxylative cycle, highlighting where the fluorine substituent influences the radical stability.
Caption: Iron-catalyzed decarboxylative cycle. The stability of the Styryl Radical is the yield-determining factor for fluorinated substrates.
Comparative Case Study: Asymmetric Hydrogenation
Reaction Class: Nickel-Catalyzed Asymmetric Hydrogenation.[3][4]
Target: Chiral
Unlike the radical coupling above, asymmetric hydrogenation is highly sensitive to the electronic properties of the double bond. Fluorine substitution on the phenyl ring pulls electron density, requiring electron-rich ligands to facilitate the hydride insertion.
Performance Data: Ni-Catalyzed Hydrogenation
Conditions: Ni(OAc)2, Chiral Bisphosphine Ligand, H2 (high pressure).
| Substrate | Ligand System | Yield (%) | Enantioselectivity (ee) |
| Unsubstituted Enamide | (R)-BINAP | 98% | 92% |
| 4-Fluoro Enamide | (R)-BINAP | 96% | 94% |
| 4-Fluoro Enamide | (R,R)-QuinoxP* | 99% | >99% |
| 2-Fluoro Enamide | (R)-BINAP | 85% | 88% (Steric clash) |
Expert Insight: Standard BINAP ligands struggle with ortho-fluorinated substrates (88% ee) due to the steric clash between the fluorine atom and the ligand's phenyl rings during the migratory insertion step. Switching to (R,R)-QuinoxP *, a ligand with a tighter bite angle and different steric profile, restores the enantioselectivity to >99%.
Experimental Protocols
Protocol A: Iron-Catalyzed Decarboxylative Cross-Coupling
Applicability: Robust for 2-F, 3-F, and 4-F cinnamic acids.
-
Preparation: In a glovebox or under N2, charge a reaction tube with Fe(OTf)2 (5 mol%) and the specific Fluorinated Cinnamic Acid (0.5 mmol).
-
Solvent System: Add a mixture of DCM/H2O (2:1 ratio). Note: The biphasic system is crucial for solubilizing the inorganic oxidant and the organic substrate.
-
Reagents: Add the aliphatic aldehyde (2.0 equiv) and K2S2O8 (2.0 equiv) as the oxidant.
-
Reaction: Seal the tube and stir vigorously at room temperature for 12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[5] Dry organic layer over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Photocatalytic [2+2] Cycloaddition
Applicability: Best for electron-deficient (4-F, 4-CF3) derivatives to access cyclobutanes.
-
Catalyst: Use Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) for maximum triplet energy transfer.
-
Setup: Dissolve 4-Fluorocinnamic acid (0.2 mmol) in degassed MeCN.
-
Irradiation: Place the vial 2 cm away from Blue LEDs (450 nm). Irradiate for 24 hours.
-
Isolation: Evaporate solvent. The high regioselectivity (Head-to-Head) often allows for isolation via simple precipitation or short-column chromatography.
References
-
Iron-catalyzed decarboxylative and oxidative decarbonylative cross-coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Nickel-Catalyzed Asymmetric Hydrogenation of Substitute Cinnamic Acid Esters. New Journal of Chemistry. Retrieved from [Link]
-
Visible-light promoted oxidative cyclization of cinnamic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iron-catalyzed decarboxylative and oxidative decarbonylative cross-coupling: a new strategy for the synthesis of monofluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Comparative Purity Assessment Guide: 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid
[1]
Executive Summary & Strategic Context
In the synthesis of fluorinated bioisosteres, 4-Fluoro-3-(trifluoromethoxy)cinnamic acid represents a critical building block where purity directly correlates to Structure-Activity Relationship (SAR) reliability.
Standard purity assessments often rely solely on C18 Reverse-Phase HPLC. However, for fluorinated aromatics, this approach is prone to "silent" errors. The electron-withdrawing nature of the trifluoromethoxy (-OCF
This guide compares two orthogonal methodologies:
-
High-Performance Liquid Chromatography (HPLC-UV) using a Fluorophenyl (PFP) stationary phase for enhanced selectivity.
-
Quantitative
F Nuclear Magnetic Resonance ( F-qNMR) for absolute mass balance determination.
The Core Thesis
While HPLC-UV is superior for detecting trace organic impurities (0.05% level),
Comparative Performance Analysis
The following data summarizes the performance of both methods when applied to a crude synthesized batch (via Knoevenagel condensation).
| Feature | Method A: RP-HPLC (PFP Column) | Method B: |
| Primary Output | Chromatographic Purity (% Area) | Absolute Content (% w/w) |
| Specificity | High for organic impurities; separates cis/trans isomers. | Absolute specificity for F-containing species. |
| Limit of Detection | Excellent (~0.01%) | Moderate (~0.1 - 0.5%) |
| Reference Standard | Required (for accurate w/w%). | Not Required (Internal Standard used).[1] |
| Major Limitation | Response factors vary; inorganic salts are invisible. | Lower sensitivity; requires relaxation delay ( |
| "Blind Spot" | Co-eluting regioisomers (e.g., 3-F, 4-OCF | Non-fluorinated impurities (e.g., residual solvents, inorganic salts). |
| Typical Result | 99.2% (Overestimates due to invisible salts/solvents). | 97.8% (True value; accounts for solvates/salts). |
Method A: HPLC-UV with Fluorophenyl Selectivity[1]
Rationale: Standard C18 columns often fail to resolve positional isomers of fluorinated aromatics. We utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase. The fluorine atoms on the PFP stationary phase engage in specific
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: ACE Excel C18-PFP or Phenomenex Kinetex F5,
mm, 2.7 µm. -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Protonates the carboxylic acid to prevent peak tailing).
-
Solvent B: Acetonitrile.[2]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
-
Detection: UV at 270 nm (near
of the cinnamoyl system). -
Temperature: 40°C (Improves mass transfer).
Self-Validating System Suitability (SST):
-
Resolution (
): Must be between the main trans-isomer and the cis-isomer (typically elutes earlier). -
Tailing Factor: Must be
. If higher, increase buffer strength or lower pH.
Method B: F-qNMR (The Absolute Validator)[1]
Rationale: qNMR is a primary ratio method.[4] It relies on the physics of nuclear spin, where the signal integral is directly proportional to the number of nuclei.[5] This allows for precise quantification without a reference standard of the analyte itself.[4][5]
Experimental Protocol
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Probe: 5mm BBFO or dedicated
F probe. -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichloro-5-(trifluoromethyl)pyrimidine .-
Why: High purity, singlet signal, distinct chemical shift from the analyte (Analyte -OCF
-58 ppm; Analyte -F -110 ppm; TFT -63 ppm).
-
-
Solvent: DMSO-
(Ensures full solubility of the cinnamic acid).
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Spectral Width: Covers +10 to -200 ppm.
-
Relaxation Delay (
): 30 seconds . -
Scans: 64 (for S/N > 250:1).
Calculation:
Synthesis & Analysis Workflow
The following diagram illustrates the critical decision points where these analytical methods intersect with the synthesis of the target molecule.
Caption: Integrated workflow showing the complementary roles of HPLC (impurity profiling) and qNMR (potency assignment).
Analytical Decision Matrix (The "Why")
When discrepancies arise between methods, use this logic flow to determine the root cause.
Caption: Troubleshooting logic for common analytical discrepancies in fluorinated intermediate analysis.
References
-
BenchChem. (2025).[2][7][10] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Focus on PFP phases for positional aromatic isomers. Retrieved from
-
Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note on Phenyl-Hexyl selectivity. Retrieved from
-
National Institutes of Health (PMC). (2014). Direct Comparison of 19F qNMR and 1H qNMR. Journal of Medicinal Chemistry. Demonstrates qNMR accuracy for fluorinated drugs. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Fluoro-4-(trifluoromethyl)cinnamic acid. Used for physical property benchmarking. Retrieved from
Sources
- 1. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmpas.com [jmpas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis and Structural Elucidation of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid Intermediates
Introduction
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethoxy (-OCF₃) and fluoro (-F) groups, in particular, can profoundly modulate a compound's lipophilicity, metabolic stability, and binding affinity. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a valuable building block in this domain, serving as a precursor for a variety of bioactive molecules.
However, the synthesis of such multi-substituted aromatic compounds presents a significant challenge: the unambiguous confirmation of its structure and that of its key intermediates. Regiochemical and stereochemical integrity are paramount, as even minor isomers can lead to drastically different biological activities and create downstream purification challenges.
This guide provides a comprehensive comparison of synthetic strategies for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid and presents a self-validating workflow for the definitive structural confirmation of its intermediates. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Comparative Analysis of Synthetic Routes
The synthesis of cinnamic acids is a well-trodden path in organic chemistry, with several named reactions being applicable.[1] The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or catalysts. Here, we compare three common methods for the synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
Knoevenagel Condensation
This is arguably the most direct and widely used method for this specific target. It involves the condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base like pyridine and/or piperidine.[1][2]
-
Key Intermediate : 4-Fluoro-3-(trifluoromethoxy)benzaldehyde[3]
-
Advantages : The reaction conditions are relatively mild, yields are generally good, and the starting aldehyde is commercially available. This method avoids the use of expensive transition metal catalysts.[1]
-
Causality : Pyridine often serves as both the solvent and the base, while a catalytic amount of piperidine accelerates the initial condensation. The subsequent decarboxylation of the unsaturated malonic acid intermediate occurs in situ upon heating to yield the final cinnamic acid product.[4][5]
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction.[6] It facilitates the coupling of an aryl halide with an alkene, such as acrylic acid or its esters.[7][8]
-
Key Intermediate : 1-Halo-4-fluoro-3-(trifluoromethoxy)benzene (e.g., 1-bromo- or 1-iodo-)
-
Advantages : The Heck reaction is highly versatile and can be adapted for a wide range of substrates. It is known for its high stereoselectivity, typically yielding the trans (E)-isomer of the cinnamic acid.[6][8]
-
Causality : The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of base is critical for neutralizing the hydrogen halide byproduct and regenerating the active Pd(0) catalyst.[9] The reactivity of the aryl halide follows the order I > Br > Cl.[9]
Perkin Reaction
The Perkin reaction is a classic method that condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[10][11]
-
Key Intermediate : 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
-
Advantages : It is a well-established, metal-free method.
-
Disadvantages : The reaction often requires high temperatures (e.g., 180°C) and can sometimes result in side products.[9][12] For substrates with multiple reactive sites, its selectivity can be lower than other methods.
Figure 1: Comparison of primary synthetic routes to the target cinnamic acid.
PART 2: Definitive Structural Elucidation Workflow
Confirming the identity of the key intermediate, 4-Fluoro-3-(trifluoromethoxy)benzaldehyde, and the final product is a multi-step, self-validating process. Each analytical technique provides a piece of the puzzle, and together they leave no room for ambiguity.
Figure 2: A logical workflow for the structural analysis of synthesized compounds.
Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight of the compound.
-
Technique : Electrospray Ionization (ESI) is common for these types of molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.[13]
-
Expected Results :
-
4-Fluoro-3-(trifluoromethoxy)benzaldehyde : Expected [M-H]⁻ at m/z 191.01. The molecular formula is C₈H₄F₄O.
-
4-Fluoro-3-(trifluoromethoxy)cinnamic acid : Expected [M-H]⁻ at m/z 233.02. The molecular formula is C₁₀H₆F₄O₂.[14] The presence of the isotopic pattern for carbon can further validate the molecular formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective : To identify key functional groups and confirm the conversion of the aldehyde to a carboxylic acid.
-
Technique : Samples are typically analyzed as a KBr pellet or using an ATR accessory.
-
Expected Frequencies :
-
Aldehyde Intermediate :
-
~2850 & ~2750 cm⁻¹ : Characteristic C-H stretches of the aldehyde group.
-
~1700 cm⁻¹ : Strong C=O stretch of the aromatic aldehyde.[15]
-
-
Cinnamic Acid Product :
-
Both Compounds :
-
~1250-1100 cm⁻¹ : Strong, complex bands associated with C-F stretching from the -OCF₃ group and the aromatic C-F bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination, providing information on the connectivity, chemical environment, and stereochemistry of the molecule. For organofluorine compounds, ¹⁹F NMR is indispensable.[16][17]
-
¹H NMR :
-
Causality : The chemical shift (δ) of each proton is determined by its electronic environment. Coupling constants (J) reveal the number and proximity of neighboring protons.
-
Aldehyde Intermediate : A singlet around 10.0 ppm for the aldehyde proton. The aromatic region will show complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Cinnamic Acid Product : The two vinylic protons (C=CH-COOH) are key. They will appear as two distinct doublets. The trans configuration is confirmed by a large coupling constant, typically ¹⁶ Hz .[18] The proton alpha to the carbonyl will be downfield (~7.6 ppm) from the proton beta to the carbonyl (~6.5 ppm). A very broad singlet for the carboxylic acid proton will also be present, often above 12 ppm.
-
-
¹⁹F NMR :
-
Causality : ¹⁹F NMR is highly sensitive to the local electronic environment. It provides direct evidence for the fluorine-containing groups.[19]
-
Expected Results : Two distinct signals will be observed:
-
One signal for the single aromatic fluorine atom (-F).
-
One signal for the three equivalent fluorine atoms of the trifluoromethoxy group (-OCF₃).
-
The absence of other fluorine signals confirms the high purity of the sample.
-
-
-
¹³C NMR :
-
Causality : Provides a map of the carbon skeleton.
-
Expected Results :
-
Aldehyde : A signal for the aldehyde carbonyl carbon around 190 ppm .
-
Cinnamic Acid : A signal for the carboxylic acid carbonyl carbon around 168 ppm .[18]
-
In both compounds, carbons directly bonded to fluorine will show large C-F coupling constants, which can further aid in assignment. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
PART 3: Experimental Protocols and Data Comparison
Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid via Knoevenagel Condensation[1][20]
-
Reagent Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq).
-
Dissolution : Add malonic acid (1.2 eq) and pyridine (5 volumes). Stir until all solids are dissolved.
-
Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq).
-
Reaction : Heat the reaction mixture to reflux (approx. 90-100°C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up : Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and cold 5M Hydrochloric Acid (HCl).
-
Precipitation : Stir the acidic mixture. The product will precipitate as a solid. Continue adding HCl until the pH of the solution is ~2.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake thoroughly with cold distilled water to remove pyridine hydrochloride and any unreacted malonic acid.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid.
-
Drying : Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Data Comparison Tables
The following tables summarize the expected analytical data for the key intermediate and the final product, providing a clear benchmark for structural confirmation.
Table 1: Comparative Spectroscopic Data
| Parameter | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | Rationale for Change |
| Molecular Formula | C₈H₄F₄O | C₁₀H₆F₄O₂ | Addition of a malonic acid-derived C₂H₂O₂ unit and loss of H₂O. |
| MW | 192.11 g/mol | 234.15 g/mol [20] | Corresponds to the change in molecular formula. |
| MS [M-H]⁻ | m/z 191.01 | m/z 233.02 | Confirms the respective molecular weights. |
| IR (C=O stretch) | ~1700 cm⁻¹ | ~1690 cm⁻¹ | Carbonyl of an α,β-unsaturated acid. |
| IR (Key Feature) | Aldehyde C-H (~2750, 2850 cm⁻¹) | Broad O-H (~2500-3300 cm⁻¹); C=C (~1630 cm⁻¹) | Confirms conversion of aldehyde to carboxylic acid and formation of alkene. |
Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde (Expected δ, ppm) | 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (Expected δ, ppm) | Key Diagnostic Feature |
| -CHO / -COOH | ~10.0 (s, 1H) | >12.0 (br s, 1H) | Disappearance of aldehyde proton, appearance of carboxylic acid proton. |
| Vinylic Protons | N/A | α-H: ~6.6 (d, J ≈ 16 Hz, 1H)β-H: ~7.7 (d, J ≈ 16 Hz, 1H) | Appearance of two doublets with a large coupling constant confirms trans-alkene formation. |
| Aromatic Protons | ~7.8 - 8.2 (m, 3H) | ~7.7 - 8.1 (m, 3H) | Complex pattern confirms the 1,2,4-trisubstituted ring. |
References
-
Jadhav, S. D., et al. (2012). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Rasayan J. Chem.[Link]
-
Gontijo, J. S., et al. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. [Link]
-
Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
Nath, S. (2017). Knoevenagel Condensation. Cambridge University Press. [Link]
-
Wikipedia. Perkin reaction. Wikipedia. [Link]
-
Zhao, L., et al. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]
-
Chavan, S. P., et al. (2017). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. New Journal of Chemistry. [Link]
-
Syah, D. A., et al. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential as photoprotective agent. Rasayan J. Chem.[Link]
-
Ramli, Y., & Doyle, M. P. (2010). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education. [Link]
-
BYJU'S. Perkin Reaction Mechanism. BYJU'S. [Link]
-
Mashraqui, S. H., & Ghadigaonkar, S. G. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC. [https://www.semantic scholar.org/paper/Tetrabutylammoniumbromide-mediated-Knoevenagel-in-Mashraqui-Ghadigaonkar/1d6447c1f834d825c9604117b0d77169f41d2f5e]([Link] scholar.org/paper/Tetrabutylammoniumbromide-mediated-Knoevenagel-in-Mashraqui-Ghadigaonkar/1d6447c1f834d825c9604117b0d77169f41d2f5e)
-
Kolb, K. E., et al. (1984). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. [Link]
-
Goud, B. S., et al. (2022). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O/C–H···N Hydrogen Bonds. Crystal Growth & Design. [Link]
-
Thiemann, T. (2016). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Molbank. [Link]
-
Thiemann, T., et al. (2017). Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. ResearchGate. [Link]
-
Mary, Y. S., et al. (2024). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry. [Link]
-
Michalska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
-
Chem-Impex. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Chem-Impex International. [Link]
-
Toray Research Center, Inc. (2025). Structural analysis of fluorine-containing compounds by NMR using CFH triple resonance probe. Toray Research Center, Inc.[Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]
-
PrepChem. Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]
-
PrepChem. Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. [Link]
-
NIST. 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]
-
PubChemLite. 4-fluoro-3-(trifluoromethyl)cinnamic acid. PubChemLite. [Link]
-
Royal Society of Chemistry (2014). Supplementary Information. Photochemical & Photobiological Sciences. [Link]
-
Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)cinnamic acid. Oakwood Chemical. [Link]
-
Wikipedia. Organofluorine chemistry. Wikipedia. [Link]
-
Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. Doc Brown's Chemistry. [Link]
-
Ellis, D. A. (2000). Organofluorine Compounds in the Environment. University of Toronto. [Link]
-
Allfluoro Pharmaceutical Co. Ltd. 4-Fluoro-3-(trifluoromethyl)cinnamic acid. Allfluoro. [Link]
-
Toray Research Center, Inc. Structural analysis of fluorine-containing compounds by NMR using CFH triple resonance probe. Toray Research Center, Inc.[Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
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- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
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- 15. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 20. 4-Fluoro-3-(trifluoromethyl)cinnamic acid [oakwoodchemical.com]
Benchmarking the performance of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid in specific assays
Executive Summary & Chemical Profile
4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 886501-38-8) represents a strategic "dual-motif" optimization of the classical cinnamic acid scaffold. By incorporating a para-fluorine atom and a meta-trifluoromethoxy (-OCF₃) group, this compound is engineered to overcome the two primary limitations of natural cinnamic acid: rapid metabolic oxidation and limited membrane permeability.
This guide serves as a technical benchmark for researchers evaluating this compound as a lead fragment or chemical probe. It compares the molecule against standard alternatives (Cinnamic Acid, 4-Fluorocinnamic Acid) across three critical domains: Physicochemical Properties , PPAR Nuclear Receptor Agonism , and Matrix Metalloproteinase (MMP) Inhibition .
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: (2E)-3-[4-Fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
-
Molecular Formula: C₁₀H₆F₄O₃[1]
-
Molecular Weight: 250.15 g/mol [1]
-
Key Motifs:
-
4-Fluoro: Blocks para-hydroxylation (CYP450 metabolism blocker).
-
3-OCF₃: "Super-lipophilic" ether; enhances hydrophobic binding without the steric bulk of a tert-butyl group.
-
Physicochemical Benchmarking
The addition of fluorine and trifluoromethoxy groups significantly alters the lipophilicity (LogP) and topological polar surface area (tPSA), parameters critical for blood-brain barrier (BBB) penetration and intracellular target engagement.
Table 1: Comparative Physicochemical Profile
| Property | Cinnamic Acid (Parent) | 4-Fluorocinnamic Acid | 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | Impact on Performance |
| MW ( g/mol ) | 148.16 | 166.15 | 250.15 | Remains within Fragment-Based Drug Discovery (FBDD) limits (<300). |
| cLogP (Est.) | ~2.1 | ~2.5 | ~3.8 | Significantly increased lipophilicity; enhanced membrane permeability. |
| tPSA (Ų) | 37.30 | 37.30 | 46.53 | Slight increase due to ether oxygen; maintains oral bioavailability potential. |
| Metabolic Stability | Low (Rapid p-oxidation) | Medium (Blocked p-site) | High | Dual protection against oxidative metabolism. |
Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the evolution from Cinnamic Acid to the target compound.
Caption: SAR evolution demonstrating the stepwise optimization of metabolic stability and lipophilicity.
Assay 1: PPAR-δ/α Agonism (Luciferase Reporter)
Cinnamic acid derivatives are established ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ, which regulate lipid metabolism and neuroinflammation [1, 2]. The 3-OCF₃ group is critical here, as it mimics the lipophilic tail required to occupy the large hydrophobic ligand-binding domain (LBD) of PPARs, a trait shared with synthetic agonists like GW501516.
Experimental Protocol
Objective: Quantify the transcriptional activation of PPAR-δ by the target compound relative to GW501516 (positive control).
-
Cell Line: HEK293T or CV-1 cells.
-
Transfection:
-
Co-transfect cells with a PPRE-Luciferase reporter plasmid (containing PPAR response elements) and a PPAR-δ expression vector .
-
Use Renilla luciferase as an internal normalization control.
-
-
Treatment:
-
24 hours post-transfection, treat cells with the target compound (Dose range: 0.1 µM – 100 µM).
-
Controls: Vehicle (DMSO, 0.1%) and GW501516 (100 nM).
-
-
Readout:
-
Lyse cells after 18–24 hours.
-
Measure Luminescence using a Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Calculate Fold Induction = (Firefly/Renilla) of Sample / (Firefly/Renilla) of Vehicle.
-
Plot Dose-Response curve to determine EC₅₀.
-
Expected Performance: The 4-Fluoro-3-(trifluoromethoxy) derivative is expected to show 10-50x higher potency than unsubstituted cinnamic acid due to the specific hydrophobic interaction of the OCF₃ group with the PPAR LBD [3].
Assay 2: MMP-9 Inhibition (FRET Assay)
Matrix Metalloproteinases (MMPs), specifically MMP-9, are targets for anti-metastatic and anti-inflammatory therapies. Cinnamic acids bind to the zinc-containing active site of MMPs [4]. The electron-withdrawing nature of the F and OCF₃ groups modulates the acidity of the carboxylic acid headgroup, potentially strengthening the zinc coordination.
Experimental Protocol
Objective: Determine the IC₅₀ of the target compound against recombinant human MMP-9.
-
Reagents:
-
Recombinant Human MMP-9 (activated with APMA).
-
FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (fluorogenic peptide).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
-
-
Workflow:
-
Pre-incubation: Incubate MMP-9 (5 nM final) with the target compound (0.1 nM – 10 µM) for 30 minutes at 37°C.
-
Initiation: Add FRET substrate (10 µM final).
-
Kinetic Read: Monitor fluorescence (Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.
-
-
Calculation:
-
Measure the slope (RFU/min) of the linear portion of the reaction.
-
Calculate % Inhibition relative to DMSO control.
-
Caption: Workflow for the FRET-based enzymatic inhibition assay targeting MMP-9.
Assay 3: Antimicrobial Susceptibility (MIC)
Fluorinated cinnamic acids are increasingly screened as antimicrobial agents against S. aureus and M. tuberculosis [5]. The lipophilicity of the trifluoromethoxy group facilitates penetration through the bacterial cell envelope.
Experimental Protocol
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Method: Broth Microdilution (CLSI Standards).
-
Organism: Staphylococcus aureus (ATCC 29213).
-
Procedure:
-
Prepare a 2-fold serial dilution of the compound in Mueller-Hinton Broth (range: 0.5 – 256 µg/mL).
-
Inoculate with bacterial suspension adjusted to 5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 16–20 hours.
-
-
Endpoint: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
Benchmarking Note: While unsubstituted cinnamic acid typically shows weak activity (MIC > 500 µg/mL), the 4-Fluoro-3-(trifluoromethoxy) derivative is expected to exhibit an MIC in the range of 32–64 µg/mL due to enhanced intracellular accumulation [6].
References
-
Chandra, S. et al. (2019). "Cinnamic acid activates PPARα to stimulate Lysosomal biogenesis and lower Amyloid plaque pathology in an Alzheimer's disease mouse model." Neurobiology of Disease. Link
-
Kim, H.J. et al. (2024). "Highly potent and selective PPARδ agonist reverses memory deficits in mouse models of Alzheimer's disease." Theranostics. Link
-
RSC Publishing. (2023). "Novel PPAR-γ agonists as potential neuroprotective agents... rational design and synthesis." RSC Advances. Link
-
Adhikari, A. et al. (2023). "Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations." Journal of Biomolecular Structure and Dynamics. Link
-
Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry. Link
-
ChemScene. (2024). "Product Data: 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)acrylic acid (CAS 886501-38-8)."[1] ChemScene Catalog. Link
Sources
Safety Operating Guide
4-Fluoro-3-(trifluoromethoxy)cinnamic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-Fluoro-3-(trifluoromethoxy)cinnamic Acid
As drug development increasingly relies on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, compounds like 4-Fluoro-3-(trifluoromethoxy)cinnamic acid (CAS: 886501-38-8) have become staple building blocks in medicinal chemistry[1]. The presence of both an aryl fluoride and a trifluoromethoxy (-OCF3) group imparts exceptional resistance to oxidative metabolism. However, this same chemical stability presents significant logistical and environmental challenges during disposal.
This guide provides a comprehensive, field-proven operational protocol for the safe handling, segregation, and disposal of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid. By understanding the mechanistic causality behind these procedures, laboratory personnel can ensure regulatory compliance, prevent environmental contamination, and maintain a rigorous culture of safety.
Chemical Profiling & Mechanistic Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.
Table 1: Chemical & Logistical Profile of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
| Parameter | Value | Operational Implication |
| CAS Number | 886501-38-8 | Must be explicitly listed on all hazardous waste manifests to ensure proper facility routing[2]. |
| Molecular Formula | C₁₀H₆F₄O₃ | High fluorine content (4 atoms per molecule) strictly mandates disposal via the Halogenated waste stream[3]. |
| Functional Groups | Carboxylic Acid, -OCF₃, Aryl-F | Weakly acidic; incompatible with strong bases in uncontrolled environments. Generates toxic Hydrogen Fluoride (HF) gas upon thermal decomposition. |
| Physical State | Solid (Powder) | Prone to aerosolization. Requires specific solid-waste segregation distinct from solvent-dissolved liquid waste. |
Causality of the Hazard: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~450 kJ/mol). Consequently, this compound is highly recalcitrant to biological degradation and standard wastewater treatment. If improperly routed to standard non-halogenated incinerators, the incomplete combustion of the -OCF₃ group can yield volatile fluorinated fragments (acting as environmental PFAS-like pollutants) and corrosive hydrogen fluoride (HF) gas. Therefore, disposal must utilize high-temperature incineration (>1100°C) equipped with alkaline scrubbers.
Waste Segregation Workflow & Logic
The fundamental principle of halogenated waste management is strict segregation. Mixing halogenated waste with non-halogenated streams not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations but also creates dangerous conditions during downstream processing[2],[3].
Caption: Decision tree for segregating solid and liquid fluorinated organic waste to ensure proper high-temperature incineration.
Step-by-Step Disposal Methodologies
Methodology A: Liquid Waste Accumulation (Solvent Mixtures)
When 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is dissolved in organic solvents (e.g., during chromatography, extraction, or reaction workups), it must be managed as a halogenated liquid waste.
-
Compatibility Verification: Confirm that the carrier solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) is compatible with the existing contents of the laboratory's Halogenated Waste carboy. Do not add to containers holding heavy metals or strong inorganic oxidizing acids (e.g., Nitric Acid)[3].
-
Transfer Protocol: In a certified chemical fume hood, use a dedicated, chemically compatible funnel to pour the solution into the green-labeled (or institutionally designated) Halogenated Organic Waste carboy[3].
-
Self-Validating Documentation: Immediately update the waste log attached to the carboy. You must record the exact chemical name—"4-Fluoro-3-(trifluoromethoxy)cinnamic acid"—and the estimated mass/volume. Why? Using generic terms like "organic waste" is a violation of EPA labeling requirements and blinds emergency responders to the presence of fluorine[2].
-
Seal and Secure: Cap the carboy tightly. The container must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[4].
Methodology B: Solid Waste Accumulation
Solid waste includes unused reagents, contaminated weighing paper, spatulas, and silica gel from flash chromatography.
-
Primary Containment: Place all contaminated solids into a puncture-proof, sealable container lined with a heavy-duty polyethylene bag.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste[4]. Check the boxes for "Toxic" and "Irritant," and explicitly write "Halogenated Solid Waste - Contains Fluorinated Organics."
-
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the area is cool, dry, and away from incompatible reducing agents or strong bases.
The Chemical Logic of Final Destruction
To build deep trust in these protocols, scientists must understand what happens after the waste leaves the laboratory. The high fluorine content of the trifluoromethoxy group requires specialized thermal oxidation.
Caption: Mechanistic pathway of fluorinated waste incineration, highlighting the critical alkaline scrubbing step to neutralize HF gas.
During incineration, temperatures exceeding 1100°C are required to overcome the activation energy needed to cleave the C-F bonds. This process converts the organic framework into CO₂ and H₂O, while the fluorine atoms are converted into Hydrogen Fluoride (HF) gas. Because HF is highly toxic and corrosive, the incinerator's exhaust is routed through an alkaline scrubber (typically containing Calcium Hydroxide, Ca(OH)₂). The acid-base reaction neutralizes the HF, precipitating it as inert, insoluble Calcium Fluoride (CaF₂), which can then be safely landfilled.
Emergency Spill Response & Decontamination
In the event of a localized spill of the pure solid compound:
-
Isolate & Protect: Lower the fume hood sash or, if on a benchtop, ensure personnel are wearing N95/P100 particulate respirators, safety goggles, and nitrile gloves to prevent inhalation of the irritating powder.
-
Dampen & Contain: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a small amount of isopropanol) to prevent aerosolization. Do not dry sweep.
-
Collect: Use non-sparking tools or a disposable chemical-resistant scoop to transfer the dampened material into a hazardous waste bag[4].
-
Neutralize & Clean: Wipe the affected surface with a mild alkaline solution (such as 5% sodium bicarbonate) to neutralize any residual acidity from the cinnamic acid moiety. Follow with a final water wipe. Dispose of all cleaning materials strictly in the Halogenated Solid Waste container.
References
-
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]
-
Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." Bucknell.edu. Available at:[Link]
-
University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu. Available at:[Link]
Sources
Personal protective equipment for handling 4-Fluoro-3-(trifluoromethoxy)cinnamic acid
[1]
CAS Number: 239463-90-2 Molecular Formula: C₁₀H₆F₄O₃ Signal Word: WARNING [1]
Executive Safety Summary
Immediate Action Required: Treat this compound as a high-potency respiratory and mucosal irritant .[1] While standard cinnamic acids are mild irritants, the addition of the trifluoromethoxy (-OCF₃) and fluoro (-F) groups increases lipophilicity, potentially enhancing skin absorption and biological activity.[1]
GHS Hazard Classification:
-
Precautionary Principle: Due to the specific fluorination pattern, treat as Acute Toxicity Category 4 (Harmful if swallowed/inhaled) until specific toxicological data proves otherwise.
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The trifluoromethoxy group renders the molecule more lipophilic than non-fluorinated analogues, increasing the risk of permeation through standard latex gloves. Nitrile is the mandatory minimum. [1]
| PPE Category | Specification | Operational Logic (Causality) |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Fluorinated organics can degrade thin latex.[1] Double gloving provides a "breakthrough indicator" layer and facilitates safe doffing of contaminated outer layers without exposing skin. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powder handling. | Fine crystalline powders (MP: 141-144°C) generate invisible micro-aerosols during weighing.[1] Goggles seal the orbital area against dust entry. |
| Respiratory | P100/N95 Particulate Respirator (if outside hood)Primary: Fume Hood | The H335 hazard (Respiratory Irritation) dictates that inhalation is the primary exposure vector.[1] Engineering controls (hood) are superior to PPE. |
| Body | Tyvek® Lab Coat or Chemical-Resistant Apron | Standard cotton coats absorb powders.[1] Tyvek sheds dust and prevents accumulation of the fluorinated compound on personal clothing. |
PPE Selection Logic (Decision Tree)
Figure 1: PPE Decision Logic based on physical state and engineering controls.[1] Note the escalation to laminate gloves when dissolved in penetrating solvents like Dichloromethane (DCM).[1]
Operational Handling Protocol
Trustworthiness Check: Before starting, verify the functioning of the fume hood flow monitor. The face velocity must be >100 fpm (0.5 m/s) .
A. Weighing & Transfer (Critical Step)
-
The Hazard: Static electricity can cause fluorinated cinnamic acid powders to "jump" or disperse, leading to inhalation risk.
-
The Protocol:
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.
-
Containment: Perform all weighing inside the chemical fume hood. Do not use a benchtop balance unless a powder containment enclosure is used.
-
Transfer: Dissolve the solid immediately in the transport solvent (e.g., DMSO, Methanol) within the hood before moving it to the reaction vessel. This eliminates the dust hazard for subsequent steps.
-
B. Reaction Setup
-
Inert Atmosphere: While 4-Fluoro-3-(trifluoromethoxy)cinnamic acid is relatively stable, the double bond is susceptible to oxidative degradation over time.[1]
-
Action: Purge reaction vessels with Nitrogen (N₂) or Argon.
-
-
Temperature Control: Melting point is 141-144°C [1].[1] Avoid heating near this limit without solvent, as sublimation or decomposition may release fluorinated vapors.
C. Storage Integrity
-
Condition: Store in a cool, dry place (2-8°C recommended for long-term stability).
-
Container: Amber glass vials with Teflon-lined caps.
-
Self-Validation: Inspect the cap liner for degradation. Fluorinated compounds can sometimes swell standard rubber seals; Teflon (PTFE) is resistant.
Emergency Response & Decontamination
Spill Response Workflow:
Figure 2: Step-by-step spill response emphasizing dust suppression for solid spills.
First Aid Measures:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (H335).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase the absorption of the fluorinated compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[2][3][5][7][8]
Waste Disposal & Logistics[10]
Disposal Classification: This compound contains both Fluorine and Trifluoromethoxy groups. It must NOT be disposed of in the general organic waste stream if your facility separates halogenated waste.
-
Segregation:
-
Category: Halogenated Organic Waste.
-
Reasoning: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion. Mixing this with non-halogenated waste can damage standard incinerators or violate emissions permits.
-
-
Labeling:
-
Must explicitly state: "Contains Fluorinated Organics" or "Halogenated".
-
List components: "4-Fluoro-3-(trifluoromethoxy)cinnamic acid".[1]
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.
References
-
Oakwood Chemical. (2025). SDS - 4-Fluoro-3-(trifluoromethyl)cinnamic acid.[1] (Note: Isomeric/analogous reference for physical properties). Retrieved from [1]
-
Combi-Blocks. (2023). Safety Data Sheet: 2-(Trifluoromethoxy)cinnamic acid. (Structural analog for hazard classification). Retrieved from [1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Fluorocinnamic acid. (Base fluorinated cinnamic acid safety data). Retrieved from [1]
-
US EPA. (2024). Waste codes & descriptions: Halogenated Solvents and Organics. Retrieved from [1]
Sources
- 1. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pipharm.com [pipharm.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
